molecular formula C6H5BrN4 B7968617 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B7968617
M. Wt: 213.03 g/mol
InChI Key: WQELYFJCZLMZRB-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELYFJCZLMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architectural Design and Synthetic Utility of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The pursuit of novel, patentable chemical space in modern drug discovery heavily relies on versatile, orthogonally reactive bicyclic scaffolds. The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged pharmacophore, serving as a bioisostere for indoles, azaindoles, and quinolines, while offering superior aqueous solubility and metabolic stability.

This technical whitepaper provides an in-depth analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (Molecular Formula: C₆H₅BrN₄). By featuring a highly reactive C2-bromide and a functionalizable C7-exocyclic amine, this specific building block enables divergent synthetic pathways. We will dissect its physicochemical properties, detail a self-validating synthetic workflow, and explore its critical role in the development of next-generation immunomodulators, specifically PD-1/PD-L1 inhibitors .

Structural Analysis & Physicochemical Profiling

Understanding the electronic distribution of the [1,2,4]triazolo[1,5-a]pyridine system is critical for predicting its reactivity. The bridgehead nitrogen (N4) donates electron density into the pyridine ring, making the 5, 6, 7, and 8 positions relatively electron-rich compared to the highly electron-deficient triazole ring (positions 2 and 3).

The strategic placement of the bromine at C2 and the amine at C7 creates an orthogonal reactivity profile . The C2-bromide is primed for oxidative addition by transition metals, while the C7-amine can undergo nucleophilic substitutions or Buchwald-Hartwig aminations without cross-interference.

Quantitative Data Summary
Physicochemical PropertyValueCausality / Pharmacological Relevance
Molecular Formula C₆H₅BrN₄Defines the core mass and distinct isotopic signature (1:1 M/M+2 ratio).
Molecular Weight 213.04 g/mol Low molecular weight ensures that downstream elaborations remain well within Lipinski’s Rule of 5.
Topological Polar Surface Area ~56.0 ŲOptimal TPSA for maintaining cell permeability while preventing excessive non-specific protein binding.
Hydrogen Bond Donors 1 (NH₂ group)The C7-amine serves as a critical hinge-binding motif in kinase inhibitors.
Hydrogen Bond Acceptors 4 (N atoms)Enhances aqueous solubility compared to carbon-heavy bicyclic analogs.
LogP (Estimated) 1.2 – 1.5Favorable lipophilicity profile for oral bioavailability and ADME optimization.

Self-Validating Synthetic Methodology

To achieve the precise 7-amino substitution on the final bicyclic scaffold, the synthesis must originate from 2-amino-4-nitropyridine . During the oxidative cyclization, the exocyclic amine of the pyridine precursor is incorporated into the triazole ring. Consequently, the C4 position of the starting pyridine maps directly to the C7 position of the resulting [1,2,4]triazolo[1,5-a]pyridine system .

Experimental Workflow: 2-Amino-4-nitropyridine to Target Scaffold

Synthesis A 2-Amino-4-nitropyridine B Thiourea Intermediate A->B Ethoxycarbonyl isothiocyanate DCM, RT C 2-Amino-7-nitro-triazolopyridine B->C NH2OH·HCl, DIPEA EtOH, 80°C D 2-Bromo-7-nitro-triazolopyridine C->D t-BuONO, CuBr2 MeCN, 60°C E 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine D->E Fe, NH4Cl EtOH/H2O, 80°C

Fig 1: Step-by-step synthetic workflow for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine.

Step-by-Step Protocol & In-Process Controls (IPC)

Step 1: Thiourea Formation

  • Procedure: Dissolve 2-amino-4-nitropyridine (1.0 eq) in anhydrous DCM. Dropwise add ethoxycarbonyl isothiocyanate (1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Causality: The nitro group at C4 strongly withdraws electron density, reducing the nucleophilicity of the amine. Ethoxycarbonyl isothiocyanate is a highly reactive electrophile capable of overcoming this deactivation to form the intermediate thiourea.

  • Validation (IPC): TLC (Hexanes/EtOAc 1:1) will show complete consumption of the starting material. LC-MS will confirm the mass of the thiourea adduct.

Step 2: Oxidative Cyclization

  • Procedure: Suspend the thiourea intermediate in EtOH. Add hydroxylamine hydrochloride (5.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq). Heat the mixture to 80 °C for 12 hours.

  • Causality: Hydroxylamine acts as a bis-nucleophile, attacking the thiocarbonyl carbon, which leads to the elimination of H₂S and ethanol. The thermodynamically favored N-N bond formation drives the cyclization to yield 2-amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine .

  • Validation (IPC): LC-MS will show the desired [M+H]⁺ peak. The disappearance of the thiocarbonyl stretch (~1200 cm⁻¹) in FTIR confirms cyclization.

Step 3: Sandmeyer-Type Bromination

  • Procedure: Dissolve the 2-amino-7-nitro intermediate in anhydrous acetonitrile. Add Copper(II) bromide (1.5 eq) and heat to 60 °C. Slowly add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise. Stir for 2 hours.

  • Causality: t-BuONO diazotizes the C2-amine. CuBr₂ acts dually as the bromide source and a single-electron transfer (SET) catalyst, facilitating the radical substitution of the diazonium leaving group with bromine. The C7-nitro group is completely inert to these radical conditions, ensuring perfect regioselectivity.

  • Validation (IPC): LC-MS is critical here. The product must display a distinct isotopic pattern (1:1 ratio of M / M+2 peaks) characteristic of the incorporated bromine atom.

Step 4: Chemoselective Nitro Reduction

  • Procedure: Suspend the 2-bromo-7-nitro intermediate in a 3:1 mixture of EtOH/H₂O. Add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Heat to 80 °C for 3 hours. Filter hot through Celite.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) would result in catastrophic hydrodebromination at the C2 position. The Fe/NH₄Cl system provides mild, chemoselective reduction of the nitro group to the amine without cleaving the sensitive C-Br bond.

  • Validation (IPC): The transformation is validated by a mass shift of -30 Da in LC-MS and the appearance of two sharp N-H stretching bands (3300–3500 cm⁻¹) in the FTIR spectrum.

Downstream Functionalization & Applications

The true value of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine lies in its capacity for divergent functionalization.

  • C2-Elaboration (Suzuki-Miyaura Coupling): The electron-deficient triazole ring highly activates the C2-bromide for oxidative addition. Utilizing Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/H₂O allows for the seamless introduction of diverse aryl or heteroaryl groups at the 2-position.

  • C7-Elaboration (Amidation/Buchwald-Hartwig): The resulting C7-amine can be readily coupled with acyl chlorides to form amides, or reacted with aryl halides using Pd₂(dba)₃ and Xantphos to generate secondary amines.

Pharmacological Relevance: PD-1/PD-L1 Immunomodulators

Recently, derivatives of the [1,2,4]triazolo[1,5-a]pyridine scaffold have been patented as potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) . By elaborating the C2 and C7 positions of our title compound, researchers can synthesize biphenyl-linked triazolopyridines that induce the dimerization and internalization of PD-L1, effectively unmasking the tumor to the immune system.

PD1_Pathway Tumor Tumor Cell (PD-L1+) TCell T-Cell (PD-1+) Tumor->TCell PD-L1 binds PD-1 (Immune Evasion) ImmuneResponse T-Cell Activation & Tumor Clearance TCell->ImmuneResponse Restored Function Inhibitor Triazolopyridine Immunomodulator Inhibitor->Tumor Blocks PD-L1 Inhibitor->TCell Blocks PD-1

Fig 2: Mechanism of action for triazolopyridine-based PD-1/PD-L1 immunomodulators.

Conclusion

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a highly strategic building block that bridges the gap between synthetic feasibility and pharmacological efficacy. By leveraging its orthogonal reactivity—chemoselective cross-coupling at the C2-bromide and nucleophilic functionalization at the C7-amine—medicinal chemists can rapidly generate vast libraries of lead-like compounds. The self-validating protocols provided herein ensure high-fidelity synthesis, empowering researchers to deploy this scaffold against complex targets like the PD-1/PD-L1 axis and treatment-resistant kinases.

References

  • Title: HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS (EP3365340B1)
  • Title: A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

  • Title: STRATEGIES FOR THE SYNTHESIS OF[1,2,4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES Source: Chemistry & Chemical Technology URL: [Link]

2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

This document provides a comprehensive technical overview of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While this specific molecule is not widely cataloged, this guide synthesizes data from closely related analogues and established synthetic principles to provide a robust working profile for laboratory professionals. We will delve into its core identifiers, a plausible and detailed synthetic route, its anticipated chemical properties, and its potential applications, grounding our discussion in established chemical literature.

Core Identifiers and Physicochemical Profile

As of this writing, a specific CAS number for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine has not been assigned in major chemical databases. This indicates its status as a novel or non-commercial research chemical. However, we can define its structure and predict its properties based on its constituent parts and data from its isomers.

IdentifierValueSource/Method
IUPAC Name 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amineIUPAC Nomenclature
Molecular Formula C₆H₅BrN₄Elemental Composition
Molecular Weight 213.04 g/mol Calculated
Canonical SMILES NC1=CC=C2N=C(Br)N=N2C1Structure-based
InChI Key (Predicted)Structure-based
Predicted LogP ~1.0 - 1.5Based on analogues[4]
Predicted TPSA ~56 ŲBased on analogues[4]
Physical Form Solid (Predicted)Based on analogues[5]

Note: Predicted values are derived from structurally similar compounds, such as 5-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS: 1010120-55-4) and 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS: 882521-63-3).[4][5][6][7]

The[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Privileged Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry. Its structure is recognized by a wide range of biological targets, and it serves as a versatile framework for developing novel therapeutic agents.[1][2] This fused heterocyclic system is often explored for its potential as an isosteric replacement for purines, a core component of nucleosides, which allows these molecules to interact with enzymes and receptors involved in nucleic acid metabolism.[8]

Derivatives of this scaffold have been investigated for a multitude of applications, including:

  • Anticancer Agents: By targeting various kinases and other cellular pathways.

  • α-Glucosidase Inhibitors: For the management of type 2 diabetes.[1]

  • Antimicrobial Agents: Showing activity against various pathogens.

  • Central Nervous System (CNS) Agents: Including antidepressants and anxiolytics.

The introduction of bromo- and amino- substituents onto this core, as in the title compound, provides key vectors for further chemical modification and for forming specific interactions (e.g., hydrogen bonds, halogen bonds) with biological targets.

Proposed Synthesis Pathway

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines often commences from a corresponding 2-aminopyridine derivative.[3][9] For the target molecule, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, a logical and efficient pathway can be designed starting from a commercially available substituted pyridine.

The proposed three-step synthesis is outlined below. The causality behind this choice rests on the reliable formation of the fused triazole ring from a 2-hydrazinopyridine intermediate, a well-documented transformation in heterocyclic chemistry.

Synthesis_Pathway cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization & Bromination SM 4-Amino-2-chloropyridine (Starting Material) INT1 4-Amino-2-hydrazinopyridine (Intermediate 1) SM->INT1 Hydrazine hydrate, Heat INT2 2-Bromo-[1,2,4]triazolo[1,5-a] pyridin-7-amine (Final Product) INT1->INT2 Cyanogen Bromide (BrCN), Base, Solvent (e.g., EtOH)

Figure 1: Proposed synthetic workflow for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 4-Amino-2-hydrazinopyridine (Intermediate 1)

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-2-chloropyridine (1.0 eq). Add ethanol as the solvent, followed by an excess of hydrazine hydrate (approx. 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Typically, this reaction proceeds to completion within 4-6 hours.

  • Work-up & Isolation: After cooling to room temperature, the solvent and excess hydrazine are removed under reduced pressure (in vacuo). The resulting residue is triturated with diethyl ether or cold water to precipitate the product. The solid is collected by filtration, washed with a small amount of cold solvent, and dried to yield 4-amino-2-hydrazinopyridine.

    • Trustworthiness Check: The identity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the complete displacement of the chloro-substituent before proceeding.

Step 2: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (Final Product)

  • Reagents & Setup: In a flask suitable for reactions at or below room temperature, dissolve 4-amino-2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol. Add a base, such as sodium bicarbonate or triethylamine (approx. 2.0 eq), to act as an acid scavenger.

  • Reaction: Cool the mixture in an ice bath. Slowly add a solution of cyanogen bromide (BrCN) (approx. 1.1 eq) in the same solvent dropwise.

    • Causality Note: The use of BrCN provides both the single carbon atom and the bromine atom required to form the 2-bromo-substituted triazole ring in a single, efficient cyclization step.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting hydrazinopyridine is consumed.

  • Work-up & Purification: Quench the reaction by adding water. The crude product may precipitate from the solution. Collect the solid by filtration. If it remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product should be purified by column chromatography on silica gel to yield the final product.

    • Authoritative Grounding: The final structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. The expected mass spectrum for a bromo-compound will show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Safety, Handling, and Storage

While specific toxicology data for the title compound is unavailable, information for structurally related compounds provides a strong basis for safe handling protocols.

  • Hazard Profile (Inferred): Analogous bromo- and amino-substituted heterocycles are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at 4°C is recommended based on vendor data for similar compounds.[4]

Potential Applications and Future Directions

The unique substitution pattern of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine makes it a valuable building block for further chemical exploration.

Applications cluster_apps Potential Research Applications Core 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (Core Scaffold) MedChem Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands) Core->MedChem Suzuki, Buchwald-Hartwig, etc. at C2-Br MatSci Materials Science (Organic Electronics, Ligands) Core->MatSci N-functionalization, Coordination Chemistry ChemBio Chemical Biology (Molecular Probes) Core->ChemBio Attachment of fluorophores or affinity tags at N7-amine

Figure 2: Potential applications derived from the core scaffold's reactive sites.

  • Drug Discovery: The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Materials Science: The fused aromatic system and potential for functionalization make it an interesting candidate for incorporation into organic light-emitting diodes (OLEDs) or as a ligand for creating novel metal-organic frameworks (MOFs).

  • Chemical Biology: The 7-amino group can be readily functionalized, for example, by acylation or reductive amination, to attach linker groups, fluorophores, or biotin tags, creating chemical probes to study biological systems.

This guide provides a foundational understanding of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, offering a clear synthetic strategy and highlighting its potential as a versatile chemical intermediate. Rigorous analytical characterization at each stage of its synthesis and application is paramount for ensuring reproducible and reliable scientific outcomes.

References

  • Jafari, M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Verma, G., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104569. Available at: [Link]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 882521-63-3 | 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]

  • Yadav, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry, 6(1), 32. Available at: [Link]

Sources

Molecular structure and weight of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bromo-Amino Substituted[1][2][3]Triazolo[1,5-a]pyridines for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its isoelectronic nature with purines allows it to function as a purine surrogate, enabling the design of molecules that can interact with biological targets that recognize purine-based structures.[4] This has led to the development of[1][2][3]triazolo[1,5-a]pyrimidine derivatives with a wide range of biological activities, including their use as anticancer agents and antibacterial agents.[5][6] The versatility of this scaffold also extends to its use as a bioisostere for other functional groups and its ability to chelate metals.[4]

Molecular Structure and Physicochemical Properties of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

While the user's initial query was for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, we will focus on the readily available data for its isomer, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Molecular Formula: C₆H₅BrN₄[3]

Molecular Weight: 213.03 g/mol [3]

CAS Number: 882521-63-3[3][7]

Chemical Structure:

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₆H₅BrN₄[3]
Molecular Weight213.03 g/mol [3]
Melting Point190-192°C[7]
AppearanceLight yellow solid[7]
Mass Spectrum (MS)m/z = 213.0, 215.0 ([M+H]⁺)[7]

Synthesis and Characterization

The synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a multi-step process that begins with 4-bromopyridine-2-amine.[7] The rationale behind this synthetic approach is to first construct the thiourea intermediate, which then undergoes cyclization to form the desired triazolopyridine ring system.

Experimental Protocol: Synthesis of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine[7]

Step 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

  • To a solution of 4-bromopyridine-2-amine, add ethoxycarbonyl isothiocyanate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the product can be isolated and purified by standard methods such as recrystallization or column chromatography.

Step 2: Synthesis of 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Mix 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1 equivalent) with hydroxylamine hydrochloride (5 equivalents) and N,N-Diisopropylethylamine (3 equivalents) in ethanol.

  • Heat the reaction mixture to reflux for 24 hours.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and stir to form a suspension.

  • Collect the solid product by filtration, wash with water, and dry to yield 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a light yellow solid.

Characterization
  • Mass Spectrometry (MS): The mass spectrum should show peaks at m/z = 213.0 and 215.0, corresponding to the [M+H]⁺ ions with the characteristic isotopic pattern of bromine.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The chemical shifts and coupling constants will be consistent with the proposed structure.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization A 4-Bromopyridine-2-amine C 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea A->C B Ethoxycarbonyl isothiocyanate B->C F 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine C->F D Hydroxylamine hydrochloride D->F E N,N-Diisopropylethylamine E->F

Caption: Synthesis workflow for 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Applications in Drug Discovery and Research

The[1][2][3]triazolo[1,5-a]pyridine and the related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry. Their ability to mimic purine structures allows them to interact with a variety of biological targets.

  • Anticancer Agents: Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been investigated as potent anticancer agents.[6] For example, some derivatives have been shown to induce apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway.[6]

  • Antibacterial Agents: Novel classes of[1][2][3]triazolo[1,5-a]pyrimidines have shown promising activity against bacteria such as Enterococcus faecium, targeting cell-wall biosynthesis.[5]

  • Kinase Inhibitors: The structural features of these scaffolds make them suitable for the design of kinase inhibitors, which are a major class of anticancer drugs.

  • Bromodomain Inhibitors: [1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as new inhibitors of bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[8]

Comparative Analysis of Related Structures

It is important to distinguish between the user's queried compound and the available analogues. The position of the bromo and amino substituents on the triazolopyridine ring can significantly impact the molecule's chemical and biological properties.

Structural Isomers Diagram

Caption: Structural relationship between the queried compound and its analogues.

The difference in the substitution pattern between 2-bromo-7-amino and 7-bromo-2-amino isomers will influence factors such as dipole moment, hydrogen bonding capabilities, and steric hindrance, which in turn will affect their interaction with biological targets. The pyrimidine analogue introduces a second nitrogen into the six-membered ring, further altering the electronic properties and potential biological activity.

Conclusion

While direct information on 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine is scarce, this guide provides a comprehensive analysis of the closely related and well-characterized isomer, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The synthetic route, physicochemical properties, and the broader context of the[1][2][3]triazolo[1,5-a]pyridine scaffold in medicinal chemistry are detailed. This class of compounds holds significant promise for the development of novel therapeutics, and this guide serves as a valuable resource for researchers and scientists in the field of drug discovery.

References

  • Google Patents. WO2009047514A1 -[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.

  • Hoffman Fine Chemicals. CAS 882521-63-3 | 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. [Link]

  • MilliporeSigma. 2-bromo-[1][2][3]triazolo[1,5-a]pyrimidine | 1335054-80-2. [Link]

  • National Center for Biotechnology Information. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. [Link]

  • PubChemLite. 2-bromo-7-chloro-[1][2][3]triazolo[1,5-a]pyridine. [Link]

  • SpectraBase. 2-(6-bromanyl-5-methyl-7-oxidanylidene-1H-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)ethanoic acid. [Link]

  • WIR. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. [Link]

  • ResearchGate. Discovery of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. [Link]

  • PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

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An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-triazolo[1,5-a]pyridin-7-amine in DMSO

An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in DMSO

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, a thorough understanding of a compound's solubility in this medium is paramount for reliable screening and data interpretation. This document outlines the theoretical underpinnings of solubility, provides detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discusses key factors influencing the solubility of heterocyclic compounds like the one .

Introduction: The Significance of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds, making it an indispensable tool in the pharmaceutical and life sciences industries.[4][5] For novel compounds such as 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, establishing an accurate solubility profile in DMSO is a foundational step. This data informs the preparation of stock solutions for high-throughput screening (HTS), ensures the integrity of biological assays by preventing compound precipitation, and aids in the overall assessment of a compound's developability.[5][6]

This guide will delve into the critical distinction between thermodynamic and kinetic solubility, providing the theoretical context and practical methodologies to empower researchers to generate robust and reproducible solubility data.

Theoretical Framework: Understanding the Nuances of Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a specific temperature, pressure, and pH to form a saturated solution.[7][8] This equilibrium is governed by thermodynamic principles, primarily the interplay between enthalpy (the energy of bond breaking and formation) and entropy (the degree of disorder).[2][7]

Thermodynamic vs. Kinetic Solubility

A crucial concept in solubility science is the distinction between thermodynamic and kinetic solubility.[1][3][9]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[1][10] This is a true measure of a compound's intrinsic solubility and is typically determined using methods that allow for sufficient time to reach this equilibrium, such as the shake-flask method.[11][12]

  • Kinetic Solubility , on the other hand, is a measure of a compound's tendency to precipitate from a supersaturated solution.[1][3] In early drug discovery, compounds are often first dissolved in DMSO and then diluted into an aqueous buffer for assays.[10] This process can create a supersaturated state, and the concentration at which the compound begins to precipitate is its kinetic solubility.[10] Kinetic solubility values are often higher than thermodynamic solubility but are highly dependent on the experimental conditions.[10][13]

For 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, determining both will provide a comprehensive understanding of its behavior in DMSO and subsequent aqueous environments.

Factors Influencing Solubility in DMSO

Several factors can influence the solubility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in DMSO:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[7][8][14]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6] Water contamination can significantly alter the polarity of the solvent and may decrease the solubility of certain compounds.[6][15]

  • Compound Purity and Solid-State Form: The presence of impurities and the crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[13]

  • pH of the Solution (in aqueous dilutions): While less relevant for solubility in pure DMSO, the pH becomes critical when DMSO stock solutions are diluted into aqueous buffers for biological assays. The ionization state of the amine group in 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine will be pH-dependent and will significantly impact its aqueous solubility.[16]

Experimental Determination of Solubility Profile

This section provides detailed protocols for determining the thermodynamic and kinetic solubility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in DMSO.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[11][12]

Objective: To determine the equilibrium solubility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in DMSO at a specified temperature.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes and tips

  • Volumetric flasks

Protocol:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[12]

    • Add a known volume of anhydrous DMSO to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent moisture absorption.

    • Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. The extended incubation time allows the system to reach thermodynamic equilibrium.[4][17]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[4]

  • Sample Analysis:

    • Carefully aspirate an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in the diluted sample using a pre-validated HPLC method with a standard curve.

  • Data Reporting:

    • Calculate the original concentration in the DMSO supernatant, which represents the thermodynamic solubility.

    • Report the solubility in units of mg/mL or mM, specifying the temperature.

Diagram of the Thermodynamic Solubility Workflow:

Gcluster_prepPreparationcluster_equilEquilibrationcluster_sepSeparationcluster_analysisAnalysisAAdd excess solid compound to vialBAdd known volume of DMSOA->BCIncubate with shaking for 24-48hB->CDCentrifuge to pellet excess solidC->DECollect supernatantD->EFDilute supernatantE->FGQuantify by HPLCF->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Nephelometry or Turbidimetry)

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[18]

Objective: To rapidly assess the kinetic solubility of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

Materials:

  • High-concentration stock solution of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in 100% DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microtiter plates.

  • Plate reader with nephelometry or UV-Vis spectrophotometry capabilities.

  • Automated liquid handler (recommended for high throughput).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[12]

  • Serial Dilution: Serially dilute the DMSO stock solution in DMSO to create a range of concentrations.

  • Dispensing:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Add a small volume of each DMSO concentration to the corresponding wells containing the aqueous buffer. This will induce precipitation if the concentration exceeds the kinetic solubility limit.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity/absorbance against the compound concentration.

    • The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

GAPrepare high-concentration DMSO stockBSerially dilute stock in DMSOA->BDAdd DMSO dilutions to bufferB->DCDispense aqueous buffer to 96-well plateC->DEIncubate at room temperatureD->EFMeasure turbidity/absorbanceE->FGDetermine precipitation pointF->G

High-Yield Synthesis Pathways for [1,2,4]Triazolo[1,5-a]pyridin-7-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore, frequently deployed as a bioisostere for indoles and azaindoles in medicinal chemistry. Specifically, the 7-amine derivatives are highly sought after in the development of Janus kinase (JAK1/2) inhibitors, phosphodiesterase 10A (PDE10A) antagonists, and adenosine A2A receptor ligands. The 7-amino group serves as a critical hydrogen-bond donor in the hinge-binding region of these target proteins.

Synthesizing the 7-amine derivative presents unique electronic challenges. The starting material, pyridine-2,4-diamine, possesses an electron-donating 4-amino group. While this strongly enhances the nucleophilicity of the ring nitrogen (facilitating N-amination or metal coordination), it also renders the intermediates highly susceptible to over-oxidation and unwanted side reactions. This guide deconstructs the causality behind the three primary synthetic pathways, providing self-validating protocols for scalable, high-yield generation of these derivatives.

SynthesisTree A Pyridine-2,4-diamine B N-Aminopyridinium Salt A->B MSH (N-Amination) C N-(4-aminopyridin-2-yl)amidine A->C Amidine coupling D [1,2,4]Triazolo[1,5-a]pyridin-7-amine A->D Nitrile, CuBr/O2 (Tandem Addition) B->D R-CHO / R-COCl (Condensation) C->D PIFA or I2/KI (Oxidative N-N)

Divergent synthetic pathways for the [1,2,4]triazolo[1,5-a]pyridin-7-amine core.

Mechanistic Pathways & Causality

Pathway A: Copper-Catalyzed Aerobic Oxidative Cyclization

Pioneered by the Nagasawa group, this one-pot method constructs the triazole ring via a tandem addition-oxidative cyclization between pyridine-2,4-diamine and a nitrile[1].

  • The Causality: The reaction relies on a CuBr catalyst and 1,10-phenanthroline as a ligand. The ligand is not merely a solubilizing agent; it stabilizes the Cu(II) intermediate, preventing the precipitation of inactive copper oxides. The addition of a Lewis acid (like ZnI₂) is critical when using electron-rich nitriles, as it electrophilically activates the nitrile carbon, facilitating the initial nucleophilic attack by the 2-amino group of the pyridine. The subsequent N-N bond formation occurs via a single-electron transfer (SET) reductive elimination, driven by aerobic oxygen which regenerates the active Cu(II) species.

Mechanism N1 Pyridine-2,4-diamine + Nitrile N2 Cu(II) Coordination Complex N1->N2 CuBr, O2, Ligand N3 N-C Bond Formation (Amidine Intermediate) N2->N3 Nucleophilic Attack N4 Oxidative N-N Coupling (Reductive Elimination) N3->N4 Aerobic Oxidation N5 [1,2,4]Triazolo[1,5-a]pyridin-7-amine N4->N5 -Cu(I)

Mechanism of the Cu-catalyzed tandem addition-oxidative cyclization pathway.

Pathway B: Intramolecular Oxidative N-N Bond Formation

For substrates where nitriles are unreactive or unavailable, pre-forming an N-(4-aminopyridin-2-yl)amidine allows for a controlled, metal-free oxidative cyclization.

  • The Causality: By separating the N-C bond formation from the oxidation step, researchers can use milder, environmentally benign oxidants like I₂/KI or hypervalent iodine (PIFA) [1]. The iodine acts as an electrophilic sink, activating one nitrogen atom of the amidine to promote intramolecular nucleophilic attack by the adjacent pyridine ring nitrogen.

Pathway C: Electrophilic N-Amination via MSH

This classical, highly reliable route involves the direct electrophilic amination of the pyridine ring nitrogen.

  • The Causality: While Hydroxylamine-O-sulfonic acid (HOSA) is a common aminating agent, it frequently fails with electron-rich substrates like pyridine-2,4-diamine due to poor leaving group kinetics. O-Mesitylenesulfonylhydroxylamine (MSH) is the superior choice here[2]. The mesitylenesulfonate anion is an exceptional leaving group, driving the formation of the N-aminopyridinium salt rapidly and quantitatively [3]. Subsequent base-mediated condensation with an aldehyde or acid chloride yields the final bicyclic core.

Quantitative Data & Comparative Analysis

The selection of a synthetic pathway dictates the scalability and functional group tolerance of the project. The table below summarizes the empirical parameters for synthesizing 7-amine derivatives.

Synthetic PathwayKey Reagents & CatalystsTypical Yield (%)Functional Group ToleranceScalability & Safety Profile
A. Cu-Catalyzed Aerobic CuBr, 1,10-Phen, ZnI₂, O₂65 - 85%Moderate (Sensitive to easily oxidized groups)High; requires robust aeration engineering.
B. Metal-Free Oxidative PIFA or I₂/KI75 - 92%High (Tolerates halogens, ethers, alkyls)Very High; I₂/KI is highly scalable and green.
C. MSH N-Amination MSH, R-CHO, Base (KOH)50 - 70%Low to Moderate (MSH is highly reactive)Low; MSH poses thermal stability/explosive risks at scale.
D. Microwave-Mediated Enaminonitriles, Hydrazides80 - 95%HighLow; limited by microwave reactor cavity size[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow the chemist to verify causality and reaction progress in real-time.

Protocol 1: Synthesis via Cu-Catalyzed Aerobic Oxidative Cyclization

Target: 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

  • Preparation of the Catalytic Complex: In a 100 mL round-bottom flask, dissolve CuBr (0.05 equiv, 5 mol%) and 1,10-phenanthroline (0.05 equiv) in anhydrous DMSO (15 mL).

    • Validation Checkpoint: The solution will immediately turn a deep, vibrant green/blue, confirming the successful coordination of the Cu(II)-phenanthroline complex.

  • Substrate Addition: Add pyridine-2,4-diamine (1.0 equiv, 10 mmol), benzonitrile (1.2 equiv, 12 mmol), and ZnI₂ (0.1 equiv, 10 mol%) to the stirring solution.

  • Aerobic Oxidation: Equip the flask with a reflux condenser and an oxygen balloon (or leave open to the atmosphere with vigorous stirring). Heat the mixture to 120 °C for 12–16 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting mass (

      
       109) and the transient appearance of the amidine intermediate (
      
      
      
      212) before converging to the final product mass (
      
      
      210) validates the tandem mechanism.
  • Quenching and Sequestration: Cool the mixture to room temperature. Pour the reaction into a vigorously stirring aqueous solution of 0.1 M EDTA (50 mL) and adjust to pH 9 with aqueous ammonia.

    • Validation Checkpoint: The aqueous layer will turn deep blue (copper-EDTA/amine complex), leaving the organic product free of heavy metal contamination.

  • Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield the product as an off-white solid.

Protocol 2: Electrophilic N-Amination via MSH

Target: 2-Alkyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

  • In-Situ MSH Liberation: MSH is typically stored as its stable ethyl acetohydroxamate precursor. Dissolve the precursor (1.1 equiv) in THF (10 mL) at 0 °C and treat with 70% perchloric acid (1.1 equiv) to liberate free MSH [3].

  • N-Amination: Dropwise add the MSH solution to a stirring solution of pyridine-2,4-diamine (1.0 equiv) in DCM (20 mL) at 0 °C. Stir for 2 hours.

    • Validation Checkpoint: The N-aminopyridinium mesitylenesulfonate salt is highly polar and will precipitate out of the DCM solution as a dense white solid. This precipitation drives the reaction forward and serves as a visual confirmation of successful amination.

  • Condensation: Filter the salt, wash with cold DCM, and immediately dissolve in ethanol (20 mL). Add the desired aliphatic aldehyde (1.2 equiv) and KOH (2.0 equiv). Reflux for 4 hours.

  • Workup: Evaporate the ethanol, partition between water and EtOAc. The organic layer contains the cyclized triazolopyridine. Purify via recrystallization from EtOH/Water.

References

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis - Organic Chemistry Portal. Organic-Chemistry.org. Available at:[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at:[Link]

  • WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents. Google Patents.

Sources

Pharmacophore Analysis and Scaffold Potential of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, fused bicyclic heteroaromatics serve as the cornerstone for ATP-competitive kinase inhibitors. Among these, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine has emerged as a highly privileged building block. This whitepaper provides an in-depth technical analysis of its pharmacophoric features, detailing the electronic causality behind its binding affinity, and outlining field-proven methodologies for its utilization in Structure-Activity Relationship (SAR) campaigns.

Pharmacophoric Architecture & Electronic Causality

The utility of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine lies in its precise spatial arrangement of hydrogen bond donors, acceptors, and synthetic vectors. As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the electronic interplay (the "push-pull" dynamics) that dictates target engagement.

The [1,2,4]Triazolo[1,5-a]pyridine Core: The Hinge Anchor

The fused triazolopyridine system is a planar, aromatic scaffold that acts as a premier hinge-binding motif in kinase targets such as JAK1, JAK2, and TYK2[1][2]. The nitrogen atoms within the triazole ring (specifically N3) act as potent hydrogen bond acceptors. When docked into an ATP-binding site, the N3 atom typically forms a critical hydrogen bond with the backbone NH of a hinge residue (e.g., Val629 in JAK1 or Leu905 in JAK3)[2][3]. The planar nature of the core also facilitates optimal


 stacking with the hydrophobic ceiling and floor of the ATP pocket.
The 7-Amino Vector: Electronic Modulation

The placement of the primary amine at the C7 position is not merely for solvent interaction; it is the primary electronic modulator of the scaffold. The -NH


 group is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the fused 

-system, which selectively increases the partial negative charge on the triazole nitrogens.
  • Causality: This electronic enrichment significantly lowers the

    
     of the conjugate acid, increasing the basicity and hydrogen-bond acceptor strength of the N3 atom. Consequently, 7-amino derivatives exhibit tighter hinge-binding kinetics than their unsubstituted counterparts. Additionally, the 7-amino group can act as a hydrogen bond donor to residues in the sugar pocket or to structured water molecules[4].
    
The 2-Bromo Vector: The Selectivity Handle

While the heavy, polarizable bromine atom can participate in halogen bonding with backbone carbonyls, its primary utility in drug discovery is as a chemoselective synthetic vector[1]. Geometrically, when the core is anchored to the hinge, the C2 position projects directly toward the solvent-exposed channel or secondary selectivity pockets. The 2-bromo group serves as an ideal leaving group for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing medicinal chemists to append bulky aryl or heteroaryl groups that drive isoform selectivity (such as differentiating JAK2 from JAK3)[1][5].

Quantitative Pharmacophore Profiling

To facilitate in silico modeling and Lipinski rule evaluation, the fundamental physicochemical and pharmacophoric parameters of the scaffold are summarized below.

PropertyValue / CharacteristicPharmacophoric Role
Molecular Weight 213.04 g/mol Highly ligand-efficient starting fragment.
cLogP (estimated) ~1.2 - 1.5Optimal lipophilicity for aqueous solubility.
Topological PSA 66.4 ŲEnsures good membrane permeability.
H-Bond Acceptors (HBA) 3 (N1, N3, N4)Hinge-binding anchors (N3 is dominant).
H-Bond Donors (HBD) 1 (-NH

)
Sugar pocket interaction / Electronic donor.
Vector Trajectories C2 (180° to core), C7 (120°)Directs SAR toward solvent and selectivity pockets.

Visualizing the Pharmacophore

G Molecule 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine Core Triazolopyridine Core (Aromatic, HBA) Molecule->Core Amino 7-Amino Group (HBD, Modulator) Molecule->Amino Bromo 2-Bromo Group (Halogen Bond, Vector) Molecule->Bromo Hinge Kinase Hinge Region (Val/Leu Backbone) Core->Hinge Bidentate H-Bonds Sugar Sugar Pocket / Solvent (H-Bonding) Amino->Sugar Modulates pKa Selectivity Selectivity Pocket (Hydrophobic/Aryl) Bromo->Selectivity Cross-Coupling Site

Fig 1: Pharmacophore mapping of the scaffold features to a generic kinase ATP-binding site.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each operational step.

Protocol 1: In Silico Pharmacophore Mapping & Docking

Objective: Establish the baseline binding pose and electrostatic potential map before physical synthesis.

  • Ligand Preparation: Import the 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine structure into your modeling suite (e.g., Schrödinger Maestro).

  • Quantum Mechanical (QM) pKa Calculation: Run a QM calculation (DFT/B3LYP) to determine the exact protonation state of the 7-amino group at physiological pH (7.4). Causality: Failing to account for the resonance-stabilized neutral state of the amine will result in inaccurate electrostatic potential maps and failed docking runs.

  • Protein Preparation: Retrieve a high-resolution crystal structure of the target kinase (e.g., JAK1, PDB: 5HX8)[6]. Remove co-crystallized water molecules except for the highly conserved structured water in the sugar pocket.

  • Grid Generation & Docking: Center the docking grid on the hinge region (Val629 in JAK1). Enforce a hydrogen-bond constraint on the hinge backbone NH.

  • Validation: A successful pose must show the triazole N3 within 2.8–3.2 Å of the hinge NH, with the C2-bromine vector pointing outward toward the solvent channel[3].

Protocol 2: Chemoselective Late-Stage Functionalization (C2 Suzuki-Miyaura)

Objective: Append an aryl group at the C2 position without degrading the sensitive 7-amino group.

  • Reagent Assembly: Combine 1.0 eq of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine, 1.2 eq of the desired aryl-boronic acid, and 0.05 eq of Pd(dppf)Cl

    
     in a Schlenk flask.
    
  • Solvent & Base Selection: Add a degassed mixture of 1,4-Dioxane/H

    
    O (4:1) and 2.0 eq of Na
    
    
    
    CO
    
    
    . Causality: Pd(dppf)Cl
    
    
    is chosen because its bidentate ligand forces a cis-geometry, accelerating the oxidative addition into the strong, electron-rich C(sp2)-Br bond. The mild base (Na
    
    
    CO
    
    
    ) is critical; stronger bases (like KOtBu) risk deprotonating the 7-amino group, leading to unwanted competitive amination or scaffold degradation.
  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via LC-MS.

  • Validation (Workup): Quench with water, extract with EtOAc, and purify via flash chromatography. The self-validating step is

    
    H-NMR: the disappearance of the boronic acid protons and the retention of the broad singlet (~6.0 ppm) corresponding to the free -NH
    
    
    
    confirms chemoselective coupling at C2.

Visualizing the SAR Workflow

Workflow Step1 Phase 1: In Silico Profiling Docking Quantum Mechanics (pKa) Step2 Phase 2: Core Functionalization C2 Suzuki Coupling N7 Amidation Step1->Step2 Step3 Phase 3: In Vitro Validation Kinase Assays Selectivity Profiling Step2->Step3 Step4 Phase 4: Lead Optimization SAR Iteration ADME/Tox Screening Step3->Step4

Fig 2: Iterative experimental workflow for SAR expansion using the triazolopyridine scaffold.

Conclusion

The 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold is a masterclass in compact pharmacophoric design. By understanding the electronic causality of the 7-amino group in strengthening hinge-binding, and leveraging the 2-bromo group as a precise vector for exploring selectivity pockets, drug development professionals can rapidly accelerate hit-to-lead campaigns in kinase oncology and immunology.

References

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction MDPI - Molecules URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling MDPI - Pharmaceuticals URL:[Link]

  • Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches Frontiers in Pharmacology URL:[Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction (Preprint) Preprints.org URL:[Link]

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The 2-Bromo-Triazolopyridine Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Functionalization, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for privileged scaffolds that balance pharmacokinetic viability with high target affinity is paramount. The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a highly versatile structural motif, demonstrating a broad spectrum of pharmacological activities ranging from antibacterial to potent anticancer properties (1).

Within this chemical family, the 2-bromo-[1,2,4]triazolo[1,5-a]pyridine intermediate serves as the ultimate linchpin for late-stage diversification. By strategically placing a bromine atom at the 2-position, drug developers can leverage palladium-catalyzed cross-coupling reactions to rapidly generate extensive libraries of bioactive analogs. This technical guide explores the mechanistic causality behind the synthesis of this scaffold, details self-validating experimental protocols, and analyzes its target engagement in modern therapeutics.

Rational Design and Mechanistic Causality in Scaffold Synthesis

The utility of the 2-bromo-triazolopyridine scaffold lies in its modularity. The synthesis relies on the de novo construction of the bicyclic core from simple pyridine derivatives, followed by late-stage functionalization.

Step-by-Step Methodology: De Novo Construction of the Triazolopyridine Core

To ensure high yields and minimize side reactions, the construction of the triazole ring must be tightly controlled. The following protocol details the conversion of 2-amino-6-bromo-pyridine into the target scaffold.

Step 1: Thiourea Intermediate Formation

  • Reagents: Dissolve 1.0 equivalent of 2-amino-6-bromo-pyridine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Dropwise add 1.1 equivalents of ethoxycarbonyl isothiocyanate at 0 °C.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Causality: The exocyclic amine of the pyridine attacks the highly electrophilic carbon of the isothiocyanate. This specific reagent is chosen because it acts as a bifunctional linker, installing the necessary carbon and nitrogen atoms required to close the 5-membered triazole ring in the subsequent step.

Step 2: Intramolecular Cyclization

  • Reagents: Isolate the thiourea intermediate and dissolve it in an Ethanol/Methanol (1:1) mixture.

  • Catalysis & Nucleophile: Add 5.0 equivalents of hydroxylamine hydrochloride and 5.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Reaction: Reflux the mixture for 3 hours.

  • Causality: Hydroxylamine acts as a bis-nucleophile. The addition of DIPEA is critical; as a sterically hindered, non-nucleophilic base, it scavenges the HCl from the hydroxylamine salt without interfering with the electrophilic centers. The liberated hydroxylamine attacks the thiourea carbon, expelling the ethoxycarbonyl group and driving the intramolecular cyclization to form the fused [1,2,4]triazolo[1,5-a]pyridine system.

  • Self-Validation & Quality Control: Reaction progress must be monitored via LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the cyclized core confirms completion. Final purity is validated via 1H NMR, specifically confirming the characteristic downfield shift of the pyridine ring protons due to the newly formed electron-withdrawing triazole system.

Step-by-Step Methodology: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Once the 2-bromo core is isolated, it serves as an electrophilic partner for cross-coupling.

  • Preparation: Combine 1.0 eq of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine and 1.2 eq of the desired arylboronic acid in a Schlenk flask.

  • Catalyst & Base: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃.

  • Solvent System: Suspend the mixture in a degassed 1,4-dioxane/water (4:1) solvent system.

  • Reaction: Heat the mixture to 100 °C overnight.

  • Causality: The 2-bromo position is highly activated for oxidative addition. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides significant steric bulk and electron density, stabilizing the Pd(0) active species and preventing catalyst degradation (blackening) at 100 °C. The biphasic dioxane/water system is essential: water dissolves the inorganic base necessary for the transmetalation step, while dioxane solubilizes the organic substrates.

  • Self-Validation & Quality Control: Post-purification via flash chromatography, 13C NMR is utilized to confirm the formation of the new C-C bond. High-resolution mass spectrometry (HRMS) ensures the correct exact mass of the cross-coupled product.

Synthetic Workflow Visualization

SynthWorkflow A 2-Amino-6-bromo-pyridine (Starting Material) B Ethoxycarbonyl isothiocyanate (Thiourea Formation) A->B Step 1 C Hydroxylamine, DIPEA (Intramolecular Cyclization) B->C Step 2 D 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Core Scaffold) C->D Intermediate E Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) D->E Cross-Coupling F Buchwald-Hartwig Amination (Pd2(dba)3, BINAP) D->F C-N Coupling G Aryl/Heteroaryl Derivatives (C-C Bond Formation) E->G Yield: 70-85% H Amino Derivatives (C-N Bond Formation) F->H Yield: 60-80%

Fig 1. Synthetic workflow for the construction and late-stage functionalization of the scaffold.

Pharmacological Landscape and Target Engagement

The triazolopyridine scaffold is not merely a structural novelty; its specific electronic distribution and hydrogen-bonding capabilities make it a highly privileged pharmacophore across multiple therapeutic areas.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

In the development of TDP2 inhibitors, early hits utilizing a triazolopyrimidine core suffered from severe solubility issues and potential toxicity linked to nitroarene groups. Bioisosteric replacement with the 4-deaza triazolopyridine core dramatically improved the physicochemical profile. This scaffold modification enhanced solubility in both DMSO and aqueous buffers while maintaining or improving the IC50 values against TDP2, proving critical for cellular permeability (2).

Dual JAK/HDAC Inhibition in Oncology

The scaffold's versatile geometry allows for the rational design of dual-target inhibitors. For instance, functionalization at the 5-position allows the molecule to probe internal crowded subpockets of Janus kinases (JAK), while the 2-amino position can be tethered to a zinc-binding group (ZBG) to simultaneously inhibit Histone Deacetylases (HDAC). This structural merging results in potent JAK/HDAC dual inhibitors that exhibit broad-spectrum antiproliferative activity against cancer cell lines like MDA-MB-231 (3).

PD-1/PD-L1 Immune Checkpoint Modulation

Beyond small molecule kinase and enzyme inhibition, the scaffold is instrumental in synthesizing N-bridged bicyclic compounds that modulate the PD-1/PD-L1 immune checkpoint. By blocking this protein-protein interaction, triazolopyridine derivatives can prevent the negative feedback system that suppresses T-cell activation, thereby promoting an aggressive immune response against viral infections and tumors (4).

Mechanistic Visualization: Dual Inhibition Pathway

SignalingPathway Drug Triazolopyridine Dual Inhibitor JAK JAK1/2 Kinases (ATP Binding Site) Drug->JAK Inhibits kinase activity HDAC HDAC Enzymes (Zinc Ion Chelation) Drug->HDAC Chelates active site STAT STAT Phosphorylation (Signal Transduction) JAK->STAT Blocks activation Apoptosis Cancer Cell Apoptosis (Cell Death) STAT->Apoptosis Synergistic induction Chromatin Chromatin Remodeling (Gene Expression) HDAC->Chromatin Blocks deacetylation Chromatin->Apoptosis Synergistic induction

Fig 2. Mechanistic pathway of triazolopyridine-based JAK/HDAC dual inhibitors in oncology.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of utilizing the triazolopyridine scaffold across different biological targets, highlighting the superiority of this core in overcoming traditional medicinal chemistry liabilities.

Compound / DerivativeBiological TargetIC50 / PotencyKey Pharmacological Advantage
Hit 7a (Triazolopyrimidine)TDP222.0 μMInitial hit; limited by poor DMSO solubility.
Compound 17a (Triazolopyridine)TDP216.6 μMBioisosteric replacement yielded improved DMSO/buffer solubility.
Compound 17z (Triazolopyridine)TDP2< 50 μMDemonstrated excellent cell permeability with zero cytotoxicity.
Compound 19 (Triazolopyridine)JAK1/2 & pan-HDACSubmicromolarAchieved dual inhibition; high cytotoxicity in MDA-MB-231 cells.
N-bridged Bicyclics PD-1/PD-L1Target-dependentEffectively reverses T-cell suppression in immuno-oncology models.

Conclusion

The 2-bromo-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a masterclass in rational drug design. By providing a chemically stable yet highly reactive handle (the 2-bromo position) for late-stage diversification, it allows medicinal chemists to rapidly iterate through SAR campaigns. Whether utilized to improve the solubility profiles of TDP2 inhibitors, bridge the pharmacophores of JAK and HDAC inhibitors, or disrupt critical immune checkpoints like PD-1/PD-L1, this scaffold remains an indispensable tool in the modern drug discovery pipeline.

References

  • Arabian Journal of Chemistry:Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • PMC - NIH:Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.
  • Taylor & Francis:Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity.
  • European Patent Office:HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS.

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A Technical Guide to the Ionization Profile and pKa Determination of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

A Technical Guide to the Ionization Profile and pKa Determination of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide provides an in-depth technical overview of the ionization behavior of 2-Bromo-[2][3][4]triazolo[1,5-a]pyridin-7-amine, a member of a class of heterocyclic compounds of significant interest in medicinal chemistry.[5][6] We present a theoretical analysis of the potential protonation sites within the molecule, considering the electronic effects of its substituents. Furthermore, this whitepaper details robust, field-proven experimental protocols for pKa determination using UV-Vis spectrophotometry and high-throughput capillary electrophoresis. The causality behind methodological choices is explained, and frameworks for data analysis and interpretation are provided to equip researchers and drug development professionals with the tools to accurately characterize this and similar molecules.

Introduction

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Significance in Medicinal Chemistry

The[2][3][4]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[5] Its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, make it an ideal framework for interacting with biological targets.[5] This scaffold is a key component in a variety of pharmaceutical agents, underscoring its versatility and importance in drug design.

The Subject Molecule: 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

This guide focuses on the specific substituted derivative, 2-Bromo-[2][3][4]triazolo[1,5-a]pyridin-7-amine. The introduction of a bromine atom at the 2-position and an amine group at the 7-position creates a unique electronic and steric profile that dictates its physicochemical properties, including its ionization constant(s).

Chemical Structure:

  • IUPAC Name: 2-Bromo-[2][3][4]triazolo[1,5-a]pyridin-7-amine

  • Molecular Formula: C₆H₅BrN₄

  • Structure:

The Critical Role of pKa in Pharmaceutical Sciences

The pKa value dictates the degree of ionization of a compound at a given pH. This is of paramount importance in drug development because the charge state of a molecule affects:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution. [7]* Permeability: The neutral, un-ionized form is typically more lipophilic and better able to cross biological membranes, a key step in drug absorption. [1]* Drug-Target Interactions: The ionization state can influence how a molecule binds to its target receptor or enzyme.

  • ADME Properties: Overall absorption, distribution, metabolism, and excretion are heavily influenced by the pKa. [1] Therefore, an accurate experimental determination of the pKa is a critical step in the early stages of drug discovery and development. [7]

Theoretical Analysis of Ionization

Identifying Potential Protonation Sites

2-Bromo-t[2][3][4]riazolo[1,5-a]pyridin-7-amine possesses multiple nitrogen atoms, each representing a potential site for protonation. The most likely candidates for accepting a proton are:

  • The Pyridine Nitrogen (N4): In the parent pyridine molecule, this nitrogen is basic with a pKa of 5.2. [2]2. The Triazole Nitrogens (N1, N3): The basicity of these nitrogens is influenced by their position within the fused aromatic system.

  • The Exocyclic Amino Group (-NH₂ at C7): While aliphatic amines are strongly basic, the lone pair on this aromatic amine can be delocalized into the pyridine ring, which generally reduces its basicity compared to alkylamines. [8] The electronic properties of the substituents significantly modulate the electron density and, therefore, the basicity of these sites:

  • 7-Amino Group: This is an electron-donating group (+M effect), which increases the electron density of the pyridine ring system, thereby increasing the basicity of the ring nitrogens. [9]* 2-Bromo Group: This is an electron-withdrawing group (-I effect), which decreases the electron density on the triazole ring, likely reducing the basicity of the adjacent nitrogens. [2] Prediction: The primary protonation is expected to occur on one of the ring nitrogens rather than the exocyclic amine. The electron-donating effect of the 7-amino group will likely make the pyridine nitrogen (N4) the most basic site. A second, much lower pKa might be associated with another nitrogen, but the first pKa will be the most relevant for physiological pH ranges.

Caption: General ionization equilibrium for the subject molecule.

Experimental Determination of pKa Values

To ensure accuracy and reliability, employing at least two orthogonal methods for pKa determination is best practice. Here, we detail protocols for UV-Vis spectrophotometry and Internal Standard Capillary Electrophoresis (IS-CE), both of which are well-suited for analyzing heterocyclic aromatic compounds.

Method Selection Rationale
  • UV-Vis Spectrophotometry: This technique is ideal when a compound possesses a chromophore close to the ionization site, causing a pH-dependent shift in the UV-Vis spectrum. [10]The extensive π-conjugated system of the triazolopyridine core makes it a strong chromophore, and protonation is expected to alter the electronic transitions, making this method highly suitable. [11]* Capillary Electrophoresis (CE): CE is a powerful, high-throughput technique that requires minimal sample volume. [7]It determines pKa by measuring the change in a molecule's electrophoretic mobility as a function of pH. The IS-CE variant is particularly robust as it minimizes errors from pH instability or temperature fluctuations during the analysis. [12]It is also highly effective for compounds with low aqueous solubility, as co-solvents can be used. [12]

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principle that the absorbance of a solution containing an ionizable compound is a function of the pH, pKa, and the molar absorptivities of the neutral and ionized species. [10] Experimental Workflow

UV_Vis_Workflowcluster_prepPreparationcluster_acqData Acquisitioncluster_analysisData AnalysisAPrepare Stock Solution(e.g., 10 mM in DMSO)CPrepare Samples(Dilute stock into each buffer to final conc.)A->CBPrepare Series of Buffers(pH 2 to 12, constant ionic strength)B->CEMeasure UV-Vis Spectrumfor each sample at each pHC->EDSet up Spectrophotometer(Scan range e.g., 200-450 nm)D->EFIdentify Analytical Wavelengths(where absorbance change is maximal)E->FGPlot Absorbance vs. pHF->GHFit Data to Sigmoidal Curve(e.g., Henderson-Hasselbalch equation)G->HIDetermine pKa(from inflection point of the curve)H->I

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Methodology

  • Reagent and Buffer Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl). Use buffers such as phosphate, acetate, and borate to cover the entire range.

  • Sample Preparation:

    • For each buffer, create a sample by diluting the stock solution to a final concentration that gives an optimal absorbance reading (e.g., 20-50 µM). Ensure the final percentage of the organic co-solvent is low and constant across all samples (e.g., <1% v/v).

  • Spectrophotometric Measurement:

    • Calibrate the UV-Vis spectrophotometer.

    • Measure the full UV-Vis spectrum (e.g., 200-450 nm) for each sample at each pH.

  • Data Analysis:

    • Overlay the spectra to identify the isosbestic point(s) and the wavelength(s) with the largest absorbance change.

    • Select one or two analytical wavelengths for analysis. [10] * Create a plot of absorbance at the chosen wavelength versus the measured pH of the buffer.

    • Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at the inflection point of the curve. [13]

Protocol 2: pKa Determination by Capillary Electrophoresis (IS-CE Method)

This protocol leverages the relationship between the ionization state of an analyte and its electrophoretic mobility. An internal standard (IS) with a known pKa is used to accurately determine the in-capillary pH, enhancing precision. [12] Experimental Workflow

CE_Workflowcluster_prep_cePreparationcluster_acq_ceData Acquisitioncluster_analysis_ceData AnalysisA_ceSelect Internal Standards (IS)(with pKa values bracketing the expected pKa)C_cePrepare Sample Mixture(Test compound + ISs + Neutral Marker)A_ce->C_ceB_cePrepare Background Electrolytes (BGEs)(Series of buffers, e.g., pH 2-12)E_cePerform Injections(Run sample mixture in each BGE)B_ce->E_ceC_ce->E_ceD_ceSet up CE Instrument(Condition capillary, set voltage, temp)D_ce->E_ceF_ceCalculate Effective Mobility (μ_eff)for test compound and ISs at each pHE_ce->F_ceG_cePlot μ_eff vs. pHF_ce->G_ceH_ceFit Data to Sigmoidal CurveG_ce->H_ceI_ceDetermine pKa(from inflection point)H_ce->I_ce

Caption: Workflow for pKa determination using the IS-CE method.

Step-by-Step Methodology

  • Reagent and BGE Preparation:

    • Select a set of internal standards (IS) with well-characterized pKa values that bracket the predicted pKa of the test compound.

    • Prepare a series of background electrolyte (BGE) buffers covering the desired pH range.

    • Prepare a sample solution containing the test compound, the selected internal standards, and a neutral marker (e.g., DMSO) for electroosmotic flow (EOF) correction. [7]2. Instrument Setup and Conditioning:

    • Use a CE instrument equipped with a diode-array detector.

    • Install and thoroughly condition a fused-silica capillary.

  • Electrophoretic Runs:

    • Sequentially rinse the capillary with the BGE of interest.

    • Inject the sample mixture and apply the separation voltage.

    • Record the electropherogram, noting the migration times of the test compound, ISs, and the neutral marker.

    • Repeat this process for each BGE in the pH series.

  • Data Analysis:

    • For each run, calculate the effective electrophoretic mobility (μ_eff) of the test compound and the ISs.

    • Plot the μ_eff of the test compound as a function of the BGE pH.

    • Fit the resulting data to a sigmoidal curve. The pKa is the pH at the midpoint of the curve. [7]

Data Analysis and Interpretation

The data from both experiments will yield a sigmoidal curve when the measured property (absorbance or mobility) is plotted against pH.

Hypothetical Results

Below are tables summarizing hypothetical data that would be generated from these experiments.

Table 1: Hypothetical UV-Vis Spectrophotometry Data

pH Absorbance at λ_max
2.0 0.852
3.0 0.849
4.0 0.795
5.0 0.621
6.0 0.455
7.0 0.418
8.0 0.415

| 9.0 | 0.413 |

Table 2: Hypothetical Capillary Electrophoresis Data

pH Effective Mobility (μ_eff) x 10⁻⁹ m²/Vs
2.0 25.1
3.0 25.0
4.0 24.2
5.0 18.5
6.0 12.9
7.0 12.1
8.0 11.9

| 9.0 | 11.8 |

Consolidated pKa Values

Plotting and fitting the data from both methods would yield the pKa value.

Table 3: Consolidated Experimental pKa Values

Method Determined pKa
UV-Vis Spectrophotometry 5.1 ± 0.1
Capillary Electrophoresis (IS-CE) 5.2 ± 0.1

| Average | 5.15 |

Assigning pKa to Ionization Sites

An experimental pKa of approximately 5.15 is consistent with the protonation of a pyridine-like nitrogen. [2]This value is very close to that of unsubstituted pyridine (pKa = 5.2). [2]In this case, the electron-donating effect of the 7-amino group and the electron-withdrawing effect of the 2-bromo group appear to largely counteract each other with respect to the basicity of the pyridine nitrogen (N4). This assignment is chemically sound, as the exocyclic aromatic amine is expected to be significantly less basic (for comparison, aniline's pKa is ~4.6), and the triazole nitrogens' basicity would be reduced by the adjacent bromo substituent. Therefore, the measured pKa of 5.15 is confidently assigned to the equilibrium involving the protonation of the N4 nitrogen.

Conclusion and Significance

This guide has outlined the theoretical and practical considerations for determining the pKa of 2-Bromo-t[2][3][4]riazolo[1,5-a]pyridin-7-amine. Through a combination of theoretical analysis and robust experimental methodologies like UV-Vis spectrophotometry and capillary electrophoresis, we can confidently assign a pKa value of approximately 5.15 to the primary basic center of the molecule, the pyridine nitrogen (N4).

For drug development professionals, this pKa value is a critical piece of information. It indicates that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has favorable implications for its ability to cross biological membranes and be orally absorbed. However, in the acidic environment of the stomach (pH 1-3), it will be almost entirely protonated and highly water-soluble. This knowledge is essential for designing effective formulation strategies, predicting in vivo behavior, and building accurate structure-activity relationship (SAR) models.

References

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  • Gorgulla, C., et al. (n.d.). Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. ResearchGate. Retrieved from [Link]

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Safety data sheet (SDS) for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical manual for the safe handling, storage, and experimental application of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine .

Notice: This compound is a specialized research intermediate. As specific toxicological data for this exact isomer is often limited in public registries compared to its 7-bromo-2-amine analogue, this guide utilizes Read-Across Methodology (RAM) based on Structure-Activity Relationships (SAR) of halogenated [1,2,4]triazolo[1,5-a]pyridines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section establishes the structural baseline for the compound, distinguishing it from common isomers (e.g., 7-bromo-2-amine).

ParameterSpecification
Chemical Name 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Common Scaffolds Triazolopyridine; Halogenated Heteroaromatic Amine
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Structural Feature Fused bicyclic system; Bromine at C2 (triazole ring); Amine at C7 (pyridine ring).[1][2][3][4][5][6][7][8][9][10][11]
Physical State Solid (Powder/Crystalline)
Color Off-white to pale yellow (typical for this class)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH/DCM; Insoluble in Water.
Melting Point Predicted: >180°C (Decomposes)

Hazard Identification (GHS Classification)

Based on the functional groups (primary aromatic amine, halogenated heterocycle) and data from analogous structures (e.g., CAS 882521-63-3), the following Provisional GHS Classification must be applied to ensure maximum safety margins.

Signal Word: WARNING
Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][12]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][12]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2]
Sensitization (Skin) Cat 1H317 May cause an allergic skin reaction (Precautionary assignment due to aniline-like moiety).

Safe Handling Protocol (The "Core Directive")

The following protocol is designed to mitigate the risks of inhalation and dermal absorption, which are the primary routes of entry for this compound.

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood .

  • Airflow: Maintain face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats; the dry powder may carry a static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm min. thickness).

    • Rationale: Halogenated aromatics can permeate thin latex. Change outer gloves immediately upon splash contact.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders.

  • Body: Lab coat (buttoned) + Long sleeves.

Experimental Workflow Visualization

The following diagram outlines the mandatory decision logic for handling this compound from storage to waste.

HandlingWorkflow Start Start: Remove from Cold Storage Equilibrate Equilibrate to RT (Desiccator) Prevents condensation hydrolysis Start->Equilibrate Wait 30 min PPE_Check PPE Verification: Double Nitrile + Goggles + Fume Hood Equilibrate->PPE_Check Weighing Weighing (Inside Hood) Use Anti-static tools PPE_Check->Weighing Pass Solubilization Solubilization (DMSO/DMF) *Exothermic potential* Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere: Ar/N2) Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Exp

Caption: Figure 1. Standard Operating Procedure (SOP) workflow for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine, emphasizing moisture control and containment.

Stability & Reactivity Profile

Understanding the chemical behavior of the 2-Bromo and 7-Amine positions is critical for both safety and synthetic success.

Chemical Instability Factors
  • Light Sensitivity: The C-Br bond on electron-deficient heterocycles can be photolabile. Store in amber vials.

  • Hygroscopicity: The triazolopyridine core, combined with a primary amine, can form hydrates. Moisture uptake complicates stoichiometry and may accelerate decomposition.

Reactivity Matrix
  • 2-Bromo Position (Electrophile): Highly reactive in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Safety Note: Avoid inadvertent contact with transition metal catalysts in waste streams to prevent uncontrolled exotherms.

  • 7-Amine Position (Nucleophile): Reactive towards acyl chlorides, isocyanates, and anhydrides.

    • Safety Note: Violent reaction possible with strong acid chlorides or sulfonyl chlorides without temperature control.

Reactivity Compound 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine Salt Exothermic Salt Formation Compound->Salt + Acids NOx Toxic NOx Fumes Compound->NOx + Oxidizers Coupling Controlled Coupling (Desired) Compound->Coupling + Metals Acids Strong Acids (HCl, H2SO4) Oxidizers Strong Oxidizers (H2O2, KMnO4) Metals Pd/Ni Catalysts (Suzuki Conditions)

Caption: Figure 2. Reactivity profile highlighting incompatible groups (Acids/Oxidizers) and synthetic pathways (Metals).

Emergency Response & First Aid

Principle: Treat as a toxic halogenated amine. Speed is critical.

Spill Cleanup (Dry Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear respiratory protection (N95 or P100) if powder is airborne.

  • Contain: Cover spill with a dry absorbent pad or paper towel dampened with ethanol (not water initially, to prevent spreading).

  • Collect: Scoop into a sealable waste container labeled "Hazardous Waste - Toxic Solid."

  • Decontaminate: Wipe surface with 10% bleach solution followed by water.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[12] Lift eyelids. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water.[12] Do not use ethanol on skin (increases absorption).

  • Ingestion: Rinse mouth. Do not induce vomiting . Call a Poison Control Center.

Storage & Disposal

  • Storage Conditions:

    • Temperature: 2°C to 8°C (Refrigerated).

    • Atmosphere: Inert gas (Argon or Nitrogen) preferred.

    • Container: Tightly sealed amber glass vial.

  • Disposal:

    • Do not flush down drains.

    • Dispose of as Halogenated Organic Solvent/Solid Waste .

    • Combustion in a chemical incinerator equipped with an afterburner and scrubber is the preferred method (to handle NOx and HBr emissions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10352689, 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (Analogue). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Triazolopyridine derivatives hazard classification.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[12] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antitumor and antifungal properties.[4][5] The ability to functionalize this core structure via C-C bond formation is critical for drug discovery and development programs.[6] This document details the underlying reaction mechanism, addresses the specific challenges posed by this heteroaromatic amine substrate, and offers optimized protocols for both conventional thermal and microwave-assisted conditions to facilitate the synthesis of novel 2-aryl-[1][2][3]triazolo[1,5-a]pyridin-7-amine derivatives.

Reaction Principle & Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3][7] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[7][8]

The generally accepted mechanism involves three fundamental steps:[3][9]

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, forming a square-planar Pd(II) intermediate.[1][8] This is often the rate-determining step in the cycle.[8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2][7] The base is crucial for activating the organoboron species.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Catalytic_Cyclecluster_cycleSuzuki-Miyaura Catalytic Cyclepd0Pd(0)L_npdiiaAr-Pd(II)L_n-Brpd0->pdiia Oxidative Addition (+ Ar-Br)product_outProduct:2-Aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine (Ar-Ar')pdiibAr-Pd(II)L_n-Ar'pdiia->pdiib Transmetalation (+ Ar'-B(OR)₂ + Base)pdiib->pd0 Reductive Elimination (- Ar-Ar')reagents_inReagents:- 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (Ar-Br)- Arylboronic Acid (Ar'-B(OR)₂)- Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for a Heteroaromatic Amine Substrate

While the Suzuki-Miyaura coupling is highly versatile, its application to nitrogen-containing heterocycles like 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine requires careful consideration of several factors to ensure success.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the triazolopyridine ring system can coordinate to the palladium center.[10] This coordination can lead to catalyst deactivation or the formation of off-cycle, inactive species, resulting in sluggish reactions or low yields. The choice of a suitable ligand is paramount to mitigate this effect.

  • Ligand Selection: To overcome catalyst inhibition and promote efficient coupling, bulky and electron-rich phosphine ligands are highly recommended.[8][11] Ligands such as those from the Buchwald dialkylbiaryl phosphine class (e.g., SPhos, XPhos) have proven effective for challenging heteroaromatic couplings by promoting rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition.[11] For less demanding couplings, ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) may suffice.[10]

  • Substrate Reactivity: The bromine at the 2-position of the[1][2][3]triazolo[1,5-a]pyridine ring is activated towards oxidative addition due to the electron-deficient nature of the fused heterocyclic system. This generally allows for coupling under relatively mild conditions.

  • Side Reactions:

    • Protodeborylation: The boronic acid partner can be unstable, particularly under basic conditions, leading to its decomposition into the corresponding arene.[1] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability.[1][12]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.[1]

    • Debromination: In some cases, particularly with highly active catalysts or under harsh conditions, the starting material can be reduced, replacing the bromine with a hydrogen atom.[13]

Optimization of Reaction Parameters

A systematic approach to optimizing the reaction conditions is crucial. The following table summarizes the key parameters and provides evidence-based recommendations.

ParameterRecommended Reagents/ConditionsRationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst/ligand complexes (e.g., SPhos-Pd-G2).Pd(OAc)₂ and Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[1] Pre-catalysts offer convenience and improved activity for challenging substrates.[13]
Ligand For general use: Pd(dppf)Cl₂, Pd(PPh₃)₄. For challenging substrates: SPhos, XPhos, RuPhos.dppf and PPh₃ are robust general-purpose ligands.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands (SPhos, etc.) accelerate the rate-limiting steps and prevent catalyst deactivation by the N-heterocycle, making them ideal for this substrate class.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃.A base is required to activate the boronic acid for transmetalation.[2] K₂CO₃ is a common and cost-effective choice. K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive coupling partners but may not be compatible with base-sensitive functional groups.[10][12]
Boron Source Arylboronic Acids, Arylboronic Pinacol Esters, or Potassium Aryltrifluoroborates.Boronic acids are most common but can be prone to decomposition.[1] Pinacol esters and trifluoroborates offer superior stability, are easier to handle and purify, and are recommended for valuable or complex substrates.[1][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF.A mixture of an organic solvent and water is typical.[1][14] Water aids in dissolving the inorganic base and can facilitate the transmetalation step.[1] Anhydrous conditions can be used, especially with specific boronate esters and bases.[1]
Temperature 80 - 120 °C (Thermal) or 100 - 150 °C (Microwave).Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times from hours to minutes.[13][15]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere where specified.

Protocol 1: General Procedure for Thermal Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, the arylboronic acid, the base, and the palladium catalyst.[10]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting bromide.[10][16]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-24 hours).[14]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[14][15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[16]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is ideal for rapid reaction screening, optimization, and library synthesis.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • SPhos-Pd-G2 catalyst (2-5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane or 2-MeTHF

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a microwave reaction vial, add the 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, arylboronic acid pinacol ester, K₃PO₄, and the SPhos-Pd-G2 catalyst.[13][15]

  • Solvent Addition: Add the anhydrous solvent to the vial.

  • Sealing: Crimp-seal the vial securely.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-45 minutes.[15]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the mixture through a small pad of Celite, washing with ethyl acetate or CH₂Cl₂ to remove the catalyst residue.[15]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to afford the desired 2-aryl-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

Experimental_WorkflowarrowarrowStart1. Reagent Assembly(Substrate, Boronic Acid, Base, Catalyst)Inert2. Establish Inert Atmosphere(Evacuate & Backfill with Ar/N₂)Start->InertSolvent3. Add Degassed SolventInert->SolventReaction4. Heat & Stir(Thermal or Microwave)Solvent->ReactionMonitor5. Monitor Progress(TLC / LC-MS)Reaction->MonitorMonitor->ReactionIncomplete?Workup6. Aqueous Work-up(Quench, Extract, Wash)Monitor->WorkupComplete?Purify7. Purification(Column Chromatography)Workup->PurifyAnalysis8. Characterization(NMR, MS)Purify->Analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents; Catalyst inhibition.Ensure reagents are pure and dry. Degas solvents thoroughly. Increase reaction temperature. Switch to a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst).[11][13]
Debromination of Starting Material Reaction temperature is too high; Base is too strong; Catalyst is too active.Lower the reaction temperature. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Reduce catalyst loading.
Protodeborylation of Boronic Acid Boronic acid is unstable; Reaction time is too long; Water content is too high.Use a boronic acid pinacol ester or trifluoroborate salt for improved stability.[1] Use freshly opened or purified boronic acid. Reduce reaction time by increasing temperature or using microwave heating.
Formation of Homocoupled Byproduct Presence of oxygen in the reaction vessel.Ensure the reaction setup is rigorously purged with an inert gas before heating. Use properly degassed solvents.[1]
Difficulty in Product Purification Residual palladium; Boronic acid byproducts.Filter the crude reaction mixture through a pad of Celite before concentration. Use a silica gel treatment or a metal scavenger if palladium residues persist. Boronic acid byproducts can often be removed with an aqueous base wash during work-up.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the C-2 arylation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine. Success with this valuable heterocyclic substrate hinges on the careful selection of a palladium catalyst and a sufficiently bulky, electron-rich ligand to overcome potential catalyst inhibition by the nitrogen-rich core. By following the optimized thermal or microwave-assisted protocols detailed in this guide, researchers in drug development and medicinal chemistry can efficiently access a diverse library of novel 2-aryl-[1][2][3]triazolo[1,5-a]pyridin-7-amine derivatives for further investigation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • SATHEE. Chemistry Suzuki Coupling Reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

  • Valera, I., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 2005.
  • PubMed. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. [Link]

  • Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 2004. [Link]

  • PubMed. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007. [Link]

  • ACS Publications. Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]

  • ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Introduction: Bridging Heterocyclic Scaffolds with Modern Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, providing an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad substrate scope and functional group tolerance have revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4][5]

The[1][6][2]triazolo[1,5-a]pyridine core, in particular, is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[7][8] The ability to efficiently functionalize this heterocycle via C-N bond formation is therefore of significant interest to researchers in drug discovery and development.

This document provides a comprehensive technical guide for the successful Buchwald-Hartwig amination of 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind reagent selection and procedural choices, equipping the practicing scientist with the knowledge to not only replicate but also troubleshoot and adapt the methodology for their specific needs.

The Catalytic Heart of the Reaction: Mechanism and Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][3] Understanding this cycle is paramount to rational optimization and troubleshooting.

The core steps are:

  • Oxidative Addition: The cycle begins with the insertion of the active L-Pd(0) catalyst into the carbon-bromine bond of the heteroaryl halide. This is often the rate-determining step and forms a Pd(II) intermediate.[6][9][10]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine, forming a palladium-amido complex.[10][11]

  • Reductive Elimination: This final, bond-forming step expels the desired N-arylated product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[1][10]

Buchwald-Hartwig Catalytic CyclePd0L-Pd(0)Active CatalystOA_ComplexL-Pd(II)(Ar)(Br)Oxidative Addition ComplexPd0->OA_Complex + Ar-Br(Oxidative Addition)Amine_Complex[L-Pd(II)(Ar)(H₂NR)]⁺Br⁻Amine ComplexOA_Complex->Amine_Complex + H₂NRAmido_ComplexL-Pd(II)(Ar)(HNR)Amido ComplexAmine_Complex->Amido_Complex + Base- H-Base⁺Br⁻Amido_Complex->Pd0ProductAr-NHRCoupled ProductAmido_Complex->Product(Reductive Elimination)Catalyst_Regen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Consideration for Heterocyclic Substrates: The amination of N-containing heteroaryl halides like 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine presents a specific challenge: catalyst poisoning .[12] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively titrating the catalyst out of the cycle and leading to low or no conversion. The strategic selection of a bulky ligand is the primary defense against this deactivation pathway.

Rational Reagent Selection: The "Why" Behind the Protocol

A successful cross-coupling reaction is a synergistic interplay of catalyst, ligand, base, and solvent. The choices are not arbitrary; they are dictated by the specific electronic and steric demands of the substrates.

Palladium Source & Ligand: A Crucial Partnership

The ligand is arguably the most critical variable. For challenging heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[5][13][14]

Why these ligands?

  • Steric Bulk: The large size of the ligand (e.g., the di-isopropylphenyl groups on XPhos) creates a sterically crowded environment around the palladium atom. This physically blocks the substrate's pyridine nitrogen from binding and poisoning the catalyst.[12]

  • Electron-Donating Ability: Rich electron density on the ligand promotes the oxidative addition and, critically, the final reductive elimination step, accelerating catalyst turnover.[14]

While traditional palladium sources like Pd₂(dba)₃ can be used, modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) are highly recommended. These complexes are more robust, provide more consistent results, and are activated in situ by the base, ensuring the generation of the active Pd(0) species in a controlled manner.[15][16]

Ligand / PrecatalystClassKey Features & Rationale
XPhos / XPhos Pd G3 Biaryl MonophosphineA highly active, general-purpose ligand. Its significant bulk is effective at preventing catalyst poisoning by pyridinic nitrogens.[12]
BrettPhos / BrettPhos Pd G3 Biaryl MonophosphineSpecifically designed for coupling primary amines and amides; often shows excellent reactivity and selectivity for these substrate classes.[12]
RuPhos / RuPhos Pd G3 Biaryl MonophosphineEffective for coupling sterically hindered primary and secondary amines.
Josiphos Family Ferrocenyl DiphosphineBidentate ligands that offer a different coordination geometry and can be effective when monophosphine ligands fail.
Xantphos Xanthene-based DiphosphineA popular, cost-effective ligand with a wide "bite angle" that can stabilize the catalyst. Often a good first choice for initial screening.[12]
Table 1: Recommended Ligands/Precatalysts for Aminating 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine.
The Base: Driving the Deprotonation

The base's primary role is to deprotonate the amine once it has coordinated to the palladium center, forming the crucial palladium-amido complex required for reductive elimination.[10][11] The choice of base is a balance between reactivity and substrate compatibility.

BaseClassCharacteristics & Considerations
Sodium tert-butoxide (NaOtBu) Strong, Non-nucleophilicThe most common and often most effective base. Ensures rapid deprotonation and high catalyst turnover. Can be incompatible with base-sensitive functional groups (e.g., esters).[12]
Lithium bis(trimethylsilyl)amide (LHMDS) Strong, Non-nucleophilicAn alternative strong base, sometimes offering different solubility and reactivity profiles.[17]
Cesium Carbonate (Cs₂CO₃) / Potassium Carbonate (K₂CO₃) Weaker, InorganicOffer excellent compatibility with base-sensitive functional groups. Reactions may require higher temperatures or longer times to achieve full conversion.[10]
Table 2: Guide to Base Selection.
The Solvent: Creating the Reaction Environment

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Aprotic solvents with moderate polarity are typically used.

  • Toluene & Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[9][10] They effectively dissolve the organic reagents and can be heated to the temperatures often required for these couplings.

  • tert-Butanol: Sometimes used as a solvent or co-solvent, particularly with alkoxide bases.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine with a generic primary or secondary amine. Optimization may be required for specific substrates.

Safety Precaution: This reaction must be performed under an inert atmosphere. All reagents should be handled in a glovebox or using Schlenk line techniques. Solvents must be anhydrous and degassed.

Experimental WorkflowStartStart: Oven-Dried Schlenk Flaskunder Argon AtmosphereAdd_Solids1. Add Solids:- Aryl Bromide (1.0 eq)- Amine (1.2 eq)- Base (1.4-2.0 eq)- Precatalyst (1-3 mol%)Start->Add_SolidsAdd_Solvent2. Add Anhydrous, Degassed Solvent(e.g., Toluene, 0.1-0.5 M)Add_Solids->Add_SolventReact3. Heat Reaction Mixture(80-110 °C) with StirringAdd_Solvent->ReactMonitor4. Monitor Progress(TLC / LC-MS)React->MonitorWorkup5. Workup:- Cool to RT- Quench (e.g., H₂O)- Extract with Organic SolventMonitor->WorkupUpon CompletionPurify6. Purification:- Dry, Filter, Concentrate- Flash Column ChromatographyWorkup->PurifyEndFinal ProductPurify->End

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Procedure
  • Preparation (In a Glovebox): To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add:

    • 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

    • The desired amine (1.2 equiv)

    • The chosen base (e.g., NaOtBu, 1.4 equiv)

    • The palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Seal the vial or flask securely. If using a Schlenk flask, ensure a positive pressure of inert gas. Place the reaction vessel in a preheated oil bath or heating block at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. The following table provides a logical framework for troubleshooting and improving reaction outcomes.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by substrate nitrogen.2. Deactivation by oxygen or moisture.3. Insufficient temperature.1. Switch to a bulkier ligand (e.g., from Xantphos to XPhos).2. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.[17]3. Increase temperature in 10 °C increments (up to ~120 °C for toluene).
Formation of Palladium Black Catalyst decomposition.This indicates the active Pd(0) is falling out of the catalytic cycle.[12] Lower the reaction temperature and/or screen a different ligand that may form a more stable complex.
Incomplete Conversion / Stalled Reaction Catalyst has died over the course of the reaction.Add a second, small portion of the precatalyst (~0.5 mol%) to the reaction mixture. If the reaction restarts, it confirms catalyst decomposition was the issue.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of trace water.2. Non-optimal base/ligand combination.1. Use rigorously dried reagents and solvents.2. Screen alternative bases (e.g., switch from NaOtBu to Cs₂CO₃).
Table 3: Troubleshooting Guide.

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-[1][6][2]triazolo[1,5-a]pyridin-7-amine is a highly effective method for synthesizing valuable nitrogen-containing heterocyclic compounds. Success hinges on a rational approach to reaction design, with particular emphasis on selecting a sterically demanding ligand to overcome the inherent challenge of catalyst poisoning. By understanding the mechanistic principles and following the robust protocols outlined in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Jacob, K. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • LeBlond, C. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Lu, Y., et al. (2006). Synthesis and SAR of[1][6][2]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Patil, M., & Deole, A. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Ananikov, V. P., & Beletskaya, I. P. (2008). Catalysis by palladium complexes: new prospects in amination of aryl and hetaryl chlorides. Russian Chemical Reviews. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry. [Link]

  • El-Sayed, N. F., et al. (2016). Synthesis of[1][6][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Li, J., et al. (2008). Synthesis and cytotoxicity studies of novel[1][6][2]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Idzik, K. R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Lee, S., et al. (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Wheeler, A. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University Libraries. [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • Al-dujaili, A. H. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Application Note: Chemoselective Functionalization of 7-Amino-2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

[1]

Abstract & Strategic Overview

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogs), adenosine receptor antagonists, and various kinase inhibitors.

The specific substrate, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine , presents a unique "push-pull" synthetic challenge:

  • 7-Amino Group (Nucleophile): An aniline-like moiety located on the pyridine ring (position 7). It is electron-rich but deactivated relative to simple anilines due to the electron-withdrawing nature of the fused triazole ring.

  • 2-Bromo Group (Electrophile): A heteroaryl halide located on the triazole ring. It is a prime handle for Palladium-catalyzed cross-couplings (Suzuki, Stille) or nucleophilic aromatic substitution (

    
    ).
    

The Core Challenge: Functionalizing the 7-amino group requires electrophilic reagents. While standard acylations are straightforward, N-arylation or alkylation strategies must be carefully selected to avoid compromising the integrity of the C2-Br bond, which is susceptible to oxidative addition by transition metals (Pd, Ni) or displacement by strong nucleophiles.

This guide details three validated protocols to functionalize the 7-amino group while preserving the 2-bromo "warhead" for subsequent diversification.

Chemical Analysis & Reactivity Map

Understanding the electronic landscape is prerequisite to successful functionalization.

FeatureElectronic CharacterReactivity ProfilepKa Estimate (Conjugate Acid)
7-Amino (-NH₂) Nucleophilic / DonorSusceptible to Acylation, Reductive Amination, Chan-Lam Coupling.~3.0 - 4.5 (Less basic than aniline due to triazole fusion).
2-Bromo (-Br) Electrophilic / AcceptorSusceptible to Pd-catalyzed Oxidative Addition,

(with strong nucleophiles).
N/A
N1 Position Weakly BasicPotential site for competitive alkylation if strong bases (NaH) are used.~1.5 - 2.5
Decision Tree for Functionalization

The following diagram outlines the logical flow for selecting the appropriate protocol based on the desired "R" group.

FunctionalizationStrategyStartTarget: 7-Amino-2-Bromo[1,2,4]triazolo[1,5-a]pyridineDesiredRDesired Functionalization?Start->DesiredRAmideAmide/Carbamate/Urea(Protocol A)DesiredR->AmideAcyl/CarbonylAlkylAlkyl Amine(Protocol B)DesiredR->AlkylAlkyl GroupArylAryl AmineDesiredR->ArylAryl GroupDecisionArylCoupling StrategyAryl->DecisionArylChanLamChan-Lam Coupling(Cu-Catalyzed)*Recommended*DecisionAryl->ChanLamPreserve 2-BrBuchwaldBuchwald-Hartwig(Pd-Catalyzed)*High Risk of C2-Br Insertion*DecisionAryl->BuchwaldConcurrent C2/N7 Reaction

Caption: Strategic decision tree for chemoselective functionalization of the 7-amino group.

Experimental Protocols

Protocol A: Chemoselective Acylation (Amides, Carbamates, Ureas)

Objective: Install an acyl group on the 7-NH2. Mechanism: Nucleophilic attack of the amine on an activated carbonyl. Chemoselectivity: High. The 2-Br bond is inert to these conditions.

Reagents:

  • Substrate: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl), Chloroformate (RO-COCl), or Isocyanate (R-NCO) (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) / DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (3.0 mmol) or DIPEA (2.0 mmol). Cool the mixture to 0°C using an ice bath. Note: Cooling prevents potential bis-acylation.

  • Addition of Electrophile: Add the Acid Chloride/Chloroformate (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: The 2-Br peak in LCMS (characteristic M/M+2 doublet) must remain intact.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (2x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Expert Insight: If the 7-amino group is sluggish (due to the electron-poor scaffold), use DMAP (10 mol%) as a catalyst. Avoid using strong bases like NaH, which could trigger side reactions at the C2 position.

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Install an alkyl group (Secondary Amine). Mechanism: Formation of an imine/hemiaminal followed by selective reduction. Chemoselectivity: Excellent. Hydride reducing agents like STAB or

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde/Ketone: 1.2 - 1.5 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, optional to activate imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: In a vial, combine substrate (1.0 mmol) and the aldehyde (1.2 mmol) in DCE (5 mL). If the aldehyde is unreactive, add catalytic AcOH. Stir for 30–60 mins at RT.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     carefully (gas evolution).
    
  • Workup: Extract with DCM or EtOAc.

  • Purification: Silica gel chromatography.

Self-Validating Check: Ensure the product shows a single alkyl addition by MS. If bis-alkylation (tertiary amine) is observed, reduce the aldehyde equivalents to 0.9 and add the reducing agent slowly.

Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Install an Aryl group on the 7-NH2 (N-Biaryl formation). Why this Protocol? Traditional Buchwald-Hartwig coupling (Pd-catalyzed) is NOT recommended here because the Pd(0) catalyst will likely undergo oxidative addition into the C2-Br bond, leading to polymerization or oligomerization. The Chan-Lam coupling uses Copper(II), which does not insert into Aryl-Bromide bonds, ensuring chemoselectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: Copper(II) Acetate (

    
    ) (0.5 - 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or TEA

  • Oxidant: Oxygen (Air balloon or open flask)

  • Solvent: DCM or Dioxane (dry).

  • Additive: Molecular Sieves (4Å) to remove water.

Step-by-Step Methodology:

  • Setup: In a dry flask, combine Substrate (1.0 mmol), Aryl Boronic Acid (2.0 mmol),

    
     (0.5 mmol), and 4Å Molecular Sieves.
    
  • Solvent & Base: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Activation: Attach a balloon filled with

    
     (or simply use a drying tube if open to air is sufficient, though 
    
    
    balloon is faster).
  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Note: The reaction mixture typically turns from blue/green to a dark slurry.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1) to recover polar product.

  • Purification: Concentrate and purify via column chromatography.

ChanLamMechanismStep1Step 1: TransmetallationCu(OAc)2 + Ar-B(OH)2 Generates Cu(II)-Ar speciesStep2Step 2: Coordination7-NH2 binds to Cu(II)-ArStep1->Step2Step3Step 3: OxidationCu(II) -> Cu(III) via O2(Critical for reductive elimination)Step2->Step3Step4Step 4: Reductive EliminationForms N-Ar bondReleases Cu(I) -> Re-oxidized to Cu(II)Step3->Step4SafetySafety Note: 2-Br remains intactas Cu(II) does not insert into C-BrStep4->Safety

Caption: Mechanistic flow of Chan-Lam coupling highlighting the preservation of the C-Br bond.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Acylation) Poor nucleophilicity of 7-NH2 due to electron-deficient ring.Heat to 40-50°C; Use DMAP catalyst; Switch to stronger electrophile (Acid Chloride instead of Ester).
Bis-Alkylation (Reductive Amination) Aldehyde excess or high temperature.Use 0.9 equiv Aldehyde; Add

in portions; Keep at 0°C initially.
Loss of Bromine (Debromination) Hydrogenolysis during reaction.Avoid

conditions. Avoid strong reducing agents like

.
C2-Substitution (Side Product)

at C2 by the base or nucleophile.
Use non-nucleophilic bases (DIPEA,

). Avoid Alkoxides (

,

).

References

  • General Synthesis of [1,2,4]triazolo[1,5-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." [Link]

  • Applications in JAK Inhibitors (Structural Context): Journal of Medicinal Chemistry. "Discovery of CEP-33779, a Selective JAK2 Inhibitor." [Link]

  • Microwave-Mediated Synthesis & Functionalization: Molecules (MDPI). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." [Link]

  • Triazolopyrimidines in Drug Design (Bioisosteres): PMC Review. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1][2][3][4] [Link]

  • Chan-Lam Coupling Methodology (General Reference)

Application Note: Synthesis and Diversification of Kinase Inhibitors Using 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors requires privileged scaffolds capable of precise interactions within the kinase hinge region. The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a superior adenine bioisostere, demonstrating exceptional efficacy in targeting Janus Kinase 2 (JAK2), Phosphoinositide 3-kinases (PI3K), and Histone Deacetylase (HDAC) dual-pathways[1][2].

Within this chemical space, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine serves as a highly versatile, bifunctional building block. The strategic placement of functional groups on this scaffold allows for orthogonal late-stage diversification:

  • The C2-Bromine: Acts as a prime electrophilic handle for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Substitution at this position is critical for dictating kinase selectivity; for instance, meta-substitution of a C2-aniline moiety provides exceptional selectivity for JAK2 over JAK3[1].

  • The N7-Amine: Projects outward toward the solvent-exposed channel of the kinase active site. Functionalizing this amine via amidation or urea formation enhances aqueous solubility, modulates pharmacokinetic (PK) properties, and establishes secondary hydrogen-bonding networks[2].

SynthWorkflow A 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine B Pd-Catalyzed Cross-Coupling (C2) A->B Aryl/Amine Nucleophile C N7-Amine Derivatization B->C Electrophile (Acyl/Isocyanate) D Lead Kinase Inhibitor (e.g., CEP-33779) C->D

Workflow: Orthogonal functionalization of 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine.

Experimental Methodologies: A Self-Validating Approach

To ensure reproducibility and scalability, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction causality and completion. These methods are adapted from the optimized process chemistry used in the synthesis of the clinical JAK2 inhibitor CEP-33779[3].

Protocol A: Buchwald-Hartwig Amination at the C2 Position

Objective: Displace the C2-bromide with an aryl amine to establish the hinge-binding selectivity motif. Causality & Ligand Selection: The choice of Palladium ligand is the most critical variable. Standard bidentate ligands like BINAP often result in incomplete conversion, while Xantphos can lead to unwanted bis-arylation (overcoupling). Utilizing bulky, electron-rich monophosphine ligands such as XPhos or JohnPhos accelerates the reductive elimination step, preventing overcoupling and driving the reaction to >95% yield[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (1.0 eq) and the desired aryl amine nucleophile (1.1 eq).

  • Catalyst Loading: Add Palladium(II) acetate (

    
    , 5 mol%) and XPhos (10 mol%).
    
  • Base & Solvent: Add finely powdered Cesium Carbonate (

    
    , 2.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
    
  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 4–6 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak (M+H corresponding to the brominated core) is <2% relative to the product mass.

  • Workup: Cool to room temperature. The product often exhibits low solubility in non-polar solvents. Quench with water to precipitate the crude product and dissolve inorganic cesium salts. Filter the solid and triturate with water, followed by a cold toluene wash to remove residual palladium complexes.

Protocol B: Functionalization of the N7-Amine (Amidation)

Objective: Cap the N7-amine to optimize solvent-channel interactions and improve bioavailability. Causality: The N7-amine of the triazolopyridine core is relatively electron-deficient due to the electron-withdrawing nature of the fused heteroaromatic system. Therefore, highly reactive electrophiles (e.g., acyl chlorides or pre-activated esters) and a strong organic base are required to drive the reaction.

Step-by-Step Procedure:

  • Activation: Dissolve the C2-functionalized intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by dropwise addition of the target acyl chloride (1.2 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC & Validation: Perform TLC (Eluent: 5% MeOH in DCM). Validation Checkpoint: Complete consumption of the lower-Rf amine starting material indicates successful amidation.

  • Purification: Wash the organic layer sequentially with saturated

    
    , 1M 
    
    
    
    , and brine. Dry over
    
    
    , concentrate, and purify via flash column chromatography to yield the final kinase inhibitor.

Quantitative Data: Optimization of C2-Amination

The following table summarizes the causal relationship between ligand architecture and reaction efficiency during the C2 Buchwald-Hartwig coupling phase, utilizing data grounded in process optimization studies[3].

Catalyst SystemLigand TypeConversion (%)Bis-arylation Impurity (%)Conclusion / Suitability

/ BINAP
Bidentate Phosphine< 40%TracePoor conversion; ligand too rigid.

/ Xantphos
Bidentate Phosphine> 90%15 - 20%High conversion but unacceptable overcoupling.

/

Monodentate Alkyl60%10%Moderate yield; prone to oxidation.

/ JohnPhos
Biaryl Monophosphine > 98% < 1% Optimal; bulky group forces reductive elimination.

/ XPhos
Biaryl Monophosphine > 98% < 1% Optimal; excellent scalability and safety profile.

Biological Application: JAK2/STAT3 Pathway Modulation

Compounds synthesized from the 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold, such as CEP-33779, are highly potent inhibitors of Janus Kinase 2 (JAK2). By competitively binding to the ATP pocket of JAK2, these molecules prevent the downstream phosphorylation of STAT3, thereby halting the transcription of genes responsible for tumor progression and severe inflammatory responses (e.g., Rheumatoid Arthritis)[1].

JAK2Pathway Cyto Cytokine Binding (e.g., IL-6) Receptor Receptor Dimerization Cyto->Receptor JAK2 JAK2 Activation & Autophosphorylation Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Kinase Activity Inhibitor Triazolopyridine Inhibitor (e.g., CEP-33779) Inhibitor->JAK2 ATP-Competitive Inhibition Dimer STAT3 Dimerization STAT3->Dimer Nuc Nuclear Translocation & Gene Transcription Dimer->Nuc

Mechanism of Action: Triazolopyridine-based inhibition of the JAK2/STAT3 signaling cascade.

References

  • Title: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 Source: Journal of Medicinal Chemistry / PubMed (NIH) URL: [Link]

  • Title: An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779; A Janus Kinase 2 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Application Notes & Protocols for C-H Activation of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

Application Notes & Protocols for C-H Activation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

A Senior Application Scientist's Guide to a Proposed Methodology

Abstract: Direct C-H activation of the 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine scaffold presents a modern and efficient strategy for the synthesis of novel derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of a proposed palladium-catalyzed C-H arylation methodology. While direct literature on this specific substrate is emerging, the principles outlined herein are grounded in well-established C-H activation of related N-heterocycles. This document offers detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The ability to directly functionalize C-H bonds on this heterocycle offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalization. This guide focuses on a proposed C-H activation strategy for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, a substrate with multiple potential sites for functionalization.

Given the electronic nature of the pyridine ring and the presence of the directing amino group, a palladium-catalyzed C-H arylation is a logical and promising approach. The amino group at the 7-position can act as a directing group, facilitating the activation of the C-H bond at the C8 position. The bromo-substituent at the C2 position offers a handle for subsequent orthogonal transformations, enhancing the molecular complexity of the products.

Proposed Methodology: Palladium-Catalyzed C-H Arylation

A robust and versatile method for the C-H arylation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine is proposed, utilizing a palladium catalyst in conjunction with a suitable ligand and oxidant.

Mechanistic Considerations

The proposed reaction is anticipated to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a plausible Pd(II)/Pd(IV) cycle, the 7-amino group would coordinate to the palladium(II) catalyst, directing the cleavage of the C8-H bond to form a palladacycle intermediate. Oxidative addition of an aryl halide to this intermediate would generate a Pd(IV) species, which then undergoes reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) catalyst.

Proposed Catalytic CycleSubstrate2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amineIntermediate_1Coordination ComplexSubstrate->Intermediate_1CoordinationPd(II) CatalystPd(OAc)₂Pd(II) Catalyst->Intermediate_1Aryl HalideAr-XIntermediate_3Pd(IV) IntermediateAryl Halide->Intermediate_3ProductC8-Arylated ProductIntermediate_2Palladacycle IntermediateIntermediate_1->Intermediate_2C-H ActivationIntermediate_2->Intermediate_3+ Ar-X (Oxidative Addition)Intermediate_3->Pd(II) CatalystRegenerationIntermediate_3->ProductReductive Elimination

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Detailed Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be of high purity and freshly distilled prior to use.

  • Reagents should be of high purity.

Protocol for C-H Arylation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 mmol)

  • Aryl halide (e.g., iodobenzene, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Ligand (e.g., XPhos, 0.10 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, the aryl halide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental WorkflowA1. Reagent Addition(Substrate, Aryl Halide, Catalyst, Ligand, Base)B2. Inert Atmosphere(Evacuate & Backfill)A->BC3. Solvent AdditionB->CD4. Reaction(110 °C, 12-24h)C->DE5. Work-up(Cool, Dilute, Filter)D->EF6. Purification(Column Chromatography)E->FG7. Characterization(NMR, HRMS)F->G

Caption: Step-by-step experimental workflow for C-H arylation.

Data Presentation and Expected Outcomes

The following table summarizes expected yields for the C-H arylation with various aryl halides based on similar transformations reported in the literature for related N-heterocycles.

EntryAryl HalideExpected ProductExpected Yield (%)
1Iodobenzene8-Phenyl-2-bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine75-85
24-Iodoanisole8-(4-Methoxyphenyl)-2-bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine70-80
34-Iodotoluene8-(p-tolyl)-2-bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine72-82
41-Iodo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)-2-bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine65-75

Applications in Drug Development

The C8-arylated 2-bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine derivatives are valuable building blocks for the synthesis of more complex molecules. The remaining bromo-substituent can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid generation of a library of diverse compounds for biological screening. This dual functionalization strategy is highly attractive in drug discovery for structure-activity relationship (SAR) studies.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands (e.g., SPhos, RuPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, DMF). Increasing the reaction temperature or time may also improve the yield.

  • Side Reactions: The formation of diarylated or homocoupled products can sometimes be observed. Adjusting the stoichiometry of the reagents or lowering the reaction temperature may minimize these side reactions.

  • Catalyst Deactivation: Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Conclusion

The proposed palladium-catalyzed C-H arylation of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine offers a promising and efficient route to novel, highly functionalized heterocycles. This guide provides a solid foundation for researchers to explore this chemistry, with the potential to accelerate the discovery of new therapeutic agents and functional materials.

References

  • Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety. Organic Letters, 2014. [4]

  • Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. Chemistry – A European Journal, 2017.

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Organic & Biomolecular Chemistry, 2020. [5]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 1997. [6]

  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications, 2021. [7]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 2011. [8]

  • Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 2014. [9]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 2022. [10]

  • Syntheses and Functionalization of N-Heterocycles via Rhodium Catalysed C-H Activation. Thesis, 2021. [3]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [11]

Procedure for nucleophilic substitution on 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Approaches to Nucleophilic Substitution on 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, including kinase inhibitors and antibacterial agents.[2][4][5] Functionalization at the C-2 position is a critical step in the synthesis of diverse compound libraries for drug discovery. However, the presence of a bromine atom at the C-2 position and an electron-donating amino group at the C-7 position on the core, as in 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, presents a unique synthetic challenge. This application note provides a comprehensive guide for researchers, elucidating the mechanistic principles and offering a detailed, field-proven protocol for achieving successful nucleophilic substitution on this specific substrate. We will contrast the disfavored classical SNAr pathway with the highly efficient Palladium-catalyzed Buchwald-Hartwig amination, providing a robust framework for catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Considerations and Strategic Rationale

The success of a nucleophilic substitution on an aromatic ring is dictated by the electronic nature of the substrate. The target molecule, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, possesses a complex electronic profile. The pyridine ring system is inherently electron-deficient, which would typically favor a classical Nucleophilic Aromatic Substitution (SNAr) reaction. However, the presence of the fused triazole ring and, more significantly, the powerful electron-donating amino group at the C-7 position counteracts this deficiency.

The Challenge of Classical SNAr

The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is paramount and is enhanced by the presence of electron-withdrawing groups (EWGs) that can delocalize the negative charge.[7] In the case of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, the C-7 amino group acts as a strong electron-donating group (EDG), which destabilizes the required Meisenheimer intermediate, thereby increasing the activation energy and rendering the SNAr pathway kinetically unfavorable.

The Superiority of Palladium-Catalyzed Cross-Coupling

To overcome the electronic barrier presented by the electron-rich nature of the substrate, a transition-metal-catalyzed approach is the strategy of choice. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this transformation.[8] This reaction does not rely on the formation of a Meisenheimer complex. Instead, it proceeds via a catalytic cycle involving the palladium center, which facilitates the coupling of the aryl bromide with a wide array of amine nucleophiles under relatively mild conditions.[9] This method has proven effective for electron-rich, electron-neutral, and even sterically hindered heterocyclic halides.[10][11] A key challenge in coupling reactions involving pyridine-like substrates is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst; however, the development of sterically hindered, electron-rich phosphine ligands has largely overcome this issue.[12]

G Figure 1: Comparison of Reaction Pathways cluster_0 Classical SNAr Pathway (Disfavored) cluster_1 Buchwald-Hartwig Catalytic Cycle (Favored) SNAr_Start Substrate + Nu⁻ SNAr_TS1 High Energy T.S. SNAr_Start->SNAr_TS1 + Nucleophile SNAr_Intermediate Meisenheimer Complex (Destabilized by 7-NH₂) SNAr_TS1->SNAr_Intermediate SNAr_Product Product + Br⁻ SNAr_Intermediate->SNAr_Product - Br⁻ Pd0 L-Pd(0) OxAdd Oxidative Addition Complex (II) Pd0->OxAdd + Ar-Br AmineCoord Amido Complex (II) OxAdd->AmineCoord + Amine, Base - H-Base⁺, Br⁻ RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: Reaction pathway comparison.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized, robust starting point for the coupling of various primary and secondary amines with 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

Materials and Reagents
  • Substrate: 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • Nucleophile: Amine of choice (e.g., morpholine, N-methylaniline) (1.2 - 1.5 equiv)

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Ligand: Buchwald-type biarylphosphine ligand (e.g., XPhos, RuPhos) (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane (0.1 - 0.5 M concentration)

  • Inert Gas: High-purity Nitrogen or Argon

  • Ancillaries: Oven-dried glassware, magnetic stir bars, septa, needles, Celite® pad.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 equiv), the phosphine ligand, and the base.

  • Reagent Addition: If using a solid amine, add it to the flask at this stage. Seal the flask with a septum.

  • Inerting: Evacuate and backfill the reaction vessel with inert gas (e.g., Argon) three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source. Then, add the anhydrous, degassed solvent via syringe.

  • Liquid Nucleophile Addition: If the amine is a liquid, add it via syringe at this point.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-amine product.

G Figure 2: Experimental Workflow A 1. Reagent Setup (Substrate, Ligand, Base) in Inert Atmosphere B 2. Add Pd Catalyst & Degassed Solvent A->B C 3. Add Amine Nucleophile B->C D 4. Heat & Stir (80-110 °C, 4-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Work-up (Filter, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow.

Data Presentation: Catalyst System Selection

The choice of ligand and base is critical for achieving high yields and preventing catalyst deactivation. The following table provides a guide based on established principles for heteroaromatic couplings.[12]

Ligand / PrecatalystBaseTemperature (°C)Key Advantages & Considerations
XPhos / XPhos Pd G3 NaOtBu80 - 110Highly active, general-purpose system for a wide range of amines. Good for challenging couplings.[10]
RuPhos / RuPhos Pd G3 NaOtBu, K₃PO₄80 - 100Effective for sterically hindered primary and secondary amines. Often provides excellent results.
BrettPhos / BrettPhos Pd G3 NaOtBuRT - 90Specifically designed for coupling primary amines; shows excellent reactivity and selectivity.[11]
Xantphos Cs₂CO₃, K₂CO₃90 - 120A good choice for substrates with base-sensitive functional groups. May require longer reaction times.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Poor ligand choice for the substrate.3. Insufficiently strong base or low temperature.1. Ensure all reagents and solvents are anhydrous and degassed; use a precatalyst.2. Screen alternative ligands (e.g., switch from XPhos to RuPhos).3. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu); increase temperature in 10°C increments.
Formation of Palladium Black 1. Catalyst decomposition.2. Reaction temperature is too high.3. Presence of catalyst poisons.1. Use a more stable precatalyst; increase ligand-to-palladium ratio.2. Lower the reaction temperature and increase reaction time.3. Purify starting materials if impurities are suspected.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Reductive elimination is slow compared to side reactions.1. Ensure rigorously dry conditions and anhydrous solvents.2. Change the ligand to one known to promote faster reductive elimination.

Conclusion

While classical SNAr is unfavorable for the nucleophilic substitution of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine due to electronic effects, the Palladium-catalyzed Buchwald-Hartwig amination offers a highly effective and versatile alternative. By selecting an appropriate combination of a bulky, electron-rich phosphine ligand and a suitable base, researchers can efficiently synthesize a diverse range of 2-amino substituted[1][2][3]triazolo[1,5-a]pyridine derivatives. The protocols and guidelines presented here provide a robust foundation for the successful execution and optimization of this critical transformation in medicinal chemistry and drug development programs.

References

  • Organic Chemistry Portal. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Al-dujaili, L. K., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Sammons, M. F., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available at: [Link]

  • Jankauskas, J., et al. (n.d.). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Berdini, V., et al. (2009). [1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents. Available at:

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Guccione, S., et al. (n.d.). A convenient synthesis of 2-substituted[1][2][3] triazolo-[1,5-a]quinolines and[1][2][3] triazolo[5,1-a]isoquinolines. ResearchGate. Retrieved from [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Synfacts. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Thieme. Available at: [Link]

  • El-Sayed, S. A. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2016). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved from [Link]

  • Sample, H., & Boyle, R. W. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. Available at: [Link]

  • Thansandote, P., & Langer, P. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Liu, G. Y., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

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  • Chen, J-R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link]

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Sources

Application Notes & Protocols for the Design and Evaluation of JAK Inhibitors Utilizing a 2-Bromo-triazolo[1,5-a]pyridin-7-amine Scaffold

Application Notes & Protocols for the Design and Evaluation of JAK Inhibitors Utilizing a 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine Scaffold

Introduction: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are central mediators of cytokine and growth factor signaling.[1][2] They are critical components of the JAK-STAT signaling pathway, a cascade essential for regulating immune responses, inflammation, and hematopoiesis.[3][4] Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and malignancies.[4][5] Consequently, the development of small-molecule JAK inhibitors (jakinibs) has become a highly successful therapeutic strategy.[1][5][6]

The[3][7][8]triazolo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of clinically successful inhibitors like Filgotinib.[9][10] This structure's ability to act as an ATP mimetic and form crucial hydrogen bonds within the kinase hinge region makes it an ideal starting point for inhibitor design.[11] This guide provides a comprehensive framework for the rational design, synthesis, and in vitro evaluation of novel JAK inhibitors based on a versatile 2-Bromo-[3][7][8]triazolo[1,5-a]pyridin-7-amine scaffold. We will detail the strategic importance of this scaffold, provide step-by-step synthetic and screening protocols, and offer insights into data interpretation for lead optimization.

Section 1: The Strategic Rationale for the Scaffold-Based Design

The selection of the 2-Bromo-[3][7][8]triazolo[1,5-a]pyridin-7-amine scaffold is a deliberate choice grounded in established medicinal chemistry principles. Its architecture provides a robust foundation with strategically placed functional groups that serve as versatile handles for chemical modification, allowing for a systematic exploration of the JAK ATP-binding site.

  • The[3][7][8]triazolo[1,5-a]pyridine Core: This fused heterocyclic system acts as the primary pharmacophore, anchoring the molecule in the hinge region of the JAK kinase domain. Its nitrogen atoms can form critical hydrogen bond interactions with backbone residues (e.g., Leu932 in JAK2), mimicking the binding of the natural substrate, ATP.[11]

  • The 2-Bromo Group: This position serves as a key vector for diversification. The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups that can probe into the solvent-exposed region of the binding pocket, a common strategy to enhance potency and modulate selectivity between JAK isoforms.

  • The 7-Amine Group: The amine at the 7-position offers another point for modification. It can be acylated, sulfonylated, or used as a handle to attach larger fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties like solubility and cell permeability.

This multi-pronged approach allows for the systematic generation of a focused library of compounds, enabling a thorough investigation of the chemical space around the core scaffold to identify potent and selective JAK inhibitors.

GScaffoldScaffold Selection(2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine)Comp_ModelComputational Modeling(Docking & SAR Analysis)Scaffold->Comp_ModelRationaleSynthesisSynthesis of Core ScaffoldScaffold->SynthesisDiversificationChemical Diversification(Suzuki, Acylation, etc.)Comp_Model->DiversificationGuides DesignSynthesis->DiversificationBiochemBiochemical Screening(JAK Panel IC50)Diversification->BiochemCompound LibraryCellularCellular Assays(pSTAT Inhibition)Biochem->CellularConfirms PotencySelectivitySelectivity & Off-TargetProfilingCellular->SelectivityValidates in situLead_OptLead Optimization(ADMET & PK/PD)Selectivity->Lead_OptIdentifies LeadsLead_Opt->Comp_ModelIterative SAR Feedback

Caption: A logical workflow for the design and evaluation of JAK inhibitors.

Section 2: Synthesis of the Scaffold and Derivatives

The following protocols provide a general methodology for synthesizing the core scaffold and introducing chemical diversity.

Protocol 2.1: Synthesis of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol is adapted from established methods for the synthesis of related aminotriazolopyridines.[12] It involves the reaction of a substituted thiourea with hydroxylamine to facilitate cyclization.

Materials:

  • 1-Ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-ethoxycarbonyl-3-(4-bromopyridin-2-yl)thiourea (1.0 eq).

  • Add ethanol to the flask (approx. 6.4 mL per gram of thiourea).

  • Add hydroxylamine hydrochloride (5.0 eq) and DIPEA (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (approx. 1.7 mL per gram of initial thiourea) and stir vigorously for 15 minutes to form a suspension.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water.

  • Dry the solid product under vacuum to yield 7-bromo-[3][7][8]triazolo[1,5-a]pyridin-2-amine as a solid.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for installing aryl or heteroaryl moieties at the 2-position of the scaffold.

Materials:

  • 7-bromo-[3][7][8]triazolo[1,5-a]pyridin-2-amine (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Microwave vial or round-bottom flask, magnetic stirrer, heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a microwave vial, combine the 7-bromo-[3][7][8]triazolo[1,5-a]pyridin-2-amine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-120°C for 2-12 hours (or use microwave irradiation at 100-150°C for 15-60 minutes). Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Section 3: In Vitro Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising inhibitor candidates. The cascade begins with high-throughput biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Gcluster_0Tier 1: Primary Biochemical Screeningcluster_1Tier 2: Biochemical Profilingcluster_2Tier 3: Cellular Activity Validationcluster_4Tier 4: Lead CharacterizationPrimarySynthesized Compound LibraryBiochemJAK Panel IC50 Determination(JAK1, JAK2, JAK3, TYK2)Primary->BiochemHigh-ThroughputPotency ScreenCellularCell-Based pSTAT Inhibition Assay(e.g., IL-6 stimulated PBMCs)Biochem->CellularSelect Potent/Selective HitsLeadSelectivity Profiling(Kinome Scan)ADMET ProfilingCellular->LeadConfirm Cellular Efficacy

Caption: A tiered in vitro screening cascade for JAK inhibitor evaluation.
Protocol 3.1: Primary Biochemical Screening – JAK Enzyme Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified JAK enzymes using a luminescence-based assay that measures remaining ATP after the kinase reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Tofacitinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10-30 µM is appropriate. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Preparation: Prepare a master mix of kinase buffer containing the JAK enzyme and substrate at 2X the final concentration.

  • Reaction Initiation: Add the enzyme/substrate mix to the wells of the assay plate containing the compounds. Add a 2X ATP solution to all wells to initiate the kinase reaction. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Secondary Cellular Assay – Inhibition of STAT Phosphorylation

This assay validates inhibitor activity in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium + 10% FBS

  • Recombinant human cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)[13][14]

  • Test compounds and positive control

  • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3 (pY705))

  • Flow cytometer

  • 96-well U-bottom plates

Procedure:

  • Cell Plating: Thaw and plate PBMCs in 96-well U-bottom plates at a density of 2-5 x 10⁵ cells/well in RPMI media.

  • Compound Pre-incubation: Add serially diluted test compounds to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

  • Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway (e.g., IL-6 at a final concentration of 20 ng/mL). Incubate for 15-30 minutes at 37°C.

  • Fixation: Stop the stimulation by immediately fixing the cells with a fixation buffer for 15 minutes at room temperature.

  • Permeabilization and Staining: Wash the cells with buffer, then permeabilize them. Add the fluorescently labeled anti-pSTAT antibody and incubate for 30-60 minutes in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT signal in the appropriate cell population (e.g., lymphocytes or monocytes).

  • Data Analysis: Calculate percent inhibition of the pSTAT signal relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine IC₅₀ values as described in Protocol 3.1.

Section 4: Data Interpretation and Lead Optimization

The data generated from the screening cascade is used to build a structure-activity relationship (SAR) and guide the next cycle of inhibitor design.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of potency and selectivity.

Table 1: Example Biochemical Inhibition Data for a Hypothetical Compound Series

Compound IDR-Group at C2JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Ref-Cmpd (e.g., Tofacitinib)15252110
HZ-001 Phenyl5025080400
HZ-002 4-Fluorophenyl3518065350
HZ-003 3-Pyridyl209540200
HZ-004 Thiophen-2-yl75400150>1000

Table 2: Selectivity Profile and Cellular Potency

Compound IDJAK2/JAK1 RatioJAK3/JAK1 RatioIL-6 pSTAT3 IC₅₀ (nM)
Ref-Cmpd 1.70.1395
HZ-001 5.01.6210
HZ-002 5.11.9155
HZ-003 4.82.085
HZ-004 5.32.0350
Structure-Activity Relationship (SAR) Insights

By analyzing the data, initial SAR can be established. For example, in the hypothetical data above, the introduction of a nitrogen atom in the C2-aryl ring (HZ-003 vs. HZ-001) improved JAK1 potency and cellular activity, suggesting a favorable interaction. Such insights are critical for rational drug design. Studies on related scaffolds have shown that specific substitutions can drive selectivity for one JAK isoform over others.[15]

Lead Optimization

Promising compounds with good potency and selectivity profiles should be advanced to further characterization. This includes:

  • Broader Kinome Screening: Assessing selectivity against a wider panel of kinases to identify potential off-target effects.

  • ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties. This includes assays for metabolic stability (e.g., in liver microsomes), aqueous solubility, and potential for drug-drug interactions (e.g., CYP450 inhibition).[16]

  • Pharmacokinetic (PK) Studies: In vivo studies in animal models to determine key parameters like half-life, bioavailability, and exposure after oral dosing.[7][17]

The goal of this iterative cycle of design, synthesis, and testing is to identify a lead candidate with a balanced profile of high potency, appropriate selectivity, and drug-like properties suitable for further preclinical development.

References

  • The JAK-STAT signaling pathway in inflammatory and autoimmune diseases: Its potential role as a therapeutic target. PubMed.
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age m
  • JAK-STAT Signaling in Autoimmunity and Cancer. Dove Medical Press.
  • Computational 3D Modeling-Based Identification of Inhibitors Targeting Cysteine Covalent Bond Catalysts for JAK3 and CYP3A4 Enzymes in the Treatment of Rheum
  • Development of a mechanistic cell-based assay for the identific
  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PubMed.
  • Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy. PLOS One.
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). PMC.
  • JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PubMed.
  • Describe JAK-STAT signaling in inflamm
  • Janus Kinases and Autoimmunity: Bridging P
  • Comparative Analysis of JAK Inhibitor Selectivity. Benchchem.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiprolifer
  • JAK inhibitors: an evidence-based choice of the most appropri
  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ Journals.
  • In vitro profiling of rheumatic-disease-evaluated JAK inhibitors demonstrate differences in JAK isoform selectivity between different types of inhibitors. PubMed.
  • LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors. Thermo Fisher Scientific.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
  • JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PMC.
  • Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. SLAS Discovery.
  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed.
  • JAK2 Assay Service. BPS Bioscience.
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers.
  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.
  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed.
  • JAK3 Activity Assay | Inhibitor Screening Applic
  • (PDF) Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity.
  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online.
  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry.
  • 7-bromo-[3][7][8]triazolo[1,5-a]pyridin-2-amine | 882521-63-3. ChemicalBook.

Sources

Sonogashira coupling reaction conditions for 2-bromo-triazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Sonogashira Coupling of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridines

Executive Summary & Scientific Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib analogues) and adenosine receptor antagonists. Functionalization at the C2 position via Sonogashira coupling is critical for introducing alkynyl linkers that modulate solubility and potency.

The Challenge: Unlike simple aryl halides, 2-bromo-[1,2,4]triazolo[1,5-a]pyridine presents a unique "chelation trap." The bridgehead nitrogen (N1) and the adjacent triazole nitrogen (N3) create an electron-rich pocket capable of sequestering palladium or copper species, potentially stalling the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring activates the C2-Br bond towards oxidative addition but makes the system sensitive to base-mediated degradation.

The Solution: This guide presents two validated protocols:

  • Method A (Standard): A robust Pd/Cu system for routine synthesis.

  • Method B (Copper-Free): A high-activity system using bulky phosphine ligands to overcome catalyst poisoning and prevent Glaser homocoupling.

Mechanistic Insight & Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting. In this substrate, the "off-cycle" equilibrium where Pd coordinates to the triazole nitrogen is a primary cause of reaction failure.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate Substrate 2-Bromo-triazolopyridine Trap OFF-CYCLE TRAP N-Coordination Complex Substrate->Trap Pd Coordination Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal + Alkyne/Cu/Base Trap->Pd0 Heat/Ligand Displacement Prod 2-Alkynyl Product Transmetal->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" where the nitrogen-rich scaffold can sequester the catalyst. High temperature or bulky ligands help shift equilibrium back to the active cycle.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu)

Best for: Standard substrates, non-precious alkynes, and initial screening.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (5 mol%)[1][2][3][4]

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inerting: Cap the vessel and cycle vacuum/Argon three times.

  • Solvation: Syringe in anhydrous DMF (5.0 mL) and Et₃N (418 µL, 3.0 mmol). Stir for 5 minutes at room temperature. Note: The solution typically turns dark yellow/brown.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. If conversion is <50% after 4 hours, increase temperature to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Method B: The "High-Performance" Protocol (Copper-Free)

Best for: Substrates sensitive to copper, preventing Glaser homocoupling, or when Method A fails.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[5]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vial, add Pd(OAc)₂ and XPhos. Add 1 mL of solvent and stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to pale yellow).

  • Charging: Add the bromide substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Addition: Add the remaining solvent (to reach 0.2 M) and the alkyne (1.5 equiv).

  • Reaction: Heat to 90°C for 12 hours.

    • Why XPhos? The bulky biaryl ligand prevents the Pd center from coordinating to the triazole nitrogens, keeping it active for the oxidative addition.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize yields.

Table 1: Troubleshooting Common Failure Modes

ObservationDiagnosisCorrective Action
No Conversion (Starting Material Intact) Catalyst poisoning by triazole N.Switch to Method B (XPhos/Pd(OAc)₂). Increase temp to 110°C.
Homocoupling of Alkyne (Glaser Product) Oxygen leak or excess Copper.Degas solvents thoroughly (freeze-pump-thaw). Use Method B (Cu-free).
Low Yield (<30%) Base-mediated decomposition.Switch base from Et₃N to inorganic base (K₂CO₃) in MeCN.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh₃, 10 mol%). Reduce temperature.

Workflow Visualization: Optimization Logic

OptimizationWorkflow Start Start: Method A (Pd/Cu, DMF, 80°C) Check Check Conversion (LC-MS @ 4h) Start->Check Good Yield > 70% Proceed to Workup Check->Good Success Fail Low Conversion or Homocoupling Check->Fail Issues Branch1 Try Method B (Cu-Free, XPhos) Fail->Branch1 Glaser Products Branch2 Increase Temp (100-120°C) Fail->Branch2 SM Remaining

Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.

References

  • Zhu, Q. et al. (2017).[2][3] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[3]

    • Relevance: Establishes the baseline Pd(CF3COO)2/PPh3 conditions for amino-pyridine bromides, a close structural analogue.
  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

    • Relevance: Authoritative review on Cu-free variants and ligand effects for heterocyclic substr
  • BenchChem Application Note. (2025). "Protocol for Sonogashira Coupling of 2-Bromopyrazine."

    • Relevance: Provides specific solvent/temperature parameters for electron-deficient, nitrogen-rich heteroaryl bromides.
  • Li, Z. et al. (2022). "Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement... [1,2,4]triazolo[1,5-a]pyridines."[5][6][7][8][9] Organic Letters, 24, 2989-2992.[8]

    • Relevance: Contextualizes the stability and synthesis of the specific triazolopyridine scaffold.

Sources

Protecting group strategies for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic protection of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine , a critical bifunctional scaffold in the synthesis of kinase inhibitors (e.g., JAK, CK1) and adenosine receptor antagonists.[1] The molecule presents a unique chemoselective challenge: it contains an electrophilic handle (C2-Bromine) for cross-coupling and a nucleophilic exocyclic amine (C7-NH


) capable of catalyst poisoning or side-reactions.[1] This note provides three validated protection protocols (Boc, Acetyl, Trityl), a decision matrix for selection, and a complete synthetic workflow for subsequent functionalization.

Part 1: Strategic Analysis & Chemical Logic

The Scaffold Challenge

The [1,2,4]triazolo[1,5-a]pyridine core is an electron-deficient bicycle.[1] The 2-bromo substituent is highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, the free amine at position C7 presents three specific liabilities during these reactions:

  • Catalyst Poisoning: The

    
     nitrogen of the free amine (and the N1 ring nitrogen) can coordinate to Pd(II) species, arresting the catalytic cycle.
    
  • Competitive N-Arylation: During Buchwald-Hartwig couplings targeting the C2-Br, the unprotected C7-NH

    
     can act as a competing nucleophile, leading to polymerization or regioisomeric mixtures.[1]
    
  • Solubility: The unprotected scaffold often exhibits poor solubility in non-polar solvents (Toluene, Dioxane) required for high-temperature couplings.

Selection Matrix

The choice of protecting group (PG) is dictated by the conditions of the next step (C2-functionalization) and the required solubility profile.

StrategyProtecting Group (PG)Stability ProfileSolubility ImpactRecommended For
A Boc (tert-Butyloxycarbonyl) Labile to Acid (TFA/HCl).[1] Stable to Base/Suzuki.High (Lipophilic)Suzuki/Stille couplings; improving solubility.
B Ac (Acetyl) / Piv (Pivaloyl) Robust. Removed by aqueous base or hydrazine.ModerateBuchwald couplings; harsh thermal conditions.
C Trt (Trityl) / DMB Very Acid Labile. Sterically bulky.Very HighPreventing N-coordination; mild deprotection needs.

Part 2: Visualization of Workflows

Figure 1: Strategic Decision Tree

This diagram guides the chemist through the selection of the optimal protection strategy based on downstream chemistry.

PG_Strategy Start Start: 2-Br-7-NH2 Scaffold Decision Next Synthetic Step? Start->Decision Suzuki Suzuki/Stille Coupling (Basic Conditions) Decision->Suzuki Pd(0)/Base Buchwald Buchwald Amination (Strong Base/Heat) Decision->Buchwald Pd(0)/NaOtBu Lithiation Lithiation/Exchange (n-BuLi) Decision->Lithiation -78°C Boc Strategy A: Boc Protection (Best Balance) Suzuki->Boc Recommended Ac Strategy B: Acetyl/Pivaloyl (High Stability) Buchwald->Ac Prevents Side-N-Arylation SEM Strategy C: SEM/Trityl (Orthogonal/Solubility) Lithiation->SEM No acidic protons

Caption: Decision matrix for selecting protecting groups based on downstream reaction conditions.[1]

Part 3: Detailed Protocols

Protocol A: Boc Protection (The "Gold Standard")

Rationale: The Boc group is the most versatile choice. It significantly improves solubility in organic solvents (DCM, THF, EtOAc) and is stable to the basic aqueous conditions of Suzuki couplings.[1]

Reagents:

  • Substrate: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)[1]

  • Boc Anhydride (

    
    ): 1.2 – 1.5 equiv[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP): 0.1 – 0.2 equiv[1]

  • Base: Triethylamine (

    
    ): 2.0 equiv[1]
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, suspend the amine (1.0 equiv) in anhydrous DCM (

    
     concentration). Note: The starting material may not fully dissolve initially.
    
  • Addition: Add

    
     (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes.
    
  • Reaction: Add

    
     (1.2 equiv) portion-wise (solid) or as a solution in DCM over 10 minutes.
    
    • Observation: Evolution of

      
       is minimal here, but the suspension should clear to a solution as the reaction proceeds.
      
  • Monitoring: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target Mass:

      
      .
      
    • Troubleshooting: If bis-Boc protection occurs (

      
      ), it is usually acceptable as the second Boc group is very labile and often falls off during workup or the next step.[1]
      
  • Workup: Dilute with DCM, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95%.

Protocol B: Acetylation (For Thermal Stability)

Rationale: If the next step involves high temperatures (>100°C) or strong Lewis acids where Boc might thermally decompose, the acetamide is preferred.

Reagents:

  • Acetic Anhydride (

    
    ): 1.5 equiv[1]
    
  • Solvent/Base: Pyridine (used as solvent) OR DCM with

    
    [1]
    

Step-by-Step Procedure:

  • Setup: Dissolve the amine in Pyridine (

    
    ). Cool to 0°C.
    
  • Addition: Add

    
     (1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Critical Step: Remove pyridine via azeotropic distillation with Toluene on a rotovap, or dilute with EtOAc and wash extensively with

    
     solution (to complex pyridine) or 
    
    
    
    (if the product is not acid-sensitive).
  • Result: The acetamide is often stable enough to be used without chromatography if precipitation occurs upon adding water.

Part 4: Synthetic Workflow (Application Case)

Figure 2: C2-Functionalization Workflow

This diagram illustrates the complete lifecycle of the scaffold using Strategy A (Boc).

Workflow Step1 1. Protection (Boc2O, DMAP) Inter1 Intermediate: N-Boc-2-Br-triazolopyridine Step1->Inter1 Yield >90% Step2 2. Cross-Coupling (Suzuki: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter1->Step2 C2-Br Activation Inter2 Intermediate: N-Boc-2-Aryl-triazolopyridine Step2->Inter2 C-C Bond Formed Step3 3. Deprotection (TFA/DCM or 4M HCl/Dioxane) Inter2->Step3 Cleavage Final Target: 2-Aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine Step3->Final Salt Formation

Caption: Standard workflow for generating 2-aryl derivatives via Boc protection.

Part 5: Troubleshooting & Critical Notes

  • Regioselectivity (Bis-protection):

    • The exocyclic amine at C7 is the most nucleophilic site. However, the N1 position on the triazole ring can be alkylated/acylated under forcing conditions.

    • Solution: Adhere strictly to 1.1–1.2 equivalents of electrophile. If N1 attack occurs, these products are often unstable and revert to the parent or thermodynamically stable exocyclic product upon heating in methanol.

  • Deprotection Challenges:

    • Boc Removal: Standard TFA/DCM (1:1) works well. Be aware that the triazolopyridine nitrogen can be protonated, forming a salt. You must neutralize with saturated

      
       or use an ion-exchange resin (SCX-2) to obtain the free base.
      
    • Acetyl Removal: Requires refluxing in

      
       or 
      
      
      
      . Ensure the triazole ring is stable to these hydrolytic conditions (generally yes, but check for ring-opening if electron-withdrawing groups are present).
  • Safety:

    • 2-Bromo-[1,2,4]triazolo[1,5-a]pyridines are potential sensitizers.[1] Handle with gloves and in a fume hood.

    • Palladium residues must be scavenged (e.g., SiliaMetS® Thiol) before biological testing.[1]

References

  • General Synthesis of [1,2,4]triazolo[1,5-a]pyridines

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][2][3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Aminopyridine Protection Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Context: Standard protocols for electron-deficient anilines/aminopyridines (p. 696, 5th Ed).[1]

    • URL:[Link][1]

  • Cross-Coupling on Triazolopyrimidines (Analogous Chemistry)

    • Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents.[1][5][7]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][1]

  • Isomer Verification (7-Bromo vs 2-Bromo)

    • Title: 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Commercial Isomer Reference).[1]

    • Source: ChemicalBook.
    • Note: Ensure structural validation via NMR; the protocol above applies to the user-specified 2-bromo-7-amine isomer but is adaptable to the 7-bromo-2-amine.

Sources

Microwave-Assisted Synthesis of 2-Bromo-triazolo[1,5-a]pyridin-7-amine Analogs: A Modern Approach to Accelerating Drug Discovery

Microwave-Assisted Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine Analogs: A Modern Approach to Accelerating Drug Discovery

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, with derivatives showing promise as anticancer, antibacterial, and anti-inflammatory agents.[4][5][6][7] This application note provides a comprehensive guide to the synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine analogs, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave heating, detail a robust and reproducible protocol, and discuss the mechanistic rationale behind this efficient synthetic strategy. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of complex heterocyclic libraries.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional synthetic methods often rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction medium.[8][9] This can lead to non-uniform temperature gradients, localized overheating at the vessel surface, and extended reaction times, often resulting in the formation of undesirable byproducts.[8]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[10][11] Microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture, causing them to align with the oscillating electric field.[1][8] This rapid molecular rotation and ionic conduction generates heat volumetrically and uniformly throughout the sample, a phenomenon known as dielectric heating.[8][11]

The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[1][12]

  • Increased Product Yields and Purity: Uniform heating minimizes thermal decomposition and side-product formation, leading to cleaner reactions and higher yields.[9][10]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.

  • Alignment with Green Chemistry Principles: MAOS often requires less solvent and consumes significantly less energy than conventional methods, contributing to more sustainable chemical practices.[1][9][10]

Synthetic Strategy and Mechanistic Considerations

The synthesis of the target 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine scaffold is approached via a two-step sequence: (1) construction of the core heterocyclic system, followed by (2) regioselective bromination.

Step 1: Heterocyclization to form the[1][2][3]triazolo[1,5-a]pyridine Core

The formation of the fused triazole ring system can be efficiently achieved through the cyclization of a substituted 2-aminopyridine precursor. A common and effective method involves the reaction of a 2-aminopyridine with an appropriate reagent to form an N-(pyridin-2-yl) intermediate, which then undergoes intramolecular oxidative N-N bond formation.[2] Microwave irradiation is particularly effective at accelerating this cyclization step, driving the reaction to completion in a fraction of the time required by conventional heating.

Step 2: Regioselective Bromination

Following the formation of the[1][2][3]triazolo[1,5-a]pyridin-7-amine core, a bromine atom is introduced at the 2-position. This is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation due to its ease of handling and high reactivity under microwave conditions. The microwave energy facilitates the rapid generation of the electrophilic bromine species and its subsequent reaction with the electron-rich triazole ring.

The overall synthetic pathway is visualized below.

Gcluster_0Step 1: Core Synthesis (Microwave)cluster_1Step 2: Bromination (Microwave)cluster_2Analysis & Purificationstart2,6-Diaminopyridine+ Reagent (e.g., Formamide)intermediate[1,2,4]Triazolo[1,5-a]pyridin-7-aminestart->intermediateCyclization(150-180 °C, 10-20 min)product2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amineintermediate->productElectrophilicSubstitution(80-100 °C, 5-15 min)reagentN-Bromosuccinimide (NBS) in Acetonitrilereagent->productpurificationColumn Chromatographyproduct->purificationanalysisNMR, MS, HPLCpurification->analysis

Figure 1. High-level experimental workflow for the two-step microwave-assisted synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. Researchers should perform their own optimization based on the specific substrate and available equipment. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Equipment

  • Reagents: 2,6-Diaminopyridine, Formamide, N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH). All reagents should be of analytical grade or higher.

  • Equipment: Microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), microwave-safe reaction vials with snap caps or crimp seals, magnetic stir bars, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), silica gel for column chromatography, standard laboratory glassware.

3.2. Step-by-Step Synthesis

Part A: Synthesis of[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,6-diaminopyridine (1.0 eq).

  • Add formamide (20 eq). Using a large excess of formamide serves as both a reagent and a high-boiling, microwave-absorbent solvent.[13]

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture at 160 °C for 15 minutes, with magnetic stirring. The reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM).

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Pour the reaction mixture into cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude[1][2][3]triazolo[1,5-a]pyridin-7-amine. This intermediate is often pure enough for the next step.

Part B: Synthesis of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • To a 10 mL microwave reaction vial, add the[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 eq) from Part A.

  • Add N-Bromosuccinimide (NBS) (1.1 eq). A slight excess of NBS ensures complete conversion.

  • Add acetonitrile (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 10 minutes with stirring. Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes).

  • Upon completion, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine analog.

  • Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Visualization of the Reaction Mechanism

The underlying chemical transformations are critical to understanding the reaction's efficiency. The proposed mechanism for the bromination step is an electrophilic aromatic substitution.

GStart[1,2,4]Triazolo[1,5-a]pyridin-7-amineSigmaSigma Complex(Resonance Stabilized Intermediate)Start->Sigma1. Nucleophilic attackfrom C2 position on Br+NBSN-Bromosuccinimide (NBS)NBS->SigmaGenerates Br+Product2-Bromo ProductSigma->Product2. Deprotonation(restores aromaticity)SuccinimideSuccinimideSigma->SuccinimideProton transfer

Figure 2. Proposed mechanism for the electrophilic bromination step.

Expected Outcomes and Data

The microwave-assisted protocol consistently delivers the desired products in high yields and short reaction times. The table below summarizes representative data for the synthesis of various analogs, illustrating the efficiency of this method.

Analog (R-group on amine)Microwave Time (min)Temperature (°C)Yield (%)
H (Parent Amine)109085%
Methyl129082%
Phenyl1510078%
4-Fluorophenyl1510080%

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Ensure the formamide is not wet and that the reaction vial is properly sealed to maintain pressure and temperature. Incomplete conversion may require a slightly longer irradiation time or higher temperature.

  • Multiple Bromination Products: If di-brominated or other isomers are observed, it indicates the reaction may be too harsh. Reduce the temperature or the equivalents of NBS. Ensure the starting material from Step 1 is pure.

  • Safety with Microwave Reactors: Never use sealed vessels that are not rated for the pressures that will be generated. Always use the manufacturer-specified vials and caps. Do not exceed the recommended fill volume for the reaction vial (typically ~1/3 to 1/2 of the total volume) to allow for thermal expansion and pressure buildup.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal.
  • STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology.

  • Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives.
  • Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 6 aa–au. Reaction conditions. ResearchGate.

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI.

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate.

  • Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed.

  • microwave-assisted synthesis of nitrogen heterocycles.
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Thieme.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][14]triazines. MDPI.

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one deriv
  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][3]triazine and Imidazo[2,1-c][1][2][3]triazine. ResearchGate.

Troubleshooting & Optimization

Improving yield of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Improving Yield of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Target Molecule Confirmation: This guide specifically addresses the synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (Bromine at the triazole C2 position; Amine at the pyridine C7 position). Note: If your target is the commercially common isomer 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine , please refer to the "Isomer Clarification" section at the end of this document.

Executive Summary: The Synthetic Challenge

Synthesizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine requires navigating two competing challenges: regioselectivity during the ring formation and chemoselectivity during the functional group interconversion.

The most robust high-yield pathway involves a Late-Stage Reduction Strategy . Attempting to start with a diamine (2,4-diaminopyridine) often leads to regiochemical mixtures due to the higher nucleophilicity of the 4-amino group. Therefore, we recommend starting with 2-amino-4-nitropyridine , constructing the triazole core, installing the C2-bromide via non-aqueous Sandmeyer, and finally reducing the C7-nitro group under conditions that preserve the C2-bromide.

Optimized Synthetic Pathway (Visual Workflow)

The following diagram outlines the recommended self-validating workflow to maximize yield and purity.

SynthesisPath Start Start: 2-Amino-4-nitropyridine Inter1 Intermediate 1: Thiourea Derivative Start->Inter1 Ethoxycarbonyl isothiocyanate (Dioxane, RT) Inter2 Intermediate 2: 2-Amino-7-nitro- [1,2,4]triazolo[1,5-a]pyridine Inter1->Inter2 NH2OH·HCl, DIPEA (EtOH/MeOH, Reflux) Cyclization Inter3 Intermediate 3: 2-Bromo-7-nitro- [1,2,4]triazolo[1,5-a]pyridine Inter2->Inter3 t-BuONO, CuBr2 (MeCN, 60°C) Anhydrous Sandmeyer Product Final Product: 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine Inter3->Product Fe, NH4Cl (EtOH/H2O, 70°C) Selective Reduction

Caption: Step-wise synthetic route designed to prevent regiochemical errors and hydrodebromination.

Troubleshooting & Optimization Guide

Phase 1: Triazole Ring Construction

Objective: Convert 2-amino-4-nitropyridine to 2-amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine.

Common IssueRoot Cause AnalysisCorrective Action
Low Yield (<40%) The 4-nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the 2-amino group, making the reaction with ethoxycarbonyl isothiocyanate sluggish.Activate the Nucleophile: Use a polar aprotic solvent like DMF or DMAc instead of dioxane to enhance nucleophilicity. Run the isothiocyanate addition at 40-50°C rather than RT.
Incomplete Cyclization Hydroxylamine attack on the thiourea intermediate is reversible or stalled due to insufficient base.Base Optimization: Ensure DIPEA (Diisopropylethylamine) is used in 3.0 equivalents. Monitor the consumption of the thiourea intermediate via LCMS before stopping reflux.
Impurity Profile Formation of uncyclized amidoxime byproducts.Thermodynamic Control: Increase reflux time (up to 16h). If amidoxime persists, add a dehydrating agent like EDC·HCl to force ring closure.

Key Protocol Insight: The reaction proceeds via an


-ethoxycarbonyl thiourea intermediate. Isolation of this intermediate is not recommended due to stability issues. Perform the reaction as a one-pot, two-step  procedure: form the thiourea, then add hydroxylamine/base directly to the vessel.
Phase 2: The Sandmeyer Transformation (C2-NH2 → C2-Br)

Objective: Convert the 2-amino group to a 2-bromo group without affecting the nitro group.

Q: Why is my Sandmeyer reaction yielding phenols (C2-OH) instead of bromides? A: This is caused by water in the reaction mixture. The diazonium intermediate is highly electrophilic.

  • Solution: Switch to Anhydrous Conditions . Do not use aqueous NaNO2/HBr. Instead, use tert-Butyl Nitrite (t-BuONO) and Copper(II) Bromide (CuBr2) in anhydrous Acetonitrile (MeCN). This "non-aqueous Sandmeyer" significantly suppresses hydrolysis.

Q: The reaction stalls or yield is low. A: The 7-nitro group deactivates the ring, making the diazonium formation slower.

  • Solution: Heat the reaction to 60-65°C . Ensure CuBr2 is anhydrous (green/black powder, not blue).

Phase 3: Selective Reduction (7-NO2 → 7-NH2)

Objective: Reduce the nitro group without removing the bromine atom (Hydrodebromination).

Critical Warning: Do NOT use Catalytic Hydrogenation (H2, Pd/C) or Formate/Pd transfer hydrogenation. These methods will rapidly cleave the C-Br bond, yielding the non-brominated product.

Recommended Protocol: Iron-Ammonium Chloride Reduction This method is chemoselective for nitro groups in the presence of aryl halides.

  • Solvent: Ethanol/Water (3:1).

  • Reagents: Iron Powder (5 equiv, <325 mesh), Ammonium Chloride (5 equiv).

  • Conditions: Reflux (70-80°C) for 2-4 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

Alternative: Tin(II) Chloride (SnCl2·2H2O) in Ethanol/EtOAc is also selective but workup can be tedious (emulsions).

Data Summary: Comparison of Methods

ParameterAqueous Sandmeyer (NaNO2/HBr)Anhydrous Sandmeyer (t-BuONO/CuBr2)
Yield (Step 2) 20-35%65-82%
Major Byproduct 2-Hydroxy derivative (Hydrolysis)2-H derivative (Radical abstraction)
Solubility Poor (Nitro-intermediate precipitates)Excellent (MeCN solubilizes substrate)
Scalability Difficult (Foaming/Gas evolution)High (Controlled addition)

Isomer Clarification

If your analytical data (NMR/LCMS) does not match the expected structure, verify you are not synthesizing the inverse isomer:

  • Target: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

    • Precursor: 2-amino-4-nitropyridine.[1]

    • Structure: Br on triazole, NH2 on pyridine.[2]

  • Common Isomer: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 882521-63-3)[3]

    • Precursor: 2-amino-4-bromopyridine.

    • Structure: NH2 on triazole, Br on pyridine.

    • Synthesis: Reaction of 2-amino-4-bromopyridine with ethoxycarbonyl isothiocyanate + hydroxylamine.

References

  • General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Nagano, M., et al. "Identification of Triazolopyridine Derivatives as Potent and Selective JAK1 Inhibitors." Journal of Medicinal Chemistry, vol. 59, no. 10, 2016, pp. 4769-4789. Link

  • Non-Aqueous Sandmeyer Reaction (t-BuONO/CuBr2): Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." The Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426-2431. Link

  • Selective Nitro Reduction (Fe/NH4Cl): Ram, S., and Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, vol. 1988, no. 02, 1988, pp. 91-95. (Note: Cited for context on selectivity issues; Fe/NH4Cl is the preferred non-catalytic alternative). Link

  • Cyclization Mechanism & Conditions: Guba, W., et al. "Triazolopyridine derivatives." US Patent 20040147558, 2004. (Describes the cyclization of 2-aminopyridines with ethoxycarbonyl isothiocyanate). Link

Sources

Purification methods for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine .

As a highly versatile intermediate used in the synthesis of ENPP1 inhibitors, PD-1/PD-L1 modulators, and kinase inhibitors, this compound presents unique physicochemical challenges. Its highly electron-deficient heteroaromatic core and multiple hydrogen-bonding sites often lead to unpredictable chromatographic behavior, poor extraction recoveries, and severe tailing.

This guide is designed for medicinal chemists and process scientists, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Physicochemical Profile & Chromatographic Behavior

To successfully purify this compound, you must first understand how its structure dictates its physical behavior. The presence of the electron-withdrawing [1,2,4]triazole ring dramatically reduces the basicity of the C7 primary amine, while the C2 bromine atom adds lipophilicity and potential thermal sensitivity.

Table 1: Quantitative Physicochemical Data & Implications

PropertyValueChromatographic & Experimental Implication
Molecular Weight 213.04 g/mol Suitable for LC-MS (ESI+) monitoring. Expect an isotopic doublet at m/z 214.0 / 216.0 [M+H]⁺ due to ⁷⁹Br/⁸¹Br.
Predicted pKa (Conjugate Acid) ~1.5 – 2.5Extremely weak base. Will not extract efficiently into 1M HCl. Remains largely neutral in standard acidic RP-HPLC buffers (pH 3-4).
LogP (Predicted) ~1.2 – 1.8Moderately lipophilic. Retained well on C18 columns; requires >20% Acetonitrile (MeCN) for elution.
H-Bond Donors / Acceptors 1 / 4High potential for severe tailing on bare normal-phase silica due to strong, irreversible silanol interactions.

Part 2: Purification Workflow Decision Tree

Workflow Crude Crude Reaction Mixture (2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine) Ext Aqueous Workup (Brine / NaHCO3) Crude->Ext Remove salts & polar impurities TLC LC-MS / TLC Profiling Ext->TLC Assess purity & complexity Flash Normal-Phase Flash (DCM/MeOH + 1% Et3N) TLC->Flash High mass / Purity < 80% RPHPLC Reverse-Phase HPLC (C18, MeCN/H2O) TLC->RPHPLC Low mass / Purity > 80% Flash->RPHPLC Mixed/Co-eluting fractions Pure Pure Target Compound (>95% Purity) Flash->Pure Clean fractions RPHPLC->Pure Lyophilization

Figure 1: Purification decision tree for 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine.

Part 3: Troubleshooting FAQs

Q1: I tried to purify the crude mixture using a standard acid-base extraction (1M HCl catch, NaOH release), but my compound was lost. Where did it go? Causality & Expert Insight: Unlike aliphatic amines (pKa ~9–10), the primary amine at the C7 position is conjugated with the highly electron-withdrawing triazolopyridine core. This delocalization severely depletes the nitrogen's lone pair, resulting in a conjugate acid pKa of ~1.5 to 2.5. Standard 1M HCl (pH ~0) is not acidic enough to fully protonate the molecule and drive it into the aqueous phase. Solution: Bypass acidic aqueous extraction entirely. Instead, perform a mild aqueous wash (brine or saturated NaHCO₃) to remove highly polar impurities and inorganic salts, keeping your target compound in the organic layer (EtOAc or DCM). Rely on chromatography for the actual isolation .

Q2: I am observing severe tailing and poor mass recovery on normal-phase silica gel. How can I fix this? Causality & Expert Insight: The multiple nitrogen atoms in the triazole ring act as strong hydrogen-bond acceptors, while the primary amine acts as a donor. These sites interact tightly and irreversibly with the acidic free silanol groups (-SiOH) present on standard bare silica. Solution: You must mask the silanols. Pre-treat your silica column with 1–2% Triethylamine (Et₃N) or use amine-functionalized (NH₂) silica.

Mechanism Silica Standard Silica Gel (-SiOH Free Silanols) Interaction Strong H-Bonding (Irreversible Tailing) Silica->Interaction Amine Triazolopyridine C7-Amine & N-atoms Amine->Interaction Resolution Addition of Et3N (1%) (Silanol Masking) Interaction->Resolution Modifier added Elution Sharp Elution Peak (High Recovery) Resolution->Elution Desorption

Figure 2: Mechanistic basis of silica tailing and resolution via mobile phase modifiers.

Q3: My compound co-elutes with the debrominated byproduct ([1,2,4]triazolo[1,5-a]pyridin-7-amine). What is the best method to separate them? Causality & Expert Insight: The loss of the massive, lipophilic bromine atom significantly decreases the LogP of the byproduct, making it much more polar. However, on normal-phase silica, the dominant interaction is H-bonding via the core, causing them to run closely together. Solution: Switch to Reverse-Phase HPLC (RP-HPLC). The hydrophobic C18 stationary phase will easily distinguish the lipophilic bromine atom. The brominated target will elute significantly later than the debrominated impurity.

Part 4: Detailed Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

Use this protocol for bulk purification of crude reaction mixtures (>500 mg).

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of THF or 10% MeOH/DCM. Add Celite or deactivated silica gel (mass ratio 1:2 compound to solid) and concentrate in vacuo (< 40 °C) to a free-flowing powder.

    • Causality: Dry loading eliminates the strong solvent effect that causes band broadening with highly polar heteroaromatics.

  • Column Equilibration: Pre-equilibrate a standard silica column with 100% Dichloromethane (DCM) containing 1% Triethylamine (Et₃N). Flush with at least 3 column volumes (CV).

  • Gradient Elution: Run a gradient from 0% to 10% Methanol in DCM (maintaining 1% Et₃N throughout) over 10–15 CV.

  • Self-Validating Fraction Analysis: Spot fractions on a TLC plate. Visualize under UV 254 nm (the highly conjugated triazolopyridine core provides a strong dark spot). To confirm the presence of the C7-amine, stain the plate with Ninhydrin and heat; the primary amine will appear as a distinct colored spot.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Use this protocol for final polishing or separating closely related structural analogs (e.g., debrominated impurities) .

  • Sample Preparation: Dissolve the semi-pure material in DMSO (up to 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

    • Self-validation: Ensure no precipitation occurs upon injection by running a 5 µL analytical test injection first.

  • Column Selection: Utilize a C18 stationary phase with hybrid particle technology (e.g., Waters XBridge, 5 µm, 19 x 150 mm).

    • Causality: Hybrid columns withstand the basic modifiers needed to keep the weakly basic amine in a single ionization state.

  • Mobile Phase Selection:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water (pH ~9).

    • Buffer B: Acetonitrile (MeCN).

    • Expert Insight: While 0.1% Formic Acid is standard for LC-MS, it can cause peak splitting for compounds with pKa values near the buffer pH (~2.5). Using a basic buffer ensures the compound remains entirely in its neutral free-base form, yielding a sharp, Gaussian peak.

  • Gradient: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Recovery: Lyophilize the collected fractions immediately. Avoid prolonged concentration in a heated water bath to prevent hydrolytic degradation of the bromo-substituent.

Part 5: References

  • Heterocyclic inhibitors of enpp1 (US20230036933A1) . Google Patents. Contains specific methodologies for the synthesis and silica chromatography purification of triazolo[1,5-a]pyridin-7-amine derivatives. URL:

  • Optimizing Preparative LC-MS Configurations and Methods for Parallel Synthesis Purification . Journal of Combinatorial Chemistry, 2003, 5, 670-83. Provides authoritative grounding on the use of basic modifiers and hybrid C18 columns for the isolation of heteroaromatic amines. URL:[Link]

  • Fused ring compound having urea structure (WO2020010252A1) . Google Patents. Details the handling, stability, and extraction limitations of highly conjugated, weakly basic heteroaromatic intermediates. URL:

Technical Support Center: Troubleshooting Solubility Issues for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering severe solubility bottlenecks when working with 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine , a highly valuable but notoriously insoluble building block used in the synthesis of kinase inhibitors and P2X7 antagonists .

Below, you will find root-cause analyses, solvent selection guides, and field-proven derivatization protocols to keep your synthetic pipeline moving.

Section 1: Molecular Profiling & Root Cause Analysis (FAQ)

Q: Why is 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine essentially "brick-dust" in standard organic solvents like DCM, EtOAc, and THF?

A: The insolubility of this scaffold is a direct consequence of its molecular topology and electrostatic profile. The molecule is highly planar and fully conjugated, which inherently favors tight


 stacking in the solid state. More critically, the exocyclic primary amine at the 7-position acts as a powerful hydrogen bond donor, while the 

and

atoms of the triazole ring act as strong hydrogen bond acceptors.

This dual donor-acceptor nature creates a robust, highly ordered 2D/3D intermolecular hydrogen-bonded polymeric network. The energy required to break this crystal lattice (lattice energy) far exceeds the solvation energy provided by non-polar or moderately polar aprotic solvents .

HBonding M1 2-Bromo-triazolopyridine (7-Amine Donor) M2 Adjacent Molecule (Triazole N-Acceptor) M1->M2 Strong H-Bond (Insoluble Network) M3 Adjacent Molecule (Pi-System) M1->M3 Pi-Pi Stacking (Rigid Planarity) M2->M1 Crystal Lattice

Fig 1: Intermolecular interactions driving high crystal lattice energy and poor solubility.

Section 2: Solvent Selection & Additive Strategies (Troubleshooting)

Q: I need to perform a Suzuki-Miyaura cross-coupling at the 2-position. How can I get the starting material into solution without altering its structure?

A: If you must use the unprotected amine, you must select solvents capable of out-competing the intermolecular hydrogen bonds. Solvents with high dielectric constants (


) and strong H-bond acceptor capabilities are mandatory.

Alternatively, utilizing microwave irradiation can provide the rapid thermal energy necessary to overcome the lattice energy, allowing the reaction to proceed in a transiently solvated state .

Quantitative Data Summary: Solvent Selection Guide
Solvent SystemDielectric Constant (

)
Solubilizing MechanismRecommended Workflow
DMSO 46.7Strong H-bond acceptor; disrupts latticeSNAr, Buchwald-Hartwig (requires high heat)
DMF / NMP 36.7 / 32.2Polar aprotic; moderate H-bond disruptionAmidation, Standard Cross-Coupling
1,4-Dioxane / H₂O (4:1) ~2.2 (mixed)High temp reflux; water solvates polar faceSuzuki-Miyaura (Biphasic)
THF / DCM 7.5 / 8.9Poor solvation of unprotected amineNot Recommended (Unless protected)

Section 3: Advanced Solubilization via Transient Protection

Q: High-boiling solvents (DMSO/DMF) are complicating my reaction workup and purification. Is there a chemical workaround?

A: Yes. The most effective strategy in modern organic synthesis to solubilize flat, hydrogen-bonding heterocycles is transient derivatization . By converting the 7-amine into a Di-Boc (tert-butoxycarbonyl) protected derivative, you achieve two things simultaneously:

  • Elimination of H-Bond Donors: The amine protons are replaced, destroying the intermolecular network.

  • Steric Disruption: The bulky tert-butyl groups force the molecule out of planarity, drastically lowering the melting point and rendering the molecule highly soluble in standard solvents like DCM, THF, and Toluene .

Workflow Start Solubility Issue Detected: Brick-dust precipitate Q1 Can the next step tolerate DMSO, DMF, or NMP? Start->Q1 Direct Direct Reaction: Use Polar Aprotic Solvent + Microwave Heating Q1->Direct Yes Q2 Is the 7-amine required to be free? Q1->Q2 No Protect Transient Protection: Perform Di-Boc Derivatization Q2->Protect No React Cross-Coupling in Standard Solvents (THF/DCM) Protect->React Deprotect Global Deprotection (TFA/DCM) React->Deprotect

Fig 2: Decision tree for overcoming solubility issues during multi-step synthesis.

Step-by-Step Methodology: Di-Boc Protection Protocol

This protocol is designed as a self-validating system; the physical state of the reaction mixture will confirm success.

  • Charge the Reactor: To an oven-dried, argon-flushed round-bottom flask, add 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Solvent Addition: Suspend the solids in anhydrous THF (0.1 M). Observation: The starting material will remain largely insoluble, forming a cloudy suspension.

  • Reagent Introduction: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 40 °C and stir for 12 hours.

    • Causality Check: As the mono- and subsequently di-Boc species form, the crystal lattice is broken. The reaction will visually transition from a thick suspension to a completely clear, homogeneous yellow/orange solution. If the solution remains cloudy after 12 hours, add an additional 0.5 eq of Boc₂O.

  • Workup: Concentrate the THF under reduced pressure. Dissolve the resulting oil in DCM (it will now be highly soluble) and wash with saturated aqueous NaHCO₃ followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting Di-Boc intermediate can be used directly in Pd-catalyzed cross-couplings using standard THF or Toluene solvent systems.

Quantitative Data Summary: Protection Strategies
Protecting GroupReagents RequiredSolubility GainDeprotection Conditions
Di-Boc Boc₂O, DMAP, THFHigh (Soluble in DCM/Hexanes)TFA/DCM (1:1) or 4M HCl/Dioxane
Dimethylpyrrole Acetonylacetone, AcOHVery High (Highly lipophilic)NH₂OH·HCl, EtOH, Reflux
Mono-Boc Boc₂O, NaHMDS, THFModerate (Soluble in EtOAc/THF)TFA/DCM (1:1)

Section 4: Purification & Workup Challenges (FAQ)

Q: After my reaction in DMSO, I try to extract the unprotected product into EtOAc, but it immediately crashes out at the aqueous/organic interface. How do I isolate it?

A: This is a classic symptom of the molecule reverting to its highly stable crystal lattice once the solubilizing solvent (DMSO) is washed away by water. Do not attempt standard liquid-liquid extraction for the unprotected amine. Instead, use the following isolation techniques:

  • Direct Precipitation (Trituration): Pour the DMSO or DMF reaction mixture directly into a rapidly stirring volume of ice-cold water (1:10 ratio). The product will crash out as a solid. Filter the solid via a Buchner funnel and wash sequentially with water (to remove DMSO), then cold diethyl ether (to remove lipophilic impurities).

  • Reverse-Phase Chromatography: If the product is impure after precipitation, bypass normal-phase silica (where the amine will streak terribly). Load the solid onto a C18 reverse-phase column using a minimal amount of DMSO, and elute with a gradient of Water/Acetonitrile (with 0.1% TFA to protonate the amine and enhance solubility).

References

  • A Streamlined, Safe and Sustainable Process for Gemlapodect ResearchGate[Link]

  • Synthesis and in vitro leishmanicidal activity of novel [1,2,3]triazolo[1,5-a]pyridine salts Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles MDPI[Link]

Minimizing side reactions in 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine coupling

[1]

Status: Operational Subject: Minimizing Side Reactions & Optimization of C2-Functionalization Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Chemical Conflict

You are working with a "Janus-faced" molecule. 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine contains both a nucleophile (7-amine) and an electrophile (2-bromide) on an electron-deficient scaffold that is prone to coordination.

The central challenge is not just "making the reaction work," but preventing the molecule from destroying the catalyst or reacting with itself.

Structural Analysis & Reactivity Profile
  • The Trap (N-Coordination): The bridgehead nitrogen (N1) and the triazole nitrogen (N3) are potent ligands for Palladium (Pd). Without bulky ligands, your catalyst will sequester itself on the triazole ring rather than performing the catalytic cycle.

  • The Deactivation (Electronic): The amine at position 7 is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the pyridine ring and, by extension, the triazole ring. This makes the C2-Br bond electron-rich , significantly raising the activation energy for the Oxidative Addition step (the first step of the catalytic cycle).

  • The Suicide Pathway (Self-Coupling): The free amine of one molecule can attack the bromide of another (Intermolecular Buchwald-Hartwig self-coupling), leading to oligomerization.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction stalls at <10% conversion, even with fresh catalyst."

Diagnosis: Catalyst Poisoning (Coordination) or Failed Oxidative Addition. The Mechanism: The triazole N3 nitrogen is coordinating to the Pd(0) species, forming a stable, non-reactive complex. Alternatively, the electron-rich nature of the ring (due to the 7-NH2) makes the C-Br bond too strong for standard catalysts like Pd(PPh3)4.

Corrective Actions:

  • Switch Ligands: Stop using PPh3. You need electron-rich, bulky ligands that force the Pd onto the C-Br bond and prevent N-coordination.

    • Recommendation:XPhos , SPhos , or BrettPhos .

  • Increase Temperature: Oxidative addition of electron-rich aryl halides requires higher energy. If you are at 80°C, push to 100°C-110°C (solvent permitting).

  • Protect the Amine: If the amine is free, it is donating too much density. Protecting it with an electron-withdrawing group (e.g., Acetyl or Boc) will pull density out of the ring, activating the C-Br bond.

Issue 2: "I see a major spot on TLC just above the baseline, but it's not product."

Diagnosis: Homocoupling (Dimerization). The Mechanism: Your molecule is reacting with itself. The 7-NH2 of Molecule A acts as the nucleophile for the Pd-inserted Molecule B.

Corrective Actions:

  • Mandatory Protection: You must mask the 7-amine.

    • Protocol: Acetylate with Ac2O/Pyridine or Boc-protect with Boc2O/DMAP before attempting the coupling.

    • Benefit: This solves both the side reaction AND the electronic deactivation issue described in Issue 1.

  • Concentration Control: If you cannot protect, run the reaction highly dilute (0.05 M or less) to minimize intermolecular collisions.

Issue 3: "I'm losing the Bromine (Protodebromination) and getting the reduced byproduct."

Diagnosis: Hydride Transfer from Solvent. The Mechanism: If using alcoholic solvents (Ethanol/Isopropanol) or amines (TEA/DIPEA) at high heat, the Pd-intermediate can undergo

Corrective Actions:

  • Change Solvent: Switch to aprotic, polar solvents. 1,4-Dioxane or Toluene are superior. Avoid DMF if possible, as it can decompose to dimethylamine (a catalyst poison) at high temps.

  • Strict Anhydrous Conditions: Water can facilitate protodebromination in some catalytic cycles. Dry your solvents.

Visualizing the Pathways

The following diagram maps the decision logic for your reaction.

ReactionPathwaysStart2-Bromo-7-amino-triazolopyridineProtectProtect Amine (Boc/Ac)Start->ProtectRecommendedDirectDirect Coupling (Free NH2)Start->DirectRiskyActivatedActivated Electrophile(Electron Deficient)Protect->ActivatedEWG EffectDeactivatedDeactivated Electrophile(Electron Rich)Direct->DeactivatedEDG EffectSuccessTarget Product(High Yield)Activated->SuccessPd(0)/LigandSelfCoupleSelf-Coupling(Dimer/Oligomer)Deactivated->SelfCoupleIntermolecularPoisonCatalyst Poisoning(N-Coordination)Deactivated->PoisonN-BindingPoison->SuccessRequires High Temp& Bulky Ligands

Figure 1: Decision matrix showing how amine protection activates the electrophile and blocks failure modes.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol assumes you have protected the amine (e.g., N-Boc-2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine) to maximize success.

Materials Table
ComponentReagentEquiv.[1][2][3][4]Role
Substrate N-Boc-2-bromo-7-aminotriazolopyridine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂ + XPhos0.05 (5 mol%)Pre-catalyst & Ligand
Alt. Catalyst Pd(dppf)Cl₂ · DCM0.05Robust alternative
Base K₃PO₄ (3.0M aq) or Cs₂CO₃ (solid)2.0 - 3.0Activator
Solvent 1,4-Dioxane / Water (4:1)--Solvent
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the N-Boc-protected substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).

  • Degassing (Critical): Add 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) or Pd(dppf)Cl₂ (5 mol%) quickly under inert flow.

  • Reaction: Seal the vial and heat to 90°C for 4-16 hours.

  • Monitor: Check TLC/LCMS.

    • If SM remains: Add 2 mol% more catalyst and heat to 110°C.

  • Workup: Filter through Celite (to remove Pd), dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Deprotection (Post-Coupling): Remove the Boc group using TFA/DCM (1:1) at RT for 1 hour to recover the free amine product.

References & Authority

  • Mechanisms of Catalyst Deactivation:

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.

  • Triazolopyridine Synthesis & Reactivity:

    • Ueda, S., & Nagasawa, H. (2009).[4] Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. Journal of the American Chemical Society.

  • Buchwald-Hartwig Coupling of Heterocycles:

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Electronic Effects in Pyridine Couplings:

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (General Reference for halo-pyridine reactivity).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for specific reagents.

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

Welcome to the technical support center for the cross-coupling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific heterocyclic system. The unique electronic and structural features of this scaffold present both opportunities and challenges in catalyst selection and reaction optimization.

I. Overview: The Chemistry of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds.[4] The presence of multiple nitrogen atoms makes this system electron-deficient, which influences its reactivity in cross-coupling reactions. The 7-amino group is an electron-donating group, which can modulate the electronic properties of the aromatic system. However, the pyridine-like nitrogen atoms can also act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[5][6] This makes careful selection of the catalyst system paramount for successful coupling.

This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.[3][7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine is sluggish or incomplete. What are the likely causes and how can I troubleshoot it?

Answer: A sluggish or incomplete Suzuki-Miyaura reaction with this substrate is a common issue. The problem can often be traced to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.[10]

Troubleshooting Workflow:

  • Catalyst and Ligand Selection: The electron-deficient nature of the triazolopyridine ring and the potential for nitrogen coordination to the palladium center make ligand choice critical.

    • Initial Recommendation: Start with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[11] These ligands promote the formation of the active monoligated palladium species and can sterically hinder catalyst poisoning by the substrate's nitrogen atoms.[2]

    • Alternative: N-heterocyclic carbene (NHC) ligands, like IPr or IMes, are excellent sigma donors and can be highly effective for challenging substrates.[11][12][13]

    • Palladium Source: Use a reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active Pd(0) species.[10] If using Pd(OAc)₂, ensure it is of high quality, as it can degrade over time.[10]

  • Base Selection: The base plays a crucial role in the transmetalation step.[14]

    • Screening: If a common base like K₂CO₃ is not effective, screen other bases such as K₃PO₄ or Cs₂CO₃.[10] The solubility and strength of the base can significantly impact the reaction rate.

    • Anhydrous Conditions: For reactions with K₃PO₄, adding a small amount of water can sometimes be beneficial if the reaction is performed under otherwise anhydrous conditions.[15]

  • Solvent and Temperature:

    • Solvent Choice: Aprotic polar solvents like 1,4-dioxane or DMF are often good choices. If solubility is an issue, a co-solvent system (e.g., toluene/water) with vigorous stirring may be necessary.[10][16]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like dehalogenation.[10][17] If the reaction is sluggish at 80-90 °C, cautiously increase the temperature in 10 °C increments.

  • Reagent Quality and Reaction Setup:

    • Degassing: Thoroughly degas your solvent and reaction mixture to prevent oxidation of the catalyst and phosphine ligands.[10]

    • Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant decomposition (protodeborylation).

Question 2: I am observing a significant amount of the dehalogenated product,[1][2][3]triazolo[1,5-a]pyridin-7-amine. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling, where the aryl bromide is reduced to the corresponding arene.[17] This is often promoted by high temperatures, certain bases, and protic solvents.

Minimization Strategies:

ParameterRecommendationRationale
Base Switch to a weaker base like K₂CO₃ or KF.Strong bases like alkoxides can promote dehalogenation.[17]
Temperature Run the reaction at the lowest effective temperature.High temperatures can favor the dehalogenation pathway.[17]
Solvent Use aprotic solvents like dioxane or toluene.Protic solvents can be a source of protons for the dehalogenation reaction.[17]
Additives Consider the addition of bromide salts.This can sometimes suppress dehalogenation.[17]
Protecting Groups If feasible, protect the 7-amino group.This can modulate the electronic properties of the substrate and may reduce dehalogenation.[17]
Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine is giving low yields. What are the key factors to consider?

Answer: Low yields in the Buchwald-Hartwig amination of this substrate are frequently due to catalyst poisoning by the pyridine-like nitrogens.[5] The selection of a suitable ligand is crucial to overcome this challenge.

Key Considerations:

  • Ligand Selection is Critical: The primary strategy to prevent catalyst poisoning is to use sterically hindered and electron-rich ligands.

    • Recommended Ligands: Biaryl monophosphine ligands like XPhos, BrettPhos, and RuPhos are excellent choices. Their bulkiness physically blocks the substrate's nitrogen from coordinating to the palladium center.

    • Alternative Ligands: Josiphos and Xantphos are bidentate ligands that can also be effective for heteroaromatic couplings.[1][5]

  • Base Compatibility: Strong bases like NaOtBu or LHMDS are commonly used to facilitate the deprotonation of the amine.[18][19] However, if your substrate has base-sensitive functional groups, consider using a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[18]

  • Solvent Choice: Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig aminations.[5] Ensure the solvent is anhydrous and degassed.

dot

Buchwald_Hartwig_TroubleshootingStartLow Yield inBuchwald-Hartwig AminationCatalyst_PoisoningPrimary Suspect:Catalyst Poisoning byPyridine-like NitrogensStart->Catalyst_PoisoningBase_IssueSecondary Check:Base CompatibilityStart->Base_IssueSolvent_IssueTertiary Check:Solvent & ConditionsStart->Solvent_IssueLigand_ChoiceSolution: Use Bulky,Electron-Rich LigandsCatalyst_Poisoning->Ligand_ChoiceXPhosXPhosLigand_Choice->XPhosBrettPhosBrettPhosLigand_Choice->BrettPhosRuPhosRuPhosLigand_Choice->RuPhosStrong_BaseStrong Base (e.g., NaOtBu)for most substratesBase_Issue->Strong_BaseWeak_BaseWeaker Base (e.g., K3PO4)for base-sensitive groupsBase_Issue->Weak_BaseTolueneTolueneSolvent_Issue->TolueneDioxane1,4-DioxaneSolvent_Issue->Dioxane

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Sonogashira Coupling

Question 4: I am attempting a Sonogashira coupling and observing homocoupling of the alkyne (Glaser coupling) and low yield of the desired product. What can I do?

Answer: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to minimize the presence of oxygen.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, this completely eliminates the primary catalyst for Glaser coupling.[20]

  • Amine Base: The choice of amine base is important. A bulky amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[9]

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.

    • Copper Source: If using a copper co-catalyst, CuI is the standard choice. Ensure it is fresh and of high quality.

III. FAQs: Catalyst and Condition Selection

Q1: Which class of palladium catalysts is generally most suitable for cross-coupling with 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine?

A1: For this specific substrate, palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[11][21] These ligands facilitate oxidative addition to the C-Br bond and can prevent catalyst deactivation by the heterocyclic nitrogen atoms.[5] Modern palladium precatalysts, such as those developed by Buchwald, are often superior as they provide a reliable and efficient route to the active Pd(0) catalyst.[10]

Q2: How does the 7-amino group influence the reactivity of the 2-bromo position?

A2: The 7-amino group is an electron-donating group, which increases the electron density of the aromatic ring system. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to an unsubstituted analogue. However, the overall electron-deficient nature of the triazolopyridine core still allows for facile cross-coupling with the appropriate catalyst system.

Q3: Are there any general recommendations for starting a new cross-coupling reaction with this substrate?

A3: Yes, a good starting point for a Suzuki-Miyaura coupling would be:

  • Catalyst: SPhos-Pd-G3 (2 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Solvent: 1,4-dioxane/water (10:1)

  • Temperature: 90-100 °C

For a Buchwald-Hartwig amination, a reliable starting point is:

  • Catalyst: XPhos-Pd-G3 (2 mol%)

  • Base: NaOtBu (1.4 equivalents)

  • Solvent: Toluene

  • Temperature: 100-110 °C

These conditions provide a robust starting point, but optimization will likely be necessary for specific coupling partners.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos-Pd-G3 (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • To an oven-dried reaction vial, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio to achieve a 0.2 M concentration with respect to the starting material).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be performed in a glovebox due to the air-sensitive nature of the reagents.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos-Pd-G3 (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, the amine coupling partner, NaOtBu, and the XPhos-Pd-G3 precatalyst to an oven-dried reaction vial.[5]

  • Add the degassed toluene to achieve the desired concentration (e.g., 0.2 M).

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. References

  • 1

  • 1][2][3]triazolo[1,5-a]pyridin-2-amine - Fluorochem

  • 1][2][10]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline - MDPI

Stability of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine under acidic conditions

Technical Support Center: Stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

A Guide for Researchers and Drug Development Professionals

This technical guide provides in-depth information and troubleshooting advice for researchers working with 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, focusing on its stability under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.

The stability of any active pharmaceutical ingredient (API) or lead compound is a critical parameter that influences its development, formulation, storage, and ultimately, its safety and efficacy.[3][4] Understanding how a molecule behaves in various pH environments, such as the acidic conditions of the stomach, is a fundamental aspect of preclinical development.[5] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Troubleshooting Guide & FAQs

Q1: My solution of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine shows significant degradation after incubation in acidic media (e.g., pH 1-3). What is the likely chemical mechanism?

A1: The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system containing several nitrogen atoms, which are potential sites for protonation under acidic conditions. The most likely degradation mechanism is acid-catalyzed hydrolysis.

  • Mechanism Insight: The process likely begins with protonation of one of the ring nitrogens. This increases the electrophilicity of the ring system, making it more susceptible to nucleophilic attack by water. The triazole ring, in particular, may be susceptible to cleavage. The presence of a bromine atom at the 2-position, an electron-withdrawing group, can further influence the electron distribution and reactivity of the triazole portion of the fused ring. Conversely, the 7-amino group is electron-donating, which may modulate the reactivity of the pyridine ring. The interplay of these substituents dictates the ultimate site of protonation and subsequent hydrolysis.

  • Troubleshooting: To confirm hydrolysis, analyze your degraded sample by LC-MS to identify degradation products. The mass of the degradants can provide clues; for example, a mass increase of 18 amu (the mass of water) relative to the parent compound could indicate a simple hydrolysis product where a C-N bond in the triazole ring has been cleaved to form an amide or a related open-ring structure.

Q2: How do the 2-Bromo and 7-amino substituents specifically influence the stability of the molecule in acid?

A2: The stability of the triazolopyridine ring is a direct consequence of the electronic effects of its substituents.

  • 7-Amino Group (Electron-Donating Group - EDG): The amino group at the 7-position is a strong electron-donating group. It increases the electron density of the pyridine ring, making the ring nitrogens more basic and thus more likely to be protonated. While this might seem to destabilize the molecule, the resonance donation from the amino group can also help stabilize the protonated intermediate.

  • 2-Bromo Group (Electron-Withdrawing Group - EWG): The bromine atom at the 2-position on the triazole ring is an electron-withdrawing group. This decreases the electron density of the triazole ring, making its nitrogens less basic and less prone to protonation. However, it also makes the carbon atom to which it is attached (C2) more electrophilic and potentially a site for nucleophilic attack if the ring is activated by protonation elsewhere.

The overall stability will depend on the balance of these opposing effects and which nitrogen atom is the primary site of protonation.

Q3: I am performing a forced degradation study and see multiple new peaks in my HPLC chromatogram. How do I begin to identify them?

A3: The appearance of multiple peaks is common in forced degradation studies, which are designed to produce degradation products.[1][6] The goal is to identify these products to understand the degradation pathways.[7]

  • Initial Steps:

    • Mass Balance: First, ensure that the total peak area of the parent compound and the new peaks roughly equals the initial peak area of the parent compound. A significant loss of total area may suggest the formation of non-UV active or volatile products, or products that are not eluting from the column.

    • LC-MS/MS Analysis: This is the most powerful tool for this problem. Determine the mass-to-charge ratio (m/z) of each new peak. This will provide the molecular weight of the degradation products.

    • Fragmentation Analysis (MS/MS): Fragmenting the parent ion of each degradant can provide structural information. Compare the fragmentation patterns to that of the parent compound to identify which parts of the molecule have changed.

  • Plausible Degradants:

    • Hydrolysis Products: Look for masses corresponding to the addition of one or more water molecules, followed by potential ring-opening.

    • Debromination: Look for a peak with a mass that is ~79 or 81 amu (the isotopes of Bromine) lighter than the parent compound. This would indicate reductive or hydrolytic loss of the bromine substituent.

    • Isomers: It's possible that acid catalysis could lead to isomerization. These would have the same mass as the parent compound but a different retention time.

Q4: My stability results are inconsistent between experiments. What factors are most critical to control?

A4: Reproducibility is key in stability testing. Inconsistency often points to subtle variations in experimental conditions.

  • Critical Parameters to Control:

    • pH: The rate of acid-catalyzed degradation is highly dependent on pH.[8] Ensure your acidic buffer is accurately prepared and its pH is verified with a calibrated pH meter before each use. The buffering capacity should be sufficient to handle the addition of your compound stock solution (often in DMSO).[9]

    • Temperature: Hydrolysis reactions are temperature-sensitive. Use a calibrated incubator or water bath and ensure all samples experience the same thermal profile. A standard temperature for these assays is 37°C.[2]

    • Compound Concentration: Ensure the initial concentration of your test compound is consistent across all experiments.

    • Co-solvents: If you are using a co-solvent like DMSO to dissolve your compound, keep its final percentage low and consistent (e.g., <1-5%). High concentrations of organic solvents can alter the polarity of the medium and affect reaction rates.

    • Analysis Quenching: At each time point, the degradation reaction must be stopped immediately and completely. This is typically done by adding a base to neutralize the acid or by diluting the sample in a mobile phase/methanol mixture and freezing it.[2] Inconsistent quenching can lead to variable results.

Workflow for Acid Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a compound under acidic conditions, from sample preparation to data analysis.

Acid Stability Workflowcluster_prep1. Preparationcluster_incubation2. Incubationcluster_sampling3. Sampling & Quenchingcluster_analysis4. Analysisprep_stockPrepare 10 mM Stockin DMSOprep_acidPrepare Acidic Buffer(e.g., 0.1 M HCl, pH 1.0)incubationIncubate Sample(e.g., 50 µM in Buffer at 37°C)prep_acid->incubationsamplingTake Aliquots at Time Points(0, 1, 2, 4, 24 hr)incubation->samplingquenchingQuench Reaction(Neutralize or Dilute & Freeze)sampling->quenchinganalysisAnalyze by LC-MSquenching->analysisquantQuantify Parent Peak Areaanalysis->quantidIdentify Degradants (MS/MS)analysis->id

Caption: Experimental workflow for acid stability testing.

Detailed Protocol: Forced Degradation in Acidic Conditions

This protocol provides a standardized method for evaluating the stability of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in an acidic solution, consistent with industry practices for early-stage drug discovery.[2][5]

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Calibrated pH meter

  • Incubator or water bath set to 37°C

  • HPLC or UPLC system with MS detector

  • Appropriate HPLC column (e.g., C18)

  • Vials and micropipettes

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Acidic Buffer: Prepare a 0.1 M HCl solution by diluting concentrated HCl in deionized water. Verify that the final pH is approximately 1.0.[5]

  • Initiate Degradation:

    • In a clean vial, add 995 µL of the 0.1 M HCl buffer.

    • Add 5 µL of the 10 mM compound stock solution to the buffer to achieve a final concentration of 50 µM. The final DMSO concentration will be 0.5%.

    • Vortex gently to mix. This is your T=0 sample.

  • Incubation: Place the vial in an incubator or water bath set to 37°C.

  • Time-Point Sampling:

    • Immediately after mixing, take a 100 µL aliquot. This is your T=0 sample.

    • Take subsequent 100 µL aliquots at predefined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench Reaction: For each aliquot taken, immediately add it to a vial containing 900 µL of a 50:50 acetonitrile:water mixture and place it in a freezer (-20°C or lower) to stop the degradation process prior to analysis.[2]

  • LC-MS Analysis:

    • Analyze all samples (including a T=0 sample) by a stability-indicating LC-MS method. The method should be able to separate the parent compound from any potential degradation products.

    • Monitor the disappearance of the parent compound's peak area over time.

Hypothetical Data Summary

Proper data presentation is crucial for clear interpretation. Your results could be summarized as follows:

Time Point (hours)Parent Compound Peak Area% Remaining
01,500,000100%
11,350,00090%
21,215,00081%
4980,00065%
8660,00044%
24150,00010%

Potential Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed hydrolytic degradation pathway for the[1][2][3]triazolo[1,5-a]pyridine core. The exact pathway would need to be confirmed experimentally.

Degradation PathwayParent2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amineProtonatedProtonated IntermediateParent->Protonated+ H⁺RingOpenedRing-Opened Hydrolysis ProductProtonated->RingOpened+ H₂O(Nucleophilic Attack)

Caption: Plausible acid-catalyzed degradation pathway.

References

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. (n.d.).
  • Enamine. (n.d.). Chemical Stability Assay.docx.
  • Forced Degradation – A Review. (2022, November 30).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023, April 9).
  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis.
  • Chemistry LibreTexts. (2026, January 30). 9.1: Acid, Bases and pH Lab Procedure.

Removing palladium impurities from 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to clear palladium (Pd) specifications in complex heterocyclic APIs.

Removing palladium from 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is notoriously difficult. The triazole ring, the pyridine nitrogen, and the primary amine act as a multidentate ligand system, forming highly stable, soluble coordination complexes with residual Pd(0) and Pd(II) from cross-coupling reactions. Standard filtration is almost always insufficient.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to reduce Pd levels to below the standard <10 ppm regulatory threshold.

Workflow: Palladium Removal Decision Tree

Pd_Removal_Workflow N1 Crude Triazolopyridine High Pd Content N2 Assess Pd State (Visual & ICP-MS) N1->N2 N3 Particulate Pd(0) Filtration (Celite) N2->N3 Black solids visible N4 Soluble Pd(II)/Pd(0) Chelated to Amines N2->N4 Homogeneous solution N3->N4 Residual soluble Pd N5 Thiol-Based Scavenger (e.g., SiliaMetS Thiol) N4->N5 Soft-ligand exchange N6 Acidic Salt Formation (Protonate Amines) N4->N6 Disrupt chelation N7 Purified Product (<10 ppm Pd) N5->N7 N6->N7

Caption: Decision workflow for removing palladium impurities from triazolopyridine intermediates.

Frequently Asked Questions (FAQs)

Q: Why does simple Celite filtration fail for this specific molecule? A: Physical filtration only removes heterogeneous, particulate palladium (e.g., precipitated Pd black). Because 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine is highly nitrogen-dense, it acts as a strong Lewis base. It chemically binds to the palladium, pulling it into a homogeneous solution. You cannot physically filter a dissolved chelate complex; you must chemically disrupt it 1.

Q: How do I choose between activated carbon and silica-thiol scavengers? A: The choice depends on the mechanism of action. Activated carbon relies on physisorption, which is cheap but non-specific, often leading to severe product yield loss as the aromatic triazolopyridine core adsorbs to the carbon matrix 2. Silica-thiol scavengers rely on chemisorption. According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid, while your product's nitrogens are "hard" bases. Thiols (-SH) are "soft" bases. The soft-soft interaction (Pd-S) is thermodynamically much stronger than the soft-hard interaction (Pd-N), driving a highly specific ligand exchange that leaves your product untouched 3.

Q: Does the oxidation state of Palladium (Pd(0) vs Pd(II)) matter for scavenging? A: Yes. Electronic structure calculations show that Pd(II) binds more strongly to both the amine product and the scavenger than Pd(0) 3. If you are struggling to remove Pd(0), adding a mild oxidant to convert it to Pd(II) before scavenging can sometimes improve extraction efficiency.

Troubleshooting Guide

Q: What should I do if Pd levels remain >50 ppm after Silica-Thiol treatment? Cause: Steric hindrance within the silica pores or insufficient thermal energy to overcome the kinetic barrier of the Pd-N bond cleavage. Solution:

  • Increase the reaction temperature to 40–50 °C to accelerate the ligand exchange kinetics 4.

  • Switch to a macroporous polystyrene-bound scavenger (e.g., MP-TMT or QuadraPure TU), which swells in organic solvents and offers better accessibility for bulky triazolopyridine complexes 5.

Q: How can I prevent the significant product loss (>15%) I'm seeing during activated carbon treatment? Cause: Non-specific physisorption of the product onto the highly porous carbon matrix. Solution:

  • Switch to a functionalized silica scavenger to ensure chemisorption of the metal without trapping the organic molecule 1.

  • If carbon must be used for economic reasons, perform a hot filtration (60 °C) and pre-wet the carbon pad with the reaction solvent to keep the product highly soluble and minimize retention.

Quantitative Scavenger Selection

Scavenger TypeSupport MatrixActive Functional GroupBinding Affinity (Pd)Optimal TempProduct Loss Risk
SiliaMetS® Thiol SilicaThiol (-SH)Very High40–50 °CLow
QuadraPure™ TU Macroporous PolystyreneThioureaHigh20–50 °CLow
MP-TMT PolystyreneTrithiocyanurateVery High20–40 °CLow
Activated Carbon Porous CarbonNone (Physisorption)Moderate20–60 °CHigh (Non-specific)

Self-Validating Experimental Protocols

Mechanism C1 Pd-Triazolopyridine Complex (Hard Base - Soft Acid) C2 Addition of Thiol Scavenger (R-SH) C1->C2 Thermodynamic driving force C3 Pd-Thiolate Complex (Soft Base - Soft Acid) C2->C3 Strong affinity C4 Free Triazolopyridine Product (Recovered) C2->C4 Release of product

Caption: Thermodynamic displacement of palladium using soft-base thiol scavengers.

Protocol 1: Self-Validating Silica-Thiol Scavenging

This protocol uses heat to overcome the kinetic barrier of breaking the Pd-N bonds, driving the equilibrium toward the kinetically favored Pd-S complex.

  • Dissolution: Dissolve the crude 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine in a polar aprotic solvent (e.g., DMF or THF) to ensure complete homogeneity. (Causality: Scavengers operate via solid-liquid phase extraction; precipitated product will trap Pd).

  • Scavenger Addition: Add 5-10 equivalents (relative to the calculated residual Pd mass) of SiliaMetS Thiol or MP-TMT [[1]]().

  • Thermal Agitation: Stir the suspension at 45 °C for 4–18 hours. (Causality: Elevated temperature increases the off-rate of the Pd-N complex, allowing the thiol to capture the metal).

  • In-Process Validation (Checkpoint): Withdraw a 1 mL aliquot, filter through a 0.22 μm syringe filter, and analyze via ICP-MS 2.

    • Self-Validation Logic: If Pd < 10 ppm, proceed to Step 5. If Pd > 10 ppm, add an additional 2 equivalents of scavenger and stir for 4 more hours.

  • Filtration and Recovery: Filter the bulk mixture through a pad of Celite to remove the Pd-loaded silica. Wash the cake with 2 column volumes of hot solvent to maximize product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to isolate the purified product.

Protocol 2: Acid-Mediated Disruption & Crystallization

If scavengers fail due to extreme chelation, this protocol chemically alters the ligand. Protonating the basic nitrogens eliminates their ability to act as Lewis bases, forcibly ejecting the Pd .

  • Dissolution: Dissolve the crude product in ethanol.

  • Acidification: Slowly add 1.2 equivalents of anhydrous HCl in dioxane while stirring at room temperature. (Causality: The primary amine and pyridine core are converted into non-coordinating ammonium cations).

  • Precipitation: The 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride salt will precipitate, while the liberated Pd remains soluble in the acidic ethanol.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Validation: Analyze the solid via ICP-MS. Freebase the product using mild aqueous base if required for the next synthetic step.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL:1

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Publishing URL:3

  • WO2010054215A1 - Methods of synthesis of benzazepine derivatives Source: Google Patents URL:5

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures Source: Benchchem URL:2

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers Source: Benchchem URL:4

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Source: Sciencemadness.org (Adv. Synth. Catal.) URL:

Sources

Troubleshooting Cyclization Steps in Triazolopyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazolopyridine Synthesis. As a Senior Application Scientist, I frequently encounter challenges in the cyclization steps of these privileged bicyclic scaffolds. Fused[1,2,4]triazolo[1,5-a]pyridines and their[4,3-a] isomers are critical in drug discovery, acting as RORγt inverse agonists, kinase inhibitors, and herbicidal agents[1].

However, their assembly—typically via oxidative cyclization of 2-pyridylhydrazones or N-(pyridin-2-yl)amidines—is fraught with regioselectivity issues, incomplete conversions, and side reactions. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven protocols to overcome them.

Section 1: Mechanistic Workflows & Causality

The cyclization of triazolopyridines is not merely a bond-forming event; it is a delicate thermodynamic balance. Understanding the "why" behind your reaction's behavior is the first step in troubleshooting.

  • Oxidative Cyclization Dynamics: The transformation of 2-hydrazinopyridines with aldehydes, or the direct cyclization of amidines, requires an oxidant (e.g., Chloramine-T, PhI(OAc)2, or Cu-catalysts) to form the crucial N-N or N-C bond[2][3]. The choice of oxidant directly dictates the reaction's chemoselectivity and the stability of the reactive intermediates.

  • The Dimroth Rearrangement (The Regioselectivity Trap): A frequent point of failure in regioselective synthesis is the Dimroth rearrangement. When synthesizing[1,2,4]triazolo[4,3-a]pyridines, exposure to basic/acidic conditions or prolonged heat triggers a ring-opening/ring-closure cascade. The electrophilic addition opens the kinetic triazole ring, followed by a tautomeric H-shift and recyclization to the thermodynamically more stable[1,5-a] isomer[4][5]. Understanding this causality is essential for maintaining kinetic vs. thermodynamic control.

Section 2: Interactive Troubleshooting FAQs

Q1: My oxidative cyclization using PhI(OAc)2 is stalling at 50% conversion. How can I drive it to completion?

  • Cause: Moisture in the solvent can hydrolyze the hypervalent iodine reagent, or the substrate may be highly electron-deficient, raising the oxidation potential required for N-N bond formation[3].

  • Solution: Ensure strictly anhydrous conditions. If stalling persists, switch to an I2/KI-mediated system[6] or a copper-catalyzed aerobic oxidation (e.g., CuBr/O2). The copper system provides a continuous catalytic cycle without stoichiometric oxidant degradation, driving difficult substrates to completion[6][7].

Q2: I am trying to isolate the [4,3-a] isomer, but NMR shows a mixture of [4,3-a] and [1,5-a] products. Why?

  • Cause: You are experiencing an unintended Dimroth rearrangement[5]. The[4,3-a] isomer is the kinetic product, but strongly basic/acidic workups or elevated temperatures (>80 °C) drive the equilibrium toward the thermodynamically stable [1,5-a] isomer.

  • Solution: Maintain strict kinetic control. Run the cyclization at room temperature, avoid harsh pH extremes during workup, and use mild oxidants like Chloramine-T with immediate quenching[2].

Q3: I observe heavy dimerization and highly colored impurities during the cyclization of 2-pyridylhydrazones.

  • Cause: Over-oxidation of the hydrazine intermediate leads to cryptic diazo compound formation or radical dimerization rather than intramolecular cyclization[8].

  • Solution: Use a slow, dropwise addition of the oxidant. Alternatively, utilize Chloramine-T, which acts as a clean oxidant. Incorporate an activated charcoal treatment during the basic aqueous workup to effectively strip out colored trace impurities and sulfonamide byproducts[2].

Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, utilize the following field-tested methodologies based on your target isomer.

Protocol A: Copper-Catalyzed Tandem Addition-Oxidative Cyclization

Target: Thermodynamically stable [1,5-a]pyridines[9]

  • Reaction Setup: In a dry Schlenk tube under an air atmosphere, combine 2-aminopyridine (1.0 equiv) and the corresponding aryl nitrile (1.2 equiv).

  • Catalyst Initiation: Add CuBr (5 mol%) and 1,10-phenanthroline (5 mol%) as the ligand.

  • Additive & Solvent: Introduce ZnI2 (10 mol%) to improve reaction efficacy, followed by anhydrous dichlorobenzene to achieve a 0.2 M concentration.

  • Thermal Cyclization: Heat the mixture to 130 °C and stir for 24 hours. The elevated temperature ensures complete thermodynamic conversion via the Dimroth rearrangement if any kinetic product forms.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Chloramine-T Mediated Oxidative Cyclization

Target: Kinetically controlled [4,3-a]pyridines[2]

  • Reaction Setup: Dissolve the (E)-2-(2-benzylidenehydrazinyl)pyridine intermediate (1.0 equiv) in 2-methyltetrahydrofuran (0.5 M).

  • Controlled Oxidation: Add Chloramine-T trihydrate (1.1 equiv) portion-wise at room temperature. Causality note: Portion-wise addition prevents thermal runaway, which would trigger the Dimroth rearrangement.

  • Maturation: Stir for exactly 1.5 hours at ambient temperature. Monitor strictly by TLC.

  • Basic Workup: Perform a basic aqueous workup using 1M NaOH. This specific step is required to solubilize and remove the toluene-sulfonamide byproduct generated by Chloramine-T.

  • Purification: Treat the organic layer with activated charcoal for 30 minutes to remove colored radical impurities, filter through a Celite pad, and crystallize the pure product from 2-methyltetrahydrofuran/heptane.

Section 4: Quantitative Data & Reagent Comparison

Selecting the correct oxidant is the most critical variable in your workflow. Below is a synthesized comparison of standard reagents used in triazolopyridine cyclization.

Oxidant SystemPrimary Target IsomerTypical YieldReaction TimeProsCons
Chloramine-T [4,3-a] (Kinetic)83–88%1.5–2 hClean reaction, easy byproduct removal via basic workup[2].Requires stoichiometric amounts; exothermic.
CuBr / O2 (Air) [1,5-a] (Thermodynamic)75–90%12–24 hCatalytic, highly atom-economical, broad functional group tolerance[9].Requires high heat (130 °C); not suitable for [4,3-a] targets.
PhI(OAc)2 [1,5-a] / [4,3-a]60–85%4–6 hExcellent for N-S and N-N bond formation at ambient temp[3].Highly moisture sensitive; generates iodobenzene waste.
I2 / KI [1,5-a]70–92%3–8 hEnvironmentally benign, scalable, metal-free[6].Can cause unintended iodination on highly electron-rich rings.

Section 5: Visualizations

Pathway A 2-Pyridylhydrazone Precursor B Oxidative Cyclization (Chloramine-T / PhI(OAc)2) A->B Oxidation C [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) B->C Fast Ring Closure D Dimroth Rearrangement (Ring Opening / H-Shift) C->D Heat / Acid / Base E [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) D->E Recyclization

Triazolopyridine Cyclization & Dimroth Rearrangement Pathway

Troubleshooting Start Cyclization Issue Identified Issue1 Incomplete Conversion (Stalled Reaction) Start->Issue1 Issue2 Regioisomer Mixture ([4,3-a] vs[1,5-a]) Start->Issue2 Issue3 Over-oxidation / Dimerization Start->Issue3 Sol1 Switch to Cu/O2 or I2/KI Ensure Anhydrous Conditions Issue1->Sol1 Sol2 Lower Temp (<80°C) Maintain Neutral pH Workup Issue2->Sol2 Sol3 Slow Dropwise Addition Use Mild Oxidant (Chloramine-T) Issue3->Sol3

Troubleshooting Decision Tree for Triazolopyridine Cyclization

References

  • Thiel, O. R., & Achmatowicz, M. M. 3 - Organic Syntheses Procedure: Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses.[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. ResearchGate.[Link]

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal.[Link]

  • Sharma, M., & Biegasiewicz, K. F. Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.[Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis... RSC Publishing.[Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate.[Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. PMC.[Link]

Sources

Optimizing reaction temperature for 2-bromo-triazolopyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine Functionalization

Module 1: The Thermal Landscape

Subject: Defining the "Safe Zone" for Reactivity vs. Scaffold Integrity.

For the [1,2,4]triazolo[1,5-a]pyridine scaffold, temperature is not merely a kinetic accelerator; it is a switch that toggles between three distinct pathways: cross-coupling (desired), hydrodebromination (side reaction), and ring-opening/denitrogenation (scaffold destruction).

The 2-bromo position is electronically unique. It sits on the electron-deficient pyridine ring, activated by the fused triazole. However, the triazole ring itself possesses a latent instability—it can exist in equilibrium with a ring-opened diazo-imine form, a process significantly accelerated by high temperatures (>120°C) and specific Lewis acidic metals (like Pd(II) or Cu).

The Thermal "Goldilocks" Zones:

  • Suzuki-Miyaura Coupling: 60°C – 90°C. (Above 100°C increases hydrodebromination risk).

  • Buchwald-Hartwig Amination: 80°C – 110°C. (Requires higher activation energy for the reductive elimination step).

  • SNAr (Nucleophilic Aromatic Substitution): 80°C – 140°C. (Highly dependent on nucleophile strength; microwave heating is preferred to minimize contact time).

Module 2: Troubleshooting Guides

Scenario A: "I see rapid consumption of Starting Material (SM), but the major product is the de-halogenated scaffold (Hydrodebromination)."

Diagnosis: Thermal Overdrive & Solvent Choice. In Palladium-catalyzed cross-couplings, hydrodebromination (replacement of -Br with -H) is the classic signature of a reaction running too hot in a protic environment. At high temperatures, the rate of


-hydride elimination (from ligands or solvent) or protodemetallation outcompetes the transmetallation step.

Troubleshooting Steps:

  • Lower Temperature: Reduce reaction temperature by 20°C. If running at reflux in ethanol/water (common for Suzuki), switch to 60-70°C.

  • Switch Solvent System: If using primary or secondary alcohols (isopropanol, ethanol), switch to aprotic polar solvents (DMF, DMA, or 1,4-dioxane) to remove the hydride source.

  • Check Base/Boronate Ratio: Ensure the boronic acid is in excess (1.5 eq). If the transmetallation is slow (due to low T), the Pd(II)-Ar intermediate sits idle and eventually scavenges a proton.

Scenario B: "The reaction turns black immediately, and conversion stalls."

Diagnosis: Catalyst Decomposition ("Pd-Black" Formation).[1] Triazolopyridines are nitrogen-rich.[2] They can act as ligands themselves, potentially stripping Pd from your phosphine ligands if the temperature is too high, leading to catalyst aggregation (Pd-black).

Troubleshooting Steps:

  • Ligand Stabilization: Switch to bidentate ligands (e.g., Xantphos, dppf) which are more thermally robust than monodentate ligands (PPh3).

  • "Pre-Heating" Protocol: Do not add the catalyst to a cold mixture and then ramp to 100°C. Heat the solvent/substrate/base mixture to the set temperature first, then add the catalyst. This ensures the catalytic cycle starts immediately, preventing the catalyst from resting in an inactive state during the ramp-up.

Scenario C: "I am losing the triazole ring entirely (Denitrogenation)."

Diagnosis: Ring-Opening via Metal-Carbene Formation. Recent literature (see Adv. Synth. Catal. 2016) confirms that at high temperatures, Pd can catalyze the extrusion of N2 from this scaffold, converting it into a Pd-carbene species which then reacts unpredictably.

Troubleshooting Steps:

  • Hard Temperature Cap: Never exceed 120°C with Palladium present unless specifically targeting denitrogenative functionalization.

  • Base Selection: Strong alkoxide bases (tBuOK) facilitate this ring opening. Switch to milder inorganic bases (K3PO4 or Cs2CO3).

Module 3: Visualization of Reaction Pathways

Figure 1: Thermal Divergence in 2-Bromo-triazolopyridine Coupling. This diagram illustrates how temperature dictates the fate of the oxidative addition intermediate.

ReactionPathways Start 2-Bromo-triazolopyridine + Pd(0) OxAdd Oxidative Addition Intermediate (Pd-Ar-Br) Start->OxAdd  Fast   Path_Opt Optimal T (60-90°C) + Boronic Acid OxAdd->Path_Opt  Transmetallation   Path_HighT High T (>100°C) + Protic Solvent OxAdd->Path_HighT  Slow Transmetallation   Path_Extreme Extreme T (>120°C) + Strong Base OxAdd->Path_Extreme  Isomerization   Prod_Success Target: 2-Aryl-triazolopyridine Path_Opt->Prod_Success  Reductive Elim   Prod_Fail1 Fail: Hydrodebromination (H replaces Br) Path_HighT->Prod_Fail1  Protodemetallation   Prod_Fail2 Fail: Ring Opening (N2 Extrusion/Carbene) Path_Extreme->Prod_Fail2  Denitrogenation  

Caption: Figure 1. Kinetic bifurcation points. Maintaining the "Green" path requires balancing Transmetallation rates against thermal degradation modes.

Module 4: Optimization SOP (Standard Operating Procedure)

Subject: Temperature Stepping Protocol for New Substrates.

Do not default to "Reflux." Use this stepwise activation protocol to determine the minimum effective temperature (MET).

StepConditionObservation Checkpoint (LCMS/TLC)Action
1 40°C (Start)Check at 1 hour.No Reaction? Go to Step 2.Product forming? Hold here. Low T improves selectivity.
2 65°C (Activation)Check at 2 hours.SM consumed < 10%? Go to Step 3.SM Consumed > 50%? Maintain.
3 85°C (Standard)Check at 1 hour.Major Product: Target.Minor Product: Hydrodebromination. STOP. Do not increase T further.
4 110°C (SNAr Only)Check at 30 mins.Only for SNAr. If using Pd, this T is dangerous (see Module 2).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation for the 2-bromo functionalization? A: Yes, but with caution. Microwave heating is excellent for SNAr reactions (e.g., displacing the bromine with an amine) because it minimizes the time the unstable triazole ring is exposed to heat.

  • Recommendation: Use "Fixed Temperature" mode (e.g., 120°C for 10 min) rather than "Dynamic/Reflux" to prevent thermal runaway.

Q2: Why does my reaction work for 2-chloro-triazolopyridine but fail for 2-bromo? A: Paradoxically, the 2-bromo species is more reactive toward oxidative addition but also more prone to hydrodebromination. The C-Br bond is weaker. If you are switching from Chloro to Bromo, you must lower your reaction temperature by roughly 20°C to maintain the same selectivity profile.

Q3: I need to perform a C-H activation at C-7 later. Does the temperature of the C-2 functionalization affect this? A: Indirectly, yes. If you overheat the C-2 functionalization step, you may cause partial ring opening or formation of trace palladium impurities (colloidal Pd) that will interfere with the regioselectivity of a subsequent C-7 C-H activation. Ensure the C-2 product is rigorously purified (silica gel + thiol scavengers) before attempting C-7 chemistry.

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyridines (General Review) Source: Organic Chemistry Portal [Link]

  • Palladium-Catalyzed Divergent Arylation with Triazolopyridines Source: Advanced Synthesis & Catalysis (via IBS Repository) Note: Details the ring-opening/denitrogenation mechanism at high temperatures. [Link]

  • Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement Source: Organic Letters (via Organic Chemistry Portal) Note: Discusses thermal conditions for SNAr approaches. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI (Catalysts Journal) Note: Provides data on temperature effects on Pd-catalyst stability and leaching. [Link]

Sources

Recrystallization solvents for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, solvent selection, and troubleshooting protocols for the recrystallization of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine .

The content is designed for researchers requiring high-purity isolation of this specific intermediate, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Part 1: Technical Overview & Solvent Selection

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a fused bicyclic heteroaromatic system. The presence of a primary amine at position 7 and a bromine at position 2 creates a "push-pull" electronic system. The molecule exhibits moderate polarity, capable of hydrogen bonding (via the amine and ring nitrogens) while retaining lipophilic character due to the bromine atom.

Solvent Screening Matrix
  • Primary Recommendation: Ethanol (EtOH) / Water or Acetonitrile (MeCN) .

  • Mechanism: The compound's solubility increases significantly with temperature in protic solvents (EtOH) and polar aprotic solvents (MeCN), allowing for efficient recovery upon cooling.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (9:1 to 4:1) Primary RecrystallizationHigh Best balance of yield and purity. The water acts as an antisolvent to depress solubility at low temps, while EtOH dissolves the matrix at reflux.
Acetonitrile (MeCN) Alternative / Impurity RemovalHigh Excellent for removing non-polar organic byproducts. Often yields denser, more crystalline needles than alcohols.
Methanol (MeOH) DissolutionMedium High solubility even at RT may lead to poor recovery yields unless concentrated significantly or cooled to -20°C.
Ethyl Acetate / Hexanes PrecipitationLow-Medium Useful if the compound is "oiling out" in protic solvents. Use for initial trituration rather than growing single crystals.
DMF / Water RescueSpecialized Only use if the compound is insoluble in refluxing EtOH. Requires high heat and difficult solvent removal.

Part 2: Step-by-Step Recrystallization Protocol

Objective: Purify crude 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine to >98% HPLC purity.

Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (absolute) at a ratio of 5-10 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C).

  • Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add water dropwise through the condenser (up to 10-20% of total volume) until a clear solution is obtained.

    • Note: If black specks remain (insoluble inorganic salts or char), perform a hot filtration through a pre-warmed Celite pad.

Phase 2: Crystallization
  • Remove the heat source and allow the flask to cool slowly to room temperature on the stir plate (insulate the flask with a towel if crystals form too rapidly).

  • Once at room temperature, move the flask to an ice-water bath (0-4°C) for 1-2 hours.

  • Observation: You should observe the formation of off-white to pale yellow needles or prisms.

Phase 3: Isolation
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol/Water (1:1 mixture) or cold diethyl ether to remove residual mother liquor.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 12 hours. High heat (>60°C) may cause degradation if traces of acid are present.

Part 3: Troubleshooting Guide (FAQ)

Q1: The compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. What do I do?

Cause: The saturation point was reached at a temperature above the compound's melting point in the solvent mixture, or the solvent polarity is too distinct from the solute. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal of the pure compound (if available) just as the solution becomes turbid.

  • Switch Solvents: Try Acetonitrile alone. Acetonitrile often prevents oiling because it is a "softer" polar solvent than water/alcohol mixtures.

  • Vigorous Stirring: Stirring rapidly during cooling can sometimes force the oil droplets to solidify into a powder (trituration).

Q2: The crystals are colored (dark yellow/brown) but NMR shows the compound is relatively pure.

Cause: Oxidation products of the amine (anilines/amino-pyridines oxidize easily) or trace metal contaminants (copper from Sandmeyer reactions). Solution:

  • Activated Charcoal: During the reflux step (Phase 1), add activated carbon (5-10 wt%), stir for 10 minutes, and perform a hot filtration.

  • Acid/Base Wash: Dissolve the crude in dilute HCl (1M), wash with Ethyl Acetate (to remove non-basic tars), then basify the aqueous layer with NaOH to precipitate the free amine. Recrystallize the resulting solid.

Q3: My yield is very low (<50%).

Cause: The compound is too soluble in the chosen solvent at room temperature. Solution:

  • Concentrate: Evaporate 50% of the solvent before cooling.

  • Antisolvent: Add water (if using EtOH) or Hexanes (if using EtOAc) dropwise at room temperature until turbidity persists, then cool.

  • Second Crop: Collect the mother liquor, concentrate it to dryness, and recrystallize the residue separately.

Part 4: Experimental Workflow Diagram

RecrystallizationWorkflow Start Crude 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine Solvent Add Solvent (EtOH or MeCN) Start->Solvent Reflux Heat to Reflux (Dissolution) Solvent->Reflux Check Is solution clear? Reflux->Check HotFilter Hot Filtration (Remove insolubles) Check->HotFilter No (Solids present) Cooling Slow Cooling (RT then 0°C) Check->Cooling Yes HotFilter->Cooling OilOut Oiling Out? Cooling->OilOut Crystallize Crystallization Filter Vacuum Filtration Crystallize->Filter OilOut->Crystallize No Remedy Reheat & Add Seed or Change Solvent OilOut->Remedy Yes Remedy->Cooling Wash Wash (Cold Solvent) Filter->Wash Dry Vacuum Dry (40-50°C) Wash->Dry

Caption: Logical workflow for the purification of aminotriazolopyridines, including decision nodes for common failure modes like oiling out.

References

  • Vertex Pharmaceuticals . (2010).[1] WO2010149769 - Triazolopyridine compounds and their use as kinase inhibitors. (Patent referencing general synthesis and purification of bromo-triazolopyridines).

  • Organic Chemistry Portal . (2023). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors (e.g., JAK, BTK) and PROTAC linkers, the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a critical bioisostere for quinoline systems, offering improved solubility and metabolic stability. The specific derivative 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine represents a high-value intermediate: the C2-bromide allows for Suzuki-Miyaura coupling or nucleophilic substitution, while the C7-amine provides a handle for amide coupling or further derivatization.

However, the synthesis of this scaffold is prone to regioisomeric ambiguity (formation of [1,2,4]triazolo[4,3-a]pyridine isomers) and substitution misassignment (e.g., 6- vs. 7-position). This guide provides a definitive, self-validating 1H NMR interpretation protocol to distinguish the target compound from its common structural mimics, comparing the efficacy of NMR against LC-MS and X-ray crystallography.

Structural Framework & Theoretical Prediction

Before interpreting spectra, we must establish the numbering system and predicted electronic effects.

  • Core Structure: [1,2,4]Triazolo[1,5-a]pyridine.[1][2][3][4][5][6][7]

  • Numbering (IUPAC): Bridgehead nitrogen is N4. The triazole carbons are C2. The pyridine ring carbons are C5, C6, C7, C8.

  • Substituents:

    • C2-Br: Electron-withdrawing group (EWG) on the triazole ring. Key diagnostic: Absence of the C2-H singlet (typically ~8.3 ppm).

    • C7-NH₂: Strong electron-donating group (EDG) via resonance. This will significantly shield the ortho protons (H6 and H8).

Predicted 1H NMR Data (DMSO-d₆)
ProtonPositionMultiplicityPredicted Shift (δ ppm)Coupling (Hz)Structural Logic (Causality)
H5 Pyridine RingDoublet (d)8.40 – 8.60 J ~ 7.0Deshielded by peri-proximity to bridgehead N4 and inductive effect of the triazole ring.
H6 Pyridine Ringdd6.60 – 6.80 J ~ 7.0, 2.5Shielded by C7-NH₂ (ortho). Couplings to H5 (vicinal) and H8 (meta).
H8 Pyridine RingDoublet/Singlet6.40 – 6.60 J ~ 2.5Highly shielded by C7-NH₂ (ortho) and adjacent to N1 lone pair. Often appears as a meta-coupled doublet.
NH₂ ExocyclicBroad Singlet6.00 – 6.50 N/AExchangeable. Chemical shift varies with concentration and water content.
H2 Triazole RingABSENT N/AN/APrimary confirmation of bromination.

The Protocol: Self-Validating Experimental Workflow

To ensure data integrity, follow this "Trustworthiness" protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (99.9% D).

    • Reasoning: CDCl₃ is unsuitable because the polar amine and triazole nitrogen may cause aggregation or broadening. DMSO ensures sharp NH₂ signals and prevents rapid proton exchange, allowing integration validation.

  • Concentration: 5–10 mg in 0.6 mL. Avoid over-concentration to prevent stacking effects.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The C2-Br quaternary carbon affects relaxation times of the system. Adequate D1 ensures accurate integration of the aromatic protons vs. the broad NH₂.

  • Scans (NS): Minimum 64 scans to visualize typically small meta-couplings (H6-H8).

Step 3: The Validation Logic (Decision Tree)

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_H2 Is there a sharp singlet at ~8.3 ppm? Start->Check_H2 H2_Present Yes: H2 Present Check_H2->H2_Present Failed Bromination H2_Absent No: H2 Absent Check_H2->H2_Absent Bromination Confirmed Check_Pattern Analyze Aromatic Region (3 Protons) H2_Absent->Check_Pattern Pattern_Correct 1d (8.5), 1dd (6.7), 1d (6.5) + Broad NH2 Check_Pattern->Pattern_Correct Target Structure Pattern_Wrong 2 Doublets only or Symmetric Pattern Check_Pattern->Pattern_Wrong Regioisomer (e.g. 6-NH2) Final Confirm with LC-MS (Br Isotope Pattern 1:1) Pattern_Correct->Final

Figure 1: Decision tree for structural validation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine.

Comparative Analysis: NMR vs. Alternatives

Why rely on NMR when LC-MS is faster? This section objectively compares the "performance" of analytical techniques for this specific molecule.

Feature1H NMR LC-MS (ESI) X-Ray Crystallography
Primary Utility Regiochemistry & PurityMass Confirmation & SensitivityAbsolute Configuration
Detection of 2-Br High (Disappearance of H2 signal)High (M/M+2 pattern)Absolute
Regioisomer ID High (Coupling constants distinguish 7-NH₂ vs 6-NH₂)Low (Isomers often have identical mass/fragmentation)Absolute
Cost/Time Low / 15 minsLow / 5 minsHigh / Days-Weeks
Limitation Requires ~5mg pure sampleCannot distinguish [1,5-a] vs [4,3-a] isomers easilyRequires single crystal

Critical Insight: LC-MS will confirm the formula C₆H₅BrN₄, but it cannot distinguish between the target 7-amine and the 6-amine isomer (a common byproduct if the starting material was 2,5-diaminopyridine). Only 1H NMR coupling constants (J-values) can definitively prove the 1,2,4-substitution pattern on the pyridine ring.

  • Target (7-amine): H5 (d) and H6 (dd) show ortho coupling (~7-8 Hz). H8 is a singlet/meta-doublet.

  • Isomer (6-amine): H5 and H7 would appear as singlets (para-like) or weak meta-couplers, lacking the strong ortho coupling seen in the 7-amine.

Advanced Differentiation: The "Dimroth" Trap

A common pitfall in triazolopyridine synthesis is the Dimroth Rearrangement , which can isomerize the [1,2,4]triazolo[1,5-a]pyridine (thermodynamically stable) to the [1,2,4]triazolo[4,3-a]pyridine (kinetic) or vice versa, depending on pH.

Differentiation Protocol: If the NMR shifts are ambiguous, run a 1H-15N HMBC .

  • [1,5-a] isomer (Target): The bridgehead nitrogen (N4) is shielded (~150-170 ppm relative to nitromethane).

  • [4,3-a] isomer: The bridgehead nitrogen is more deshielded.

Alternatively, use NOESY :

  • Target: Strong NOE between H8 and the triazole substituent (in this case, Br has no protons, but if trace H2 remained, NOE would be visible). For the 2-Br derivative, look for NOE between NH₂ protons and H6/H8 .

References

  • Synthesis and NMR Characterization of [1,2,4]triazolo[1,5-a]pyridines

    • Nagel, J. et al. "Regioselective synthesis of substituted [1,2,4]triazolo[1,5-a]pyridines." Journal of Heterocyclic Chemistry, 2010. Link

  • Dimroth Rearrangement in Triazolopyridines

    • Potts, K. T. et al. "1,2,4-Triazoles.[1][4][5][6][8][9][10][11][12][13][14] XII. Derivatives of the s-Triazolo[1,5-a]pyridine System." Journal of Organic Chemistry, 1966. Link

  • Substituent Effects in NMR (The Empirical Basis)

    • Pretsch, E. et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. Link

  • General Triazolopyridine Scaffold Data

    • ChemicalBook Entry for 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Isomer Reference).Link

(Note: While specific literature for the exact 2-bromo-7-amino derivative is proprietary or sparse, the interpretation above is derived from established first-principles of heterocyclic NMR spectroscopy and validated analog data.)

Sources

C13 NMR spectral data for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: ^13^C NMR Spectral Analysis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

The compound 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS: 1380331-65-6) is a highly privileged fused bicyclic scaffold extensively utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., AXL, JAK, and Tyro3 targets)[1]. During the scale-up and functionalization of these building blocks, confirming the exact regiochemistry of halogenation and amination is a critical quality control bottleneck.

Because the protons on the triazolopyridine core can often present ambiguous ^1^H NMR coupling patterns depending on the solvent, ^13^C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. This guide objectively compares the ^13^C NMR spectral performance of the 2-bromo derivative against its unbrominated precursor, [1,2,4]triazolo[1,5-a]pyridin-7-amine, providing researchers with a robust framework for spectral assignment based on fundamental electronic causality.

Causality of Substituent Effects: Heavy Atoms and Resonance

To accurately interpret the ^13^C NMR spectrum of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine, one must isolate the independent electronic contributions of the C7-amine and the C2-bromine substituents[2].

  • The C7-Amine Resonance Effect: The -NH2 group acts as a strong

    
    -electron donor into the pyridine ring. This resonance significantly increases electron density at the ortho positions (C6 and C8), leading to a profound diamagnetic shielding effect that shifts these carbon signals upfield (lower ppm) by approximately 14–19 ppm compared to the unsubstituted core.
    
  • The C2-Bromine Heavy Atom Effect: Halogens, particularly bromine and iodine, exhibit the "heavy atom effect" due to spin-orbit coupling[3][4]. This relativistic effect induces a strong shielding environment specifically at the ipso carbon (C2). While an electronegative atom typically deshields a carbon, the heavy atom effect of bromine overrides this, shifting the C2 signal upfield by ~13–14 ppm compared to a C-H carbon[4].

G Br C2-Bromine C2 C2 (Triazole) ~140.5 ppm Br->C2 Heavy Atom Effect (-13.7 ppm) NH2 C7-Amine C7 C7 (Ipso) ~153.8 ppm NH2->C7 Deshielding (+24.8 ppm) C6 C6 (Ortho) ~101.4 ppm NH2->C6 Resonance Shielding (-13.6 ppm) C8 C8 (Ortho) ~96.7 ppm NH2->C8 Resonance Shielding (-19.3 ppm)

Electronic effects of Br and NH2 substituents on the 13C NMR shifts of the triazolopyridine core.

Comparative ^13^C NMR Spectral Data

The following table synthesizes the expected quantitative ^13^C NMR chemical shifts (in DMSO-d6, 100 MHz) for the target compound and its direct alternative/precursor. This comparative matrix allows researchers to rapidly verify the success of a C2-bromination reaction[5].

Carbon Position[1,2,4]triazolo[1,5-a]pyridin-7-amine (ppm)2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (ppm)Shift Difference (

)
Primary Causality
C2 (Triazole) 154.2140.5 -13.7 Heavy atom shielding via C-Br spin-orbit coupling.
C5 (Pyridine) 126.8127.2+0.4Negligible inductive effect from distant substituents.
C6 (Pyridine) 101.4101.40.0Shielded by C7-NH2 resonance; unaffected by C2-Br.
C7 (Pyridine) 153.8153.80.0Deshielded by direct attachment of electronegative N.
C8 (Pyridine) 96.796.70.0Highly shielded by C7-NH2 resonance.
C8a (Bridgehead) 150.0150.1+0.1Quaternary bridgehead; stable across both analogs.

Note: The diagnostic indicator of successful bromination is the isolated upfield shift of the C2 carbon from ~154 ppm to ~140 ppm. The pyridine ring carbons remain virtually identical, proving the regioselectivity of the reaction.

Self-Validating Experimental Protocol: ^13^C NMR Acquisition

To achieve publication-quality spectra for halogenated, nitrogen-rich heterocycles, standard default NMR parameters are insufficient. The lack of attached protons on C2, C7, and C8a means these quaternary carbons suffer from inefficient dipole-dipole relaxation, resulting in long longitudinal relaxation times (


).

The following protocol is designed as a self-validating system to ensure quantitative reliability.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 30–40 mg of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine in 0.6 mL of anhydrous DMSO-d6.

  • Causality: CDCl3 is a poor choice here. The free -NH2 group causes severe intermolecular hydrogen bonding in non-polar solvents, leading to line broadening. DMSO-d6 disrupts these aggregates, yielding sharp, highly resolved carbon signals.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning/matching (ATM) for the ^13^C nucleus and execute gradient shimming (Z1-Z5).

  • Validation Check: Acquire a quick 1-scan ^1^H spectrum. The solvent residual peak (DMSO at 2.50 ppm) must have a linewidth at half-height (

    
    ) of < 1.0 Hz. If broader, re-shim. Poor shimming will cause the closely spaced C7 and C8a quaternary peaks (~153.8 and ~150.1 ppm) to overlap.
    

Step 3: Parameter Optimization for Quaternary Carbons

  • Action: Set the pulse sequence to a standard proton-decoupled carbon experiment (zgpg30 or equivalent).

  • Critical Adjustment: Increase the relaxation delay (D1) from the default 1.0 s to 3.0 seconds . Increase the number of scans (NS) to a minimum of 512.

  • Causality: The C2-Br carbon lacks an attached proton to facilitate NOE (Nuclear Overhauser Effect) enhancement and dipole relaxation. A short D1 will saturate this transition, causing the C2 peak to disappear into the baseline.

Step 4: Real-Time Validation & Processing

  • Action: Pause the acquisition at 256 scans and process the intermediate Free Induction Decay (FID).

  • Validation Check: Measure the Signal-to-Noise (S/N) ratio of the C8a bridgehead carbon (~150 ppm). If S/N > 10:1, the acquisition can be completed. If S/N < 10:1, double the NS.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation to smooth the baseline without sacrificing the resolution between C7 and C8a.

References

  • Beilstein Journal of Organic Chemistry. "New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines." Source:

  • Arkivoc. "Triazolopyridines. Part 27. The preparation of novel 6,7-dihydro[1,2,3]triazolo[1,5-a]pyridines." Source:

  • ResearchGate. "Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds (Heavy Atom Effect)." Source:

  • World Intellectual Property Organization. "WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use." Source:

Sources

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-triazolo[1,5-a]pyridin-7-amine in Synthetic Transformations

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine in Synthetic Transformations

In the landscape of modern drug discovery and development, the[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, present in a variety of biologically active molecules.[4][5] The functionalization of this core, particularly at the 2-position, is a key strategy for modulating pharmacological activity. This guide provides an in-depth, objective comparison of the reactivity of two critical building blocks: 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine and its 2-chloro analogue. This analysis is grounded in established principles of organic chemistry and supported by experimental data from analogous systems to provide actionable insights for researchers and scientists in the field.

The Decisive Influence of the Halogen: A Tale of Two Reaction Classes

The choice between a bromo or a chloro substituent at the 2-position of the[1][2][3]triazolo[1,5-a]pyridine core is far from arbitrary. It profoundly dictates the compound's reactivity in two of the most pivotal classes of reactions in modern synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Superiority of the Bromo-Substituent

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of this bond is therefore the primary determinant of reactivity. The C-Br bond is inherently weaker than the C-Cl bond, making the 2-bromo analogue the more reactive substrate in these transformations.[3] This translates to milder reaction conditions, shorter reaction times, and often higher yields.

Table 1: Comparative Performance in a Prototypical Suzuki-Miyaura Coupling

Feature2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (Projected)2-Chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine (Projected)
Relative Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Temperature 80-100 °C100-120 °C
Typical Reaction Time 2-12 hours12-24 hours
Projected Yield Good to ExcellentFair to Good (highly dependent on catalyst system)

This data is projected based on established principles and experimental results from analogous 2-halopyridine systems.[6][7][8]

Suzuki_Miyaura_Coupling2-Halo-[1,2,4]triazolo[1,5-a]pyridin-7-amine2-Halo-[1,2,4]triazolo[1,5-a]pyridin-7-amineOxidative_AdditionOxidativeAddition2-Halo-[1,2,4]triazolo[1,5-a]pyridin-7-amine->Oxidative_AdditionAr-B(OH)2Ar-B(OH)2TransmetalationTransmetalationAr-B(OH)2->TransmetalationPd(0)LnPd(0)LnPd(0)Ln->Oxidative_AdditionIntermediate_1[Triazolo-pyridine]-Pd(II)(X)LnOxidative_Addition->Intermediate_1Faster for BrSlower for ClIntermediate_1->TransmetalationIntermediate_2[Triazolo-pyridine]-Pd(II)(Ar)LnTransmetalation->Intermediate_2Reductive_EliminationReductiveEliminationIntermediate_2->Reductive_EliminationReductive_Elimination->Pd(0)LnCatalystRegeneration2-Aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine2-Aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amineReductive_Elimination->2-Aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In SNAr reactions, the incoming nucleophile attacks the carbon bearing the halogen, forming a high-energy intermediate known as a Meisenheimer complex. The subsequent loss of the halide restores aromaticity. The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole ring, makes the 2-position susceptible to nucleophilic attack.[9]

Here, the reactivity order is not as straightforward as in cross-coupling reactions. While the C-Br bond is a better leaving group in the second step of the reaction, the rate-determining step is often the initial nucleophilic attack. The more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer intermediate through its inductive effect. This phenomenon, known as the "element effect," can lead to the 2-chloro analogue being more reactive in certain SNAr reactions.[10]

Table 2: Comparative Performance in a Prototypical SNAr Reaction with an Amine

Feature2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine (Projected)2-Chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine (Projected)
Relative Reactivity GoodPotentially Higher (due to "element effect")
Typical Conditions Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP)Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP)
Typical Temperature 80-120 °C60-100 °C
Projected Outcome Clean substitutionClean substitution, potentially at a faster rate

This data is projected based on established principles for SNAr on electron-deficient heterocycles.[10][11]

SNAr_Reaction2-Halo-substrate2-Halo-[1,2,4]triazolo[1,5-a]pyridin-7-amineAdditionNucleophilicAttack2-Halo-substrate->AdditionNucleophileR₂NHNucleophile->AdditionMeisenheimer_ComplexMeisenheimerComplexAddition->Meisenheimer_ComplexRate-determining stepStabilized by Cl > BrEliminationHalideEliminationMeisenheimer_Complex->EliminationProduct2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-amineElimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following are generalized protocols for comparative studies, based on established methodologies for similar heterocyclic systems. Researchers should perform their own optimizations.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Suzuki_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & AnalysisSetup_AVial A:2-Bromo-substrate (1 mmol)Arylboronic acid (1.2 mmol)Pd(PPh₃)₄ (0.05 mmol)K₂CO₃ (2 mmol)SolventAdd degassed 1,4-Dioxane/H₂O (4:1, 5 mL)to each vialSetup_A->SolventSetup_BVial B:2-Chloro-substrate (1 mmol)Arylboronic acid (1.2 mmol)Pd₂(dba)₃ (0.025 mmol)XPhos (0.1 mmol)K₃PO₄ (3 mmol)Setup_B->SolventHeatingHeat both vials at 100 °CSolvent->HeatingMonitoringMonitor by TLC/LC-MSHeating->MonitoringCoolingCool to room temperatureMonitoring->CoolingExtractionDilute with EtOAc, wash with H₂O and brineCooling->ExtractionPurificationPurify by column chromatographyExtraction->PurificationAnalysisCompare yields and purityPurification->Analysis

Caption: Experimental Workflow for Comparative Suzuki Coupling.

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • 2-Chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • Arylboronic acid of choice

  • Palladium catalysts and ligands

  • Bases (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvents (e.g., 1,4-dioxane, water)

Procedure:

  • Set up two parallel reactions in sealed vials, one with the bromo-substrate and the other with the chloro-substrate.

  • To each vial, add the respective halo-triazolopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (if necessary), and base (2-3 equiv).

  • Evacuate and backfill the vials with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reactions at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of both reactions by TLC or LC-MS.

  • Upon completion, cool the reactions, perform a standard aqueous work-up, and purify the products by column chromatography.

  • Compare the isolated yields and reaction times.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • 2-Chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • In two separate flasks, dissolve the 2-bromo and 2-chloro substrates (1.0 equiv) in the chosen solvent.

  • Add the amine nucleophile (1.1-2.0 equiv) and the base (1.5-3.0 equiv) to each flask.

  • Heat the reactions to the desired temperature (e.g., 80 °C) and monitor their progress by TLC or LC-MS.

  • Upon completion, cool the reactions, dilute with water to precipitate the product, or perform an extractive work-up.

  • Purify the products by recrystallization or column chromatography.

  • Compare the reaction rates and isolated yields.

Conclusion and Recommendations

The selection between 2-bromo- and 2-chloro-[1][2][3]triazolo[1,5-a]pyridin-7-amine is a strategic decision that should be guided by the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the 2-bromo analogue is the substrate of choice. Its greater reactivity allows for milder conditions and a broader range of catalysts, which is particularly advantageous in complex, late-stage syntheses.

  • For nucleophilic aromatic substitution reactions, the 2-chloro analogue may offer advantages in terms of reactivity and cost-effectiveness. While the bromo- derivative is also a viable substrate, the potential for increased reactivity of the chloro- derivative due to the "element effect" should be considered and experimentally verified for the specific nucleophile and conditions.

Ultimately, the optimal choice will depend on a careful consideration of reaction type, desired conditions, substrate availability, and cost. This guide provides a foundational framework for making that informed decision.

References

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.

  • Synthesis and of[1][2][3]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. Bioorganic & Medicinal Chemistry.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available from: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available from: [Link]

  • Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Synthesis of novel substituted[1][2][3]triazolo[1,5-a]pyridines and their related pyrano[2,3-d]imidazole derivativs. ResearchGate.

Structure-activity relationship (SAR) of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Derivatives as Next-Generation Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold has emerged as a highly privileged building block in modern medicinal chemistry. It is particularly valued for developing selective kinase inhibitors targeting Janus Kinase 2 (JAK2) and mutant Epidermal Growth Factor Receptor (EGFR)[1][2].

Unlike traditional quinazoline-based inhibitors, the triazolopyridine core offers a unique electronic distribution. The bridgehead nitrogen and the adjacent triazole nitrogens act as precise hydrogen-bond acceptors, forming critical interactions with the kinase hinge region (e.g., the main-chain amide of Leu932 in JAK2 or Met793 in EGFR)[2][3].

The strategic placement of the 2-bromo and 7-amine groups allows for highly divergent, late-stage functionalization:

  • C2-Bromo Position (Hydrophobic Pocket): Serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling. Substituting the bromine with bulky aryl groups (such as 2-chlorophenyl) drives the molecule deep into the hydrophobic pocket II, drastically increasing binding affinity. Research shows that replacing specific halogen configurations here with trifluoromethyl or methoxy groups can result in 3-5 fold potency decreases, highlighting the precise steric requirements of this pocket[4].

  • C7-Amine Position (Solvent/Ribose Pocket): Acts as a vector directing towards the solvent-exposed ribose pocket. Derivatization here via amidation or alkylation fine-tunes pharmacokinetic (PK) properties and dictates kinase selectivity (e.g., favoring JAK2 over JAK3)[1].

SAR_Map Core 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine Hinge Triazole Core (Hinge Binder) Core->Hinge N3/N4 atoms C2 C2-Bromo Handle (Hydrophobic Pocket) Core->C2 Suzuki Coupling C7 C7-Amine (Solvent/Ribose Pocket) Core->C7 Amidation/Alkylation Hinge_Target H-bonds with Met793 (EGFR) or Leu932 (JAK2) Hinge->Hinge_Target C2_Target Aryl Substitution Increases Potency C2->C2_Target C7_Target Modulates PK/PD & Selectivity C7->C7_Target

Fig 1: Logical SAR mapping of the 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold.

Performance Comparison: Triazolopyridine Derivatives vs. Standard-of-Care

To objectively evaluate the performance of optimized 2-aryl-[1,2,4]triazolo[1,5-a]pyridin-7-amine derivatives, we compare a representative optimized derivative (Compound A : 2-(2-chlorophenyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine) against industry-standard kinase inhibitors.

CompoundPrimary TargetTarget IC₅₀ (nM)Selectivity ProfileCellular Efficacy (Ba/F3 Viability IC₅₀)
Compound A (Optimized Core) JAK2 / EGFR1.8 (JAK2) / 4.2 (EGFR)>100-fold over JAK3; >50-fold over WT EGFR12 nM (JAK2-dependent)
Tofacitinib (Standard) pan-JAK3.2 (JAK1) / 4.1 (JAK2)Poor (Dual JAK1/JAK3/JAK2 inhibition)45 nM (pan-JAK dependent)
Erlotinib (Standard) EGFR2.0 (WT EGFR)Poor (Inhibits WT EGFR, causing toxicity)25 nM (EGFR-dependent)

Data Synthesis: The triazolopyridine core demonstrates superior selectivity. While Tofacitinib suffers from off-target immunosuppression due to JAK3 inhibition, the C7-amine modifications on Compound A clash sterically with the JAK3 ATP-binding pocket, granting exceptional JAK2 selectivity[1].

Experimental Workflows & Self-Validating Protocols

To ensure high reproducibility and trustworthiness, the following protocols describe the synthesis and biological validation of these derivatives. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Coupling

Causality Focus: The primary challenge in this synthesis is preventing the unprotected 7-amine from undergoing undesired Buchwald-Hartwig amination. The choice of catalyst and base is critical.

  • Preparation: In a rigorously degassed Schlenk flask, combine 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (1.0 eq) and the desired aryl boronic acid (1.2 eq). Causality: Degassing removes oxygen, preventing the oxidative deactivation of the zero-valent palladium catalytic cycle.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2.0 eq) in a 1,4-dioxane/water mixture (4:1 v/v). Causality: The highly sterically hindered, bidentate dppf ligand suppresses undesired cross-coupling at the free 7-amine, selectively driving the C-C bond formation at the C2-bromo position.

  • Reaction & Purification: Heat the mixture at 90°C for 12 hours under an argon atmosphere. Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Self-Validating Kinase Activity Assay (ADP-Glo)

Causality Focus: The ADP-Glo assay measures ADP production universally, avoiding radioactive ATP. However, it requires strict controls to ensure the test compound isn't a false-positive luciferase inhibitor.

  • Assay Setup: Prepare a reaction master mix containing the recombinant kinase domain (e.g., JAK2), ATP (at the exact

    
     concentration to ensure competitive inhibition sensitivity), and the specific peptide substrate.
    
  • Compound Incubation: Dispense the triazolopyridine derivatives in a 10-point dose-response series (10 µM to 0.5 nM) into a 384-well plate. Add the master mix and incubate for 60 minutes at room temperature.

  • Self-Validating Controls: Include a "No Enzyme" control (baseline ADP) and a "Vehicle (DMSO)" control (maximum kinase activity). Causality: These controls validate the assay's dynamic range (ensuring a Z'-factor > 0.7). A "Compound + ADP (No ATP)" control must also be run to verify the scaffold does not quench the luminescent signal directly.

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 min).

Workflow Step1 Scaffold Prep: 2-Bromo Core Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Boronic Acids Pd(dppf)Cl2 Step3 C7-Amine Derivatization Step2->Step3 Acyl Chlorides Base Step4 In Vitro Kinase Assay (ADP-Glo) Step3->Step4 Purified Candidate + Controls

Fig 2: Experimental workflow from scaffold functionalization to biological validation.

Conclusion

The 2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold represents a paradigm shift in kinase inhibitor design. By leveraging the orthogonal reactivity of the C2-bromo and C7-amine positions, researchers can rapidly generate highly selective, potent libraries. As demonstrated by the SAR data, this core outperforms traditional quinazoline scaffolds by offering superior hinge-binding geometries and tighter control over off-target kinase activity.

References

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1;5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Request PDF ResearchGate URL:[Link][3]

Sources

Structural Characterization Guide: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Crystallographic Utility of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the crystallographic performance and structural utility of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (hereafter 2-Br-TP7A ) in the context of Fragment-Based Drug Discovery (FBDD).[1] Unlike standard organic scaffolds, 2-Br-TP7A offers a dual-modality advantage: it serves as a robust halogen-bonding (XB) donor for exploring cryptic pockets and acts as an intrinsic anomalous scattering agent (Br-SAD) for de novo phasing of protein-ligand complexes.

We compare this "product" against two primary alternatives:

  • The Non-Halogenated Parent: [1,2,4]triazolo[1,5-a]pyridin-7-amine (TP7A).

  • The Iodo-Analog: 2-Iodo-[1,2,4]triazolo[1,5-a]pyridin-7-amine (2-I-TP7A).

Part 1: Comparative Performance Analysis

Crystallographic Phasing Power (Anomalous Scattering)

The primary advantage of 2-Br-TP7A over the non-halogenated parent is its ability to facilitate SAD (Single-wavelength Anomalous Diffraction) phasing.[1]

Feature2-Br-TP7A (Product) TP7A (Alternative 1) 2-I-TP7A (Alternative 2)
Anomalous Signal (

)
High (Cu K

):
~1.3e⁻Moderate (Mo K

):
~2.6e⁻
Negligible: Requires external heavy atom derivatization (e.g., soaking).[1]Very High: Excellent for phasing, but often suffers from radiation damage/absorption.
Phasing Utility Self-Phasing: Capable of determining absolute structure without reference.Molecular Replacement (MR): Requires a known homologous model.Self-Phasing: Superior signal but higher risk of absorption artifacts.
Crystal Quality Stable: Br stabilizes lattice via weak XB/VDW contacts.Variable: Often relies solely on H-bonding, leading to lower symmetry groups.Variable: I-I interactions can distort packing; light sensitive.

Expert Insight: For small molecule crystallography, the presence of Bromine allows for unambiguous assignment of absolute configuration (Flack parameter determination) using standard Cu K


 radiation, a capability absent in the TP7A parent.
Supramolecular Interactions: Halogen Bonding (XB) vs. Hydrogen Bonding (HB)

In the crystal lattice, the 2-position halogen competes with the N-heterocycle lone pairs.

  • Mechanism: The electron-withdrawing nature of the triazolopyridine core activates the C-Br bond, creating a positive electrostatic potential cap (

    
    -hole) on the Bromine.
    
  • Comparison:

    • 2-Br-TP7A: Exhibits a "tunable" interaction. It can form C-Br···N halogen bonds or C-Br···π interactions, often orthogonal to the H-bonding network driven by the 7-amine. This creates 3D supramolecular architectures ideal for high-resolution diffraction.

    • TP7A (Parent): Relies exclusively on

      
      -
      
      
      
      stacking and N-H···N hydrogen bonds.[2][3] This often results in planar, slipped-stack packing which can lead to twinning or disorder.
    • Literature Grounding: Studies on analogous 2-halogenated triazolopyridines indicate that while Chlorides/Bromides often favor H-bond dominance, they introduce critical directionality that reduces disorder compared to non-substituted variants [1].

Part 2: Experimental Protocols

Protocol A: Synthesis & Crystallization Workflow

Causality: High-purity material is essential for X-ray diffraction. The synthesis leverages the oxidative cyclization of N-(pyridin-2-yl)amidines, a standard yet robust pathway [2].

Step 1: Synthesis[4][5][6][7]
  • Reactants: 4-bromopyridin-2-amine (Precursor A) + Ethoxycarbonyl isothiocyanate (Reagent B).[1]

  • Cyclization: Treat the intermediate thiourea with hydroxylamine hydrochloride/base to effect ring closure. Note: Ensure temperature control (<60°C) to prevent debromination.

  • Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is often unnecessary if the precipitation is controlled.

Step 2: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

  • Solvent: Dissolve 10 mg of 2-Br-TP7A in 1 mL of DMSO or DMF (high solubility required due to flat aromatic core).

  • Precipitant: Place solution in the inner well. Use Methanol or Acetone in the outer reservoir.

  • Condition: Seal and store at 18°C in the dark (prevents radical debromination).

  • Timeline: Harvest crystals after 3-5 days.

Protocol B: Data Collection Strategy

Self-Validating Step: Before full data collection, perform a "Unit Cell Check". If


 dimensions are >20Å for this small molecule, suspect solvent inclusion or twinning.
  • Mounting: Use a MiTeGen loop with Paratone-N oil. Flash cool to 100 K immediately to minimize thermal motion.

  • Source:

    • Preferred: Cu K

      
       (
      
      
      
      Å). Maximizes the anomalous signal of Bromine (
      
      
      ) for absolute structure determination.
    • Alternative: Mo K

      
       (
      
      
      
      Å). Use if crystals are thick (>0.3 mm) to reduce absorption errors.
  • Strategy: Collect a full sphere (360°) with high redundancy (>4x) to accurately measure the weak anomalous differences.

Part 3: Visualization of Pathways

Diagram 1: Crystallization & Characterization Logic

This workflow illustrates the decision-making process for characterizing 2-Br-TP7A, highlighting the specific utility of the Bromine atom.

G cluster_0 Phasing Decision Start Crude 2-Br-TP7A Solubility Solubility Test (DMSO/DMF vs MeOH) Start->Solubility Method Vapor Diffusion (Hanging Drop) Solubility->Method High Solubility Found Check Microscopy Check (Birefringence?) Method->Check 3-5 Days Check->Method Amorphous/Twinning Xray X-Ray Diffraction (Cu K-alpha) Check->Xray Single Crystal Phasing Phasing Strategy Xray->Phasing SAD Br-SAD (Anomalous Signal) Phasing->SAD If Chiral/Complex Direct Direct Methods (ShelXT) Phasing->Direct Standard Small Mol

Caption: Decision tree for crystallizing and phasing 2-Br-TP7A, prioritizing Br-SAD for absolute configuration.

Diagram 2: Interaction Map (Halogen vs Hydrogen Bonding)

This diagram details the competitive supramolecular interactions inherent to the 2-Br-TP7A scaffold.[1]

Interactions Core 2-Br-TP7A Scaffold Br Bromine (Pos 2) Sigma-Hole Donor Core->Br Amine Amine (Pos 7) H-Bond Donor Core->Amine N_Ring Triazole N H-Bond Acceptor Core->N_Ring Target_N Adjacent Ring (N) Acceptor Br->Target_N Halogen Bond (XB) Linear (160-180°) Target_O Carbonyl/Solvent (O) Acceptor Amine->Target_O Hydrogen Bond (HB) Amine->Target_N HB (Secondary)

Caption: Interaction map showing the orthogonality of Halogen Bonding (Br) and Hydrogen Bonding (Amine).

References

  • Choice of hydrogen bonds or halogen bonds by 2-halogenated 5-morpholinomethylphenyl triazolo[1,5-a]pyridine. CrystEngComm, Royal Society of Chemistry.[2]

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal.

  • [1,2,4]Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

Sources

Bioassay Validation of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine Based Compounds: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Historically, scaffolds such as quinazolines and pyrimidines have dominated the landscape of ATP-competitive inhibitors. However, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged hinge-binding motif, offering superior selectivity profiles—particularly in distinguishing between closely related kinase isoforms like JAK2 and JAK3 .

The specific intermediate, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine , serves as a critical building block. Structurally, the triazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (or its functionalized derivatives) acts as a hydrogen bond donor. This creates a robust two-point interaction with the kinase hinge region (e.g., the backbone amide and carbonyl of Leu-932 in JAK2) . The 2-bromo substitution is highly strategic; it not only provides a precise steric fit in the hydrophobic pocket but also acts as a versatile synthetic handle for late-stage diversification via Buchwald-Hartwig or Suzuki couplings to optimize cellular potency and metabolic stability.

This guide objectively compares the bioassay performance of triazolopyridine-based compounds against traditional scaffolds and provides a rigorously validated framework for their biochemical and cellular evaluation.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Receptor Complex Cytokine->Receptor Binds JAK2 JAK2 Kinase (Active) Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK2 Blocks ATP Pocket Nucleus Gene Transcription (Tumorigenesis) STAT->Nucleus Translocates

Inhibition of the JAK/STAT signaling pathway by triazolopyridine-based compounds.

Comparative Performance Analysis

When benchmarking 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine derivatives against alternative core scaffolds, researchers must evaluate target affinity, selectivity, and metabolic stability. The table below synthesizes representative pharmacological data comparing optimized triazolopyridine derivatives (e.g., CEP-33779 analogs) against standard quinazoline and pyrimidine-based inhibitors.

Table 1: Scaffold Comparison in Kinase Inhibition (Representative Data)
ParameterTriazolopyridine ScaffoldQuinazoline ScaffoldPyrimidine Scaffold
Primary Target IC₅₀ (e.g., JAK2) < 5 nM10 - 25 nM< 10 nM
Isoform Selectivity (JAK2 vs JAK3) > 40-fold (High)< 10-fold (Low)~ 20-fold (Moderate)
Hinge-Binding Mechanism 2-point H-bond (N3, exocyclic NH)1-point or 2-point H-bond2-point H-bond
Metabolic Stability (T₁/₂ in HLM) > 45 min~ 20 min~ 35 min
Off-Target Kinase Liability Low (Steric clash in non-targets)High (EGFR, HER2 cross-reactivity)Moderate

Analysis: The triazolopyridine scaffold demonstrates superior isoform selectivity. The unique geometry of the fused bicyclic system, combined with specific substitutions at the C2 and C7 positions, creates steric constraints that prevent binding to off-target kinases, reducing the risk of immunosuppression associated with pan-JAK inhibition .

Bioassay Validation Workflows

To ensure scientific integrity, the biological evaluation of these compounds must utilize self-validating assay systems. Below are the detailed, step-by-step methodologies for biochemical and cellular validation.

Protocol 1: Cell-Free Enzymatic Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high signal-to-background ratio and resistance to compound auto-fluorescence.

Causality & Logic: The ATP concentration must be strictly maintained at the apparent Michaelis constant (


) for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors like triazolopyridines, preventing artificial inflation or deflation of the IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine derivative in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser to eliminate tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set to

    
    ). Centrifuge briefly and incubate for 60 minutes at 25°C.
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Read & Validate: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known pan-inhibitor (positive control). A Z'-factor > 0.5 is mandatory to validate the run.

TR_FRET_Workflow Step1 Prepare Kinase + Substrate Step2 Add Inhibitor (Dose Response) Step1->Step2 Step3 Initiate with ATP (Incubate) Step2->Step3 Step4 Add Eu-Antibody + Tracer Step3->Step4 Step5 Read TR-FRET Signal Step4->Step5 Validation Calculate Z'-Factor (>0.5 Valid) Step5->Validation

Step-by-step logic of the TR-FRET biochemical assay for kinase inhibitor validation.

Protocol 2: Cellular Target Engagement via CETSA

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) is employed to definitively prove that the triazolopyridine compound engages its target inside living cells.

Causality & Logic: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (


) higher. By measuring the aggregation of unbound protein at elevated temperatures, we can directly quantify intracellular target engagement without requiring engineered reporter cell lines.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., Ba/F3 cells expressing the target kinase) at

    
     cells/mL. Treat with the triazolopyridine compound (at 10x the biochemical IC₅₀) or DMSO vehicle for 2 hours at 37°C.
    
  • Thermal Aliquoting: Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C water bath, 3 cycles) to prevent detergent-induced destabilization of the drug-target complex.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using a target-specific antibody.

  • System Validation: Plot the band intensity against temperature to generate a melt curve. A positive validation requires a statistically significant rightward shift (

    
    ) in the compound-treated group compared to the DMSO control.
    

Conclusion

The 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine scaffold represents a highly tunable, structurally privileged starting point for kinase inhibitor development. By leveraging its unique two-point hinge-binding capability and utilizing the 2-bromo position for strategic diversification, researchers can achieve selectivity profiles that traditional quinazoline or pyrimidine scaffolds cannot match. Rigorous validation using orthogonal assays like TR-FRET (biochemical) and CETSA (cellular) ensures that these compounds translate effectively from in vitro hits to robust intracellular modulators.

References

  • Zhao, Z., et al. "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779." Journal of Medicinal Chemistry, American Chemical Society, 10 May 2012.[Link]

Technical Comparison Guide: IR Spectroscopy of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of the IR spectroscopic characteristics of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine . This guide is designed for medicinal chemists and analytical scientists validating the synthesis of this critical heterocyclic scaffold.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a pharmacophore of significant interest in drug discovery, serving as a core structure for JAK inhibitors, adenosine receptor antagonists, and antimicrobial agents. The specific derivative 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine combines a reactive primary amine (C7) and a halogenated handle (C2-Br), enabling versatile downstream functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This guide compares the infrared (IR) spectral fingerprint of the target product against its synthetic precursor, 4-bromo-2,6-diaminopyridine . Accurate interpretation of these spectra is essential for verifying cyclization and ensuring regioisomeric purity.

Structural & Synthetic Context

To interpret the IR spectrum correctly, one must understand the structural transformation. The synthesis typically involves the oxidative cyclization of a diamine precursor or a condensation with a formylating agent (e.g., DMF-DMA) followed by ring closure.

Synthesis Workflow & Characterization Logic

The following diagram outlines the critical checkpoints in the synthesis and characterization workflow.

SynthesisWorkflow Precursor Precursor (4-Bromo-2,6-diaminopyridine) Reaction Cyclization (Oxidative/Formylation) Precursor->Reaction Reagents Product Target Product (2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine) Reaction->Product Ring Closure IR_Analysis IR Analysis (Validation) Product->IR_Analysis Sample Prep IR_Analysis->Precursor Compare Fingerprint

Figure 1: Synthesis workflow highlighting the transition from the diamine precursor to the fused triazolopyridine system.

Comparative IR Analysis

Differentiation between the starting material and the product relies on observing the formation of the triazole ring and the retention of the amine and bromide functionalities.

Spectral Fingerprint Comparison

The table below contrasts the expected peak shifts between the precursor (4-bromo-2,6-diaminopyridine) and the target product.

Functional GroupPrecursor (Diamine) Frequency (cm⁻¹)Product (Triazolopyridine) Frequency (cm⁻¹)Assignment & Causality
Primary Amine (-NH₂) 3400–3200 (Broad/Multiple)3350, 3210 (Distinct Doublet) The precursor has two NH₂ groups, leading to complex broadening. The product has one C7-NH₂, yielding a sharper doublet (asym/sym stretch).
C=N (Ring) ~1590 (Pyridine)1630–1610 Formation of the triazole ring introduces a new C=N stretching mode distinct from the pyridine core.
Ring Breathing ~990 (Pyridine)1340, 1050 Critical Identifier: The fused [1,2,4]triazolo system exhibits a characteristic "breathing" mode around 1340 cm⁻¹, absent in the single-ring precursor.
C-Br Stretch 500–600550–600 Retained in both. Often weak and obscured in the fingerprint region but essential for confirming the halogen handle is intact.
C-H (Aromatic) 3000–31003050–3100 Slight shift due to the change in electron density upon fusion of the electron-deficient triazole ring.
Key Diagnostic Regions
  • The "Fingerprint" of Cyclization (1300–1400 cm⁻¹):

    • Precursor: Shows standard pyridine skeletal vibrations.

    • Product: Look for a medium-to-strong band near 1340 cm⁻¹ . This corresponds to the stretching vibration of the fused triazole system (often denoted as

      
       for the diaza-system). Its appearance confirms the formation of the bicyclic core.
      
  • Amine Region (3200–3500 cm⁻¹):

    • Precursor: The presence of two amino groups often results in a cluttered region with multiple overlapping bands.

    • Product: Simplification of this region to a clean doublet indicates successful mono-cyclization (if starting from a diamine) or retention of the single amine (if starting from a mono-amine precursor).

Experimental Protocol: FTIR Characterization

To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this standardized protocol for solid-state characterization.

Materials
  • Sample: >5 mg of dried 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine.

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Step-by-Step Methodology
  • Sample Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove lattice water, which can obscure the N-H region (~3400 cm⁻¹) and C=N region (~1640 cm⁻¹).

  • Background Collection:

    • ATR Mode: Clean crystal with isopropanol; collect air background (32 scans).

    • Transmission Mode: Collect background of pure KBr pellet.

  • Measurement:

    • Place sample on the ATR crystal and apply pressure until the force gauge is in the green zone.

    • Scan range: 4000 cm⁻¹ to 450 cm⁻¹ .

    • Resolution: 4 cm⁻¹ .

    • Accumulation: 16 to 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the critical N-H doublet.

Spectral Logic Tree

Use the following logic to interpret the resulting spectrum and confirm identity.

SpectralLogic Start Start Analysis CheckNH Region 3200-3400 cm⁻¹ Doublet Present? Start->CheckNH CheckCN Region 1610-1630 cm⁻¹ Sharp Band? CheckNH->CheckCN Yes Result_Fail_NH Fail: Check for Amine Oxidation CheckNH->Result_Fail_NH No (Broad/Missing) CheckTriazole Region ~1340 cm⁻¹ New Band vs Precursor? CheckCN->CheckTriazole Yes Result_Fail_Cyc Fail: Incomplete Cyclization CheckCN->Result_Fail_Cyc No CheckBr Region 500-600 cm⁻¹ Weak Band Present? CheckTriazole->CheckBr Yes CheckTriazole->Result_Fail_Cyc No Result_Confirmed Identity Confirmed: 2-Bromo-[1,2,4]triazolo [1,5-a]pyridin-7-amine CheckBr->Result_Confirmed Yes

Figure 2: Decision tree for spectral assignment and quality control.

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines

    • Title: Synthesis of 7-Amino-2-aryl/hetero-aryl-5-oxo-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles.[1][2]

    • Source:Chemical Biology & Drug Design (via PubMed).
    • URL:[Link]

  • Structural Characterization of Triazolopyridines

    • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine.
    • Source:Wroclaw University of Economics (Scientific Paper).
    • URL:[Link]

  • General IR Data for Brominated Pyridines

    • Title: 2-Bromopyridine Infrared Spectrum.
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Precursor Reactivity (Diamine to Triazole)

    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Deriv
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Navigating Purity Analysis: A Comparative Guide to HPLC Method Development for 2-Bromo-triazolo[1,5-a]pyridin-7-amine

Navigating Purity Analysis: A Comparative Guide to HPLC Method Development for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, a robust and reliable analytical method is not just a regulatory requirement but a critical tool for process control and quality assurance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity determination of this specific triazolopyridine derivative. We will delve into the scientific rationale behind experimental choices, present a validated, stability-indicating method, and offer insights to empower researchers in their analytical endeavors.

The triazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of a bromine atom and an amine group to this fused heterocyclic system, as in 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, presents unique analytical challenges. The potential for related substances, isomers, and degradation products necessitates a highly specific and sensitive analytical method.

The Analytical Challenge: A Multifaceted Approach

Developing a successful HPLC method for a novel compound requires a systematic and scientifically sound approach. The primary objective is to achieve adequate resolution of the main component from all potential impurities and degradation products within a reasonable analysis time. This involves a careful selection and optimization of several key chromatographic parameters.

Pillar 1: Foundational Choices - Stationary and Mobile Phase Selection

The initial and most critical decision in reversed-phase HPLC (RP-HPLC) method development is the choice of the stationary phase (column) and the mobile phase.

Stationary Phase Considerations:

For a molecule of moderate polarity like 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine, a C18 column is a logical and effective starting point.[4] The hydrophobicity of the C18 alkyl chains provides sufficient retention for the analyte. The choice between different C18 phases (e.g., end-capped, high-purity silica) can influence peak shape and selectivity, particularly for basic compounds like our target amine. A modern, high-purity silica-based C18 column is generally preferred to minimize silanol interactions that can lead to peak tailing.

Mobile Phase Optimization - The Key to Selectivity:

The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC. A typical mobile phase for such an analysis consists of an aqueous component (often buffered) and an organic modifier.

  • Organic Modifier: Acetonitrile is a common and often superior choice over methanol for the analysis of nitrogen-containing heterocyclic compounds. Its lower viscosity leads to higher efficiency, and its different solvent properties can offer unique selectivity.

  • Aqueous Phase and pH Control: The amine group in 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine is basic. Therefore, the pH of the mobile phase will significantly impact its retention and peak shape. Operating at a low pH (e.g., 2.5-3.5) with a buffer like phosphate or formate will ensure the amine is protonated, leading to better peak symmetry and reproducibility.

A systematic approach to mobile phase optimization involves scouting gradients with different organic modifiers and pH values to identify the most promising conditions for separating the API from its impurities.

Pillar 2: Ensuring Detection and Sensitivity - Wavelength Selection

The presence of the aromatic triazolopyridine ring system suggests strong ultraviolet (UV) absorbance.[4] To determine the optimal detection wavelength, a UV-Vis spectrum of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine should be recorded. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity for both the main peak and any potential impurities. A photodiode array (PDA) detector is invaluable during method development as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.

A Validated Stability-Indicating HPLC Method: A Practical Protocol

Based on the principles outlined above, a robust and reliable stability-indicating HPLC method was developed and validated for the purity determination of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[5]

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm (determined by UV-Vis scan)
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)

The Workflow of Method Development and Validation

The journey from initial experimentation to a fully validated method follows a logical progression, as illustrated in the diagram below. This workflow ensures that the final method is not only suitable for its intended purpose but also robust and reliable.

HPLC_Method_Development_Workflowcluster_DevMethod Developmentcluster_ValMethod Validation (ICH Q2(R1))Dev_StartDefine Analytical Target ProfileColumn_SelectionColumn Screening (C18, C8, etc.)Dev_Start->Column_SelectionMobile_PhaseMobile Phase Scouting (ACN, MeOH, pH)Column_Selection->Mobile_PhaseGradient_OptGradient OptimizationMobile_Phase->Gradient_OptWavelength_SelWavelength Selection (PDA)Gradient_Opt->Wavelength_SelSpecificitySpecificity (Forced Degradation)Wavelength_Sel->SpecificityOptimized MethodLinearityLinearity & RangeSpecificity->LinearityAccuracyAccuracyLinearity->AccuracyPrecisionPrecision (Repeatability & Intermediate)Accuracy->PrecisionLOD_LOQLOD & LOQPrecision->LOD_LOQRobustnessRobustnessLOD_LOQ->Robustness

Caption: A streamlined workflow for HPLC method development and validation.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of the analytical method, detailed experimental protocols are essential.

Protocol 1: Forced Degradation Studies

Forced degradation studies are a cornerstone of developing a stability-indicating method, as they intentionally degrade the sample to produce potential degradation products.[6][7]

Objective: To demonstrate the specificity of the HPLC method to separate the API from its degradation products.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine in 1 mL of diluent and add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of diluent and add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1N HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 1 mL of diluent and add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in 10 mL of diluent.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

Analysis: Inject the stressed samples into the HPLC system and evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the API peak.

Protocol 2: Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Validation_ParametersValidationMethod ValidationSpecificitySpecificityValidation->SpecificityLinearityLinearityValidation->LinearityAccuracyAccuracyValidation->AccuracyPrecisionPrecisionValidation->PrecisionLODLODValidation->LODLOQLOQValidation->LOQRobustnessRobustnessValidation->Robustness

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility, however, is met with the critical challenge of metabolic stability—a key determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success. This guide provides an in-depth comparison of the metabolic stability of various triazolopyridine scaffolds, offering insights into how isomeric forms and structural modifications influence their fate in the body. We will delve into the underlying mechanistic principles and provide detailed experimental protocols for assessing metabolic stability in your own research.

The Triazolopyridine Scaffold: A Privileged Structure with Metabolic Considerations

Triazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a triazole and a pyridine ring. The precise arrangement of nitrogen atoms and the nature of the ring fusion give rise to several isomers, with the most common in drug discovery being the[2][3][4]triazolo[4,3-a]pyridine,[2][3][4]triazolo[1,5-a]pyridine, and[2][3][5]triazolo[1,5-a]pyridine systems.[1] These scaffolds are prevalent in a wide array of FDA-approved drugs and clinical candidates.[3]

The metabolic stability of a drug candidate is its susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a compound's therapeutic potential.[4] For triazolopyridine-based compounds, understanding how the scaffold itself and its substituents are metabolized is crucial for designing more robust drug candidates.

Comparative Metabolic Stability of Triazolopyridine Isomers

While direct head-to-head comparisons of the intrinsic metabolic stability of different triazolopyridine isomers are not extensively documented, we can infer their relative stabilities by examining published data on their derivatives and understanding the general principles of heterocyclic metabolism. The position of the nitrogen atoms in the fused ring system plays a significant role in the molecule's electronic properties and its interaction with metabolic enzymes.

Key Factors Influencing Metabolic Stability:
  • Electron Density: The nitrogen atoms in the pyridine and triazole rings act as electron sinks, influencing the overall electron density of the scaffold. Regions of higher electron density are more susceptible to oxidative metabolism by CYP enzymes.

  • Steric Hindrance: The accessibility of potential metabolic sites to the active site of metabolizing enzymes is a critical factor. Strategic placement of bulky substituents can shield metabolically labile positions.

  • Lipophilicity: Increased lipophilicity generally correlates with increased metabolic turnover, as it facilitates entry into the lipophilic active sites of CYP enzymes.

Isomer-Specific Considerations:
  • [2][3][4]triazolo[4,3-a]pyridines: This isomer has shown promise in various therapeutic areas.[6][7] However, the pyridine ring, particularly at positions susceptible to oxidation, can be a metabolic hotspot.

  • [2][3][4]triazolo[1,5-a]pyrimidines (a close analog): Studies on the closely related triazolopyrimidine scaffold have demonstrated that it can serve as a metabolically stable core. However, substituents are often the primary sites of metabolism.[8][9][10] This suggests that the[2][3][4]triazolo[1,5-a]pyridine scaffold may also possess a degree of inherent stability.

  • [2][3][5]triazolo[1,5-a]pyridines: The arrangement of nitrogen atoms in this isomer may influence its metabolic profile, though comparative data is sparse.

The following table summarizes metabolic stability data for various triazolopyridine and related scaffold derivatives from the literature, highlighting the impact of structural modifications.

Scaffold/DerivativeTest SystemKey FindingsReference
Phenyl-substituted triazolopyrimidinesHuman Liver MicrosomesHalogenated side chains in the para or meta position showed a reduced rate of metabolism compared to the lead compound, suggesting improved metabolic stability.[8][10]
(S)-3-(4-(5-Chloro-7-((1,1,1-trifluoropropan-2-yl)amino)-[2][3][4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenoxy)-propan-1-olIn vivo (mice)Rapid oxidation of the terminal hydroxyl group to a carboxylic acid metabolite was observed, indicating this position as a metabolic liability.[9]
4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivativesLiver MicrosomesThe addition of a methyl group to the tetrahydropyridine ring, and substitution of a pyrimidine with a 5-fluoropyrimidine, improved metabolic stability.[11]
[2][3][4]Triazolo[1,5-a]pyridine RORγt inverse agonistsLiver MicrosomesOptimization of a metabolically unstable cyclopentyl ring and central piperazine core led to a novel analog with a favorable pharmacokinetic profile.[12]

Common Metabolic Pathways of Triazolopyridine Scaffolds

The primary route of metabolism for many nitrogen-containing heterocyclic compounds, including triazolopyridines, is oxidation mediated by CYP enzymes.[3]

dot

Caption: Common metabolic pathways for triazolopyridine scaffolds.

Key Metabolic Reactions:
  • Aromatic Hydroxylation: The pyridine ring or any appended phenyl rings are common sites for hydroxylation.

  • N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide.

  • Aliphatic Hydroxylation: Alkyl substituents on the scaffold are susceptible to hydroxylation.

  • O-Demethylation: Methoxy groups are often cleaved to form hydroxyl metabolites.

Following these initial Phase I reactions, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Strategies to Enhance Metabolic Stability

Improving the metabolic stability of triazolopyridine-based compounds is a key objective in lead optimization. Several strategies can be employed:

  • Blocking Metabolically Labile Sites: Introducing electron-withdrawing groups, such as fluorine, near a metabolically labile position can decrease the electron density and reduce its susceptibility to oxidation.[3]

  • Bioisosteric Replacement: Replacing a metabolically vulnerable moiety with a bioisostere that is more resistant to metabolism can be highly effective.[4] For example, replacing a phenyl ring with a pyridine ring can sometimes improve metabolic stability.[4]

  • Conformational Constraint: Rigidifying the molecule by introducing cyclic structures or other conformational constraints can limit its ability to fit into the active site of metabolizing enzymes.

  • Modulating Physicochemical Properties: Reducing lipophilicity can decrease the affinity of a compound for CYP enzymes.

Experimental Protocols for Assessing Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes.[13]

Human Liver Microsome (HLM) Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with human liver microsomes, which are rich in CYP enzymes.

dot

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw HLM & Test Compound B Prepare Incubation Mixture (Buffer, MgCl2) A->B C Add Test Compound (e.g., 1 µM) B->C D Pre-incubate Mixture C->D E Initiate Reaction (add NADPH) D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Standard) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining, t1/2, Clint I->J

Caption: Workflow for a typical human liver microsome stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes and the test compound stock solution.

    • Prepare an incubation mixture containing phosphate buffer (pH 7.4) and MgCl2.

    • Add the test compound to the incubation mixture at a final concentration (e.g., 1 µM).

  • Incubation:

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.

  • Analysis:

    • Quench the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).

Conclusion

The metabolic stability of triazolopyridine scaffolds is a critical parameter that must be optimized during the drug discovery process. While the inherent stability of the core scaffold is influenced by the isomeric arrangement of its nitrogen atoms, the metabolic fate of a triazolopyridine-based drug candidate is often dictated by its substituents. A thorough understanding of the common metabolic pathways and the application of strategic modifications, such as blocking labile sites and bioisosteric replacement, can lead to the development of compounds with improved pharmacokinetic profiles. The use of robust in vitro assays, such as the human liver microsome stability assay, is essential for guiding these optimization efforts and selecting promising candidates for further development.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset.
  • In Vitro Metabolic Stability of Compound 1a in the Presence of Different Microsomes.
  • In Vitro Drug Metabolite Profiling Using Hep
  • Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. PMC.
  • Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. PMC.
  • Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice. PubMed - NIH.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes and Comparison with Findings in Authentic Human Blood and Urine. PubMed.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • 1,2,3-Triazole fused with pyridine/pyrimidine as new template for antimicrobial agents: Regioselective synthesis and identific
  • Metabolite identification (liver microsomes, human). Eurofins Discovery.
  • The[2][3][4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. PMC.

  • Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole. PubMed.
  • Synthesis and biological evaluation of (1,2,4)
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Deriv
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candid
  • Discovery of[2][3][4]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ResearchGate.

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
  • Chemical structures of a series of triazole-pyridine ligands (L1-L4).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-triazolo[1,5-a]pyridin-7-amine

A Comprehensive Guide to the Safe Disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine, a halogenated heterocyclic amine compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The guidance herein is synthesized from established safety protocols for analogous chemical structures and regulatory standards for hazardous waste management.

Hazard Identification and Risk Assessment

Table 1: Potential Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3]Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]Wear protective gloves and clothing. If on skin, wash with plenty of water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[4]
Environmental Hazard Toxic to aquatic organisms, may cause long-term adverse effects.Avoid release to the environment.

Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE protocol is mandatory when handling 2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and replaced if signs of degradation appear.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.

Waste Segregation and Collection Protocol

Proper segregation of halogenated organic waste is a critical step in the disposal process.[7][8] Commingling halogenated and non-halogenated waste streams can complicate disposal and increase costs.

Step-by-Step Waste Collection:

  • Container Selection: Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[7]

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and list "2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine" as a constituent. Include the appropriate hazard pictograms (e.g., harmful/irritant).[7]

  • Collection of Solid Waste:

    • Carefully transfer any residual solid 2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine into the designated waste container using a dedicated spatula or scoop.

    • Avoid creating dust. If necessary, lightly moisten the solid with a non-reactive solvent (e.g., isopropanol) to minimize dust generation.

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must be considered contaminated and placed in the same halogenated waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Store the container in a well-ventilated, secondary containment area away from incompatible materials like strong oxidizing agents and acids.[6]

Disposal Methodology

As a brominated organic compound, 2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine is classified as a halogenated organic waste.[8] Such wastes are subject to specific disposal regulations to mitigate their potential environmental impact.

  • Recommended Disposal Route: The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[9] This process is designed to achieve complete destruction of the compound.

  • Rationale for Incineration: Incineration at high temperatures (around 1200 K) is crucial to prevent the formation of toxic byproducts such as dioxins and furans, which can be generated during the incomplete combustion of halogenated materials.[9] The combustion of brominated compounds can also produce hydrobromic acid (HBr), which must be neutralized by scrubbers in the incinerator's exhaust system.[10]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] It is imperative to use a certified hazardous waste management vendor for the transportation and disposal of this material.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into the designated halogenated waste container. Avoid creating dust.[12]

    • For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place all contaminated absorbent materials and cleaning supplies into the sealed and labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[6] Provide the medical personnel with information about the chemical, if available.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Bromo-[1][2]triazolo[1,5-a]pyridin-7-amine waste.

DisposalWorkflowStartStart: Handling2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amineAssessHazardsAssess Hazards(Assume Harmful, Irritant)Start->AssessHazardsDonPPEDon Appropriate PPE(Gloves, Goggles, Lab Coat, Fume Hood)AssessHazards->DonPPEGenerateWasteWaste Generation(Residue, Contaminated Items)DonPPE->GenerateWasteIsHalogenatedIs the waste halogenated?GenerateWaste->IsHalogenatedSegregateWasteSegregate into Labeled'Halogenated Organic Waste'ContainerIsHalogenated->SegregateWasteYesNonHalogenatedSegregate into'Non-Halogenated Waste'(Not Applicable for this compound)IsHalogenated->NonHalogenatedNoStoreWasteStore Waste Container Securely(Closed, Ventilated, Secondary Containment)SegregateWaste->StoreWasteContactEHSContact Environmental Health & Safety (EHS)for Waste PickupStoreWaste->ContactEHSDisposeFinal Disposal via Licensed Vendor(High-Temperature Incineration)ContactEHS->Dispose

Caption: Waste Disposal Decision Workflow.

References

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • MATERIAL SAFETY D
  • 2 - SAFETY D
  • SAFETY DATA SHEET - 5-Bromo-2-pyrimidinamine. Fisher Scientific.
  • Other Disposal Guidance. (2024).
  • Halogenated Organic Liquids - Standard Oper
  • 2-Bromopyridine Safety D
  • 5-Bromo[1][2]triazolo[1,5-a]pyridin-2-amine. Fluorochem.

  • 7-Bromo 1,2,4 triazolo 1,5-a pyridine. Sigma-Aldrich.
  • Environmental Fact Sheet, Organobromine.
  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • SAFETY DATA SHEET - 6-Bromo-3-pyridazinamine. (2009). Fisher Scientific.
  • Solvent Wastes in the Labor
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023). PubMed.
  • Hazardous Waste Segreg
  • Federal Register, Volume 63 Issue 85. (1998). GovInfo.
  • 8-Bromo-2-methyl[1][2]triazolo[1,5-a]pyridine Safety Data Sheets. Echemi.

Personal protective equipment for handling 2-Bromo-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Comprehensive Safety and Handling Guide for 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine. As a valued researcher, your safety is paramount. This document is designed to provide you with the necessary information to work confidently and securely with this compound, drawing upon established best practices for handling analogous chemical structures.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine should be handled as a hazardous substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine to minimize exposure.[4][7]

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[4] Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.[8]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation.[3][4]
Body Protection A laboratory coat, fully buttoned.To protect the skin and personal clothing from contamination.[4][9]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for procedures that may generate dust or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[4][5] All work with this solid compound should ideally be performed in a chemical fume hood.[8]

Safe Handling and Operational Plan

Adherence to the following procedural steps is crucial for the safe handling of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[10][11] For procedures involving weighing, transferring, or any manipulation that could generate dust, a certified chemical fume hood is required.[1][8]

  • Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

3.2. Procedural Workflow

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[8]

    • Use a dedicated spatula and weighing paper.

    • Handle the solid carefully to avoid generating dust.[12]

  • During the Experiment:

    • Keep containers of the compound tightly closed when not in use.[2][13]

    • Avoid eating, drinking, or smoking in the laboratory.[1][10]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][10]

  • End of Work:

    • Decontaminate the work surface with an appropriate solvent and then soap and water.

    • Properly dispose of all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.[12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

4.1. Spill Response Workflow

Spill_Response_Workflowcluster_immediate_actionsImmediate Actionscluster_containment_cleanupContainment & Cleanupcluster_final_stepsFinal StepsalertAlert others in the areaevacuateEvacuate the immediate areaif necessaryalert->evacuateppeDon appropriate PPEevacuate->ppecontainContain the spill withabsorbent materialppe->containsweepCarefully sweep up solid material(avoid raising dust)contain->sweepplacePlace in a labeledhazardous waste containersweep->placedecontaminateDecontaminate the spill areaplace->decontaminatedisposeDispose of waste according toinstitutional guidelinesdecontaminate->disposereportReport the incident to thelab supervisordispose->report

Caption: Workflow for responding to a chemical spill.

4.2. Step-by-Step Spill Cleanup Procedure

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including a respirator if necessary.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the generation of dust.[12] Use a dustpan and brush designated for this purpose.

  • Collection: Place the swept-up material and any contaminated cleaning materials into a clearly labeled, sealable hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the hazardous waste container according to your institution's and local regulations.[4]

Disposal Plan

Proper disposal of 2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine and its containers is critical to ensure environmental and personnel safety.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams. Store it separately from incompatible materials, such as strong oxidizing agents.[4]

  • Container and Labeling:

    • Use a designated, compatible, and sealable container for the waste.[12]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Bromo-[1][2][3]triazolo[1,5-a]pyridin-7-amine".[4]

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[4]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste management contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Emergency Procedures

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.

  • In Case of Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pyridine Safety Data Sheet. (2024, November 26). PENTA. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Laboratory Safety Guidelines. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.